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  • Product: 3-methyl-4-nitro-1H-Pyrazol-1-amine
  • CAS: 151588-04-4

Core Science & Biosynthesis

Foundational

Comprehensive Synthesis Pathway for 3-Methyl-4-nitro-1H-pyrazol-1-amine: Mechanistic Insights and Optimization

Executive Summary & Rationale The compound 3-methyl-4-nitro-1H-pyrazol-1-amine (CAS: 151588-04-4) is a highly valued nitrogen-rich heterocyclic building block, extensively utilized in the development of advanced energeti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The compound 3-methyl-4-nitro-1H-pyrazol-1-amine (CAS: 151588-04-4) is a highly valued nitrogen-rich heterocyclic building block, extensively utilized in the development of advanced energetic materials, agrochemicals, and pharmaceutical scaffolds 1. The synthesis of this specific regioisomer presents a unique chemical challenge: directing the N-amination process selectively onto one of the two non-equivalent nitrogen atoms of the unsymmetrical 3-methyl-4-nitropyrazole precursor.

This technical guide outlines a highly optimized, self-validating synthetic pathway utilizing Hydroxylamine-O-sulfonic acid (HOSA) as the aminating agent. By dissecting the steric, electronic, and thermodynamic factors that govern pyrazole reactivity, this whitepaper provides researchers with a robust protocol designed for high regioselectivity, scalability, and operational safety.

Retrosynthetic Strategy & Reagent Selection

The most direct and atom-economical route to 1-amino-3-methyl-4-nitropyrazole is the electrophilic N-amination of 3-methyl-4-nitropyrazole. While reagents such as O-(mesitylsulfonyl)hydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine (DPH) can be used, Hydroxylamine-O-sulfonic acid (HOSA) is selected as the superior aminating agent for this protocol 2.

HOSA is highly soluble in water, cost-effective, and generates environmentally benign sulfate as a byproduct. However, the use of HOSA requires precise mechanistic control over the reaction medium's pH to balance substrate activation against reagent degradation.

Mechanistic Causality: The Role of pH Control

3-Methyl-4-nitropyrazole exhibits tautomerism, existing in equilibrium with 5-methyl-4-nitropyrazole. To facilitate amination, the pyrazole must be deprotonated to form the highly nucleophilic pyrazolide anion. Because the pKa of nitropyrazoles typically ranges between 8 and 11, the reaction must be conducted in an alkaline medium.

However, HOSA is highly susceptible to base-catalyzed hydrolysis. If the pH is too high (>13), HOSA decomposes into inactive byproducts faster than the amination can occur. Conversely, HOSA hydrolysis consumes hydroxyl ions, rapidly acidifying the medium; if the pH drops below 8, the pyrazole reverts to its unreactive NH-form. Therefore, maintaining a strict pH of 10–11 using a boric acid buffer is the critical determining factor for reaction success, as established in foundational studies on pyrazole amination 3.

Regioselectivity: Steric vs. Electronic Factors

Upon formation of the pyrazolide anion, the incoming electrophilic nitrogen from HOSA faces two potential attack sites: N1 and N2. The methyl group at the C3 position introduces significant steric hindrance adjacent to N2. Consequently, nucleophilic attack predominantly occurs at the less sterically hindered N1 position (adjacent to the C5 proton), yielding 1-amino-3-methyl-4-nitropyrazole as the major regioisomer.

Mechanism A 3-Methyl-4-nitropyrazole (Tautomeric Mixture) B Pyrazolide Anion (Deprotonation at pH 10-11) A->B NaOH / Boric Buffer (pH > pKa) C Nucleophilic Attack (Electrophilic N from HOSA) B->C + HOSA Steric Differentiation D 1-Amino-3-methyl-4-nitropyrazole (Major Regioisomer, Target) C->D Favored Pathway (Less Steric Hindrance at N1) E 1-Amino-5-methyl-4-nitropyrazole (Minor Regioisomer) C->E Disfavored Pathway (C3-Methyl Hindrance at N2)

Fig 1: Mechanistic pathway and steric differentiation driving regioselective N-amination.

Self-Validating Experimental Protocol

The following protocol is engineered to be self-validating. By incorporating a specific chemical wash during the workup phase, the system inherently purges unreacted starting materials, ensuring that only the successfully aminated product is isolated.

Materials Required
  • Substrate: 3-Methyl-4-nitropyrazole (1.0 equiv, 10 mmol, 1.27 g)

  • Aminating Agent: Hydroxylamine-O-sulfonic acid (HOSA) (3.0 equiv, 30 mmol, 3.39 g)

  • Buffer: Boric acid / NaOH buffer solution (pH 10.5, 50 mL)

  • Base: 2M NaOH (aqueous, for active pH adjustment)

  • Solvents: Ethyl Acetate (EtOAc), Deionized Water

Step-by-Step Methodology
  • Anion Generation (Preparation): Suspend 3-methyl-4-nitropyrazole (1.27 g) in 50 mL of the boric buffer (pH 10.5) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a pH probe. Stir at room temperature until the substrate is fully dissolved, indicating complete conversion to the water-soluble pyrazolide anion.

  • Controlled Electrophilic Amination: Heat the reaction mixture to 60 °C. Begin the portion-wise addition of HOSA (3.39 g) over a period of 1 hour. Critical Causality: HOSA must be added slowly to prevent thermal runaway and rapid pH drops. Continuously monitor the pH probe; as the pH drops toward 9.0, add 2M NaOH dropwise to maintain the pH strictly between 10.0 and 11.0 3. Stir for an additional 3 hours at 60 °C after the final addition.

  • Extraction and Self-Validating Workup: Cool the mixture to room temperature. Extract the aqueous layer with EtOAc (3 × 30 mL). Combine the organic layers and wash vigorously with a 5% aqueous NaOH solution (20 mL), followed by brine (20 mL). Critical Causality: The N-aminated product is neutral and remains in the organic layer. Any unreacted 3-methyl-4-nitropyrazole is highly acidic (pKa ~9.5); the 5% NaOH wash deprotonates it, forcing it into the aqueous waste. If the organic layer yields product, it is guaranteed to be free of the starting material.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the resulting crude solid from hot water to yield pure 3-methyl-4-nitro-1H-pyrazol-1-amine as crystalline needles.

Workflow Step1 Step 1: Deprotonation Dissolve substrate in boric buffer (pH 10-11) Step2 Step 2: N-Amination Add HOSA portion-wise at 60 °C Monitor & maintain pH Step1->Step2 Step3 Step 3: Extraction Cool to RT & extract with EtOAc Step2->Step3 Step4 Step 4: Chemical Wash Wash organic layer with 5% NaOH Removes unreacted substrate Step3->Step4 Step5 Step 5: Isolation Recrystallize from H2O to yield pure target Step4->Step5

Fig 2: Step-by-step experimental workflow highlighting the self-validating chemical wash.

Quantitative Data Summary

The table below summarizes the causal relationship between reaction parameters, reagent stability, and the final yield of the target regioisomer. Maintaining the optimal pH window is the primary driver of high-yield synthesis.

Reaction ParameterCondition A (Optimal)Condition B (Acidic Drift)Condition C (Highly Basic)
Aminating Agent HOSAHOSAHOSA
Maintained pH Level 10.0 – 11.0 < 8.0> 13.0
Temperature 60 °C60 °C60 °C
HOSA Hydrolysis Rate Low (Controlled)LowHigh (Rapid Degradation)
Pyrazolide Anion State > 90% Active< 10% Active100% Active
Yield (1-amino isomer) 75% – 85% < 20%< 15%
Regiomeric Ratio (N1:N2) > 95:5N/A (Reaction stalls)N/A (Reagent destroyed)

References

  • 151588-04-4 | 3-Methyl-4-nitro-1H-pyrazol-1-amine Source: ChemScene URL
  • N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)
  • Source: Mathnet.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-4-nitro-1H-pyrazol-1-amine

Foreword: Navigating the Landscape of Functionalized Pyrazoles For the discerning researcher in drug development and materials science, the pyrazole scaffold represents a cornerstone of molecular design. Its inherent aro...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Landscape of Functionalized Pyrazoles

For the discerning researcher in drug development and materials science, the pyrazole scaffold represents a cornerstone of molecular design. Its inherent aromaticity, coupled with the diverse reactivity of its nitrogen centers, offers a fertile ground for the synthesis of novel compounds with tailored biological and physical properties.[1][2] This guide delves into the specific physicochemical attributes of a lesser-documented yet highly promising derivative: 3-methyl-4-nitro-1H-pyrazol-1-amine.

While its isomer, 3-methyl-4-nitro-1H-pyrazole, is a well-established precursor in the synthesis of Leucine-rich repeat kinase 2 (LRRK2) inhibitors for neurodegenerative disease research, the introduction of a primary amine at the N1 position of the pyrazole ring in 3-methyl-4-nitro-1H-pyrazol-1-amine opens up new avenues for chemical elaboration and functionalization.[1] This document serves as a comprehensive technical resource, consolidating available data and providing expert insights into the synthesis, characterization, and potential applications of this intriguing molecule. Due to the limited publicly available experimental data for this specific compound, this guide will also draw upon established knowledge of closely related N-amino-nitropyrazoles to provide a robust and scientifically grounded overview.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is the precise definition of its molecular structure and associated identifiers.

Structural Representation

The structure of 3-methyl-4-nitro-1H-pyrazol-1-amine is characterized by a five-membered pyrazole ring bearing a methyl group at the C3 position, a nitro group at the C4 position, and a primary amine group at the N1 position.

Diagram: Molecular Structure of 3-Methyl-4-nitro-1H-pyrazol-1-amine

G cluster_0 Step 1: N-Amination cluster_1 Step 2: Purification A 3-Methyl-4-nitro-1H-pyrazole D 3-Methyl-4-nitro-1H-pyrazol-1-amine A->D Amination B Hydroxylamine-O-sulfonic acid (HOSA) or similar aminating agent B->D C Base (e.g., K2CO3) in a suitable solvent (e.g., DMF) C->D E Crude Product F Column Chromatography (Silica Gel) E->F G Recrystallization F->G H Pure 3-Methyl-4-nitro-1H-pyrazol-1-amine G->H

A proposed two-step synthesis and purification workflow.

Experimental Protocol (Hypothetical)

This protocol is a general guideline based on established methods for the N-amination of pyrazoles. [3][4]Optimization of reaction conditions, particularly temperature and reaction time, would be necessary to achieve high yields and purity.

Step 1: N-Amination of 3-Methyl-4-nitro-1H-pyrazole

  • Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve 3-methyl-4-nitro-1H-pyrazole (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents) to the solution and stir the suspension.

  • Addition of Aminating Agent: Cool the mixture in an ice bath. Slowly add a solution of hydroxylamine-O-sulfonic acid (HOSA, 1.1-1.5 equivalents) in DMF, ensuring the temperature remains below 10 °C. The choice of aminating agent is critical; alternatives such as chloramine or O-(diphenylphosphinyl)hydroxylamine could also be explored.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Purification

  • Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Recrystallization: Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain crystalline 3-methyl-4-nitro-1H-pyrazol-1-amine.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties is paramount for the application of any compound in research and development.

General Properties
PropertyValue/DescriptionSource/Rationale
Appearance Expected to be a crystalline solid, likely pale yellow to off-white.Based on the appearance of the parent compound, 3-methyl-4-nitro-1H-pyrazole. [1]
Melting Point Not experimentally determined. Likely to differ significantly from the parent compound (129.0-139.0 °C) due to the presence of the amino group and potential for hydrogen bonding.[1]
Solubility Expected to have low solubility in water and non-polar solvents, with moderate to good solubility in polar organic solvents such as ethanol, methanol, and DMSO.The presence of both a polar nitro group and a hydrogen-bonding amino group suggests this solubility profile. The parent compound is slightly soluble in water. [1]
Computed Properties

Computational models provide valuable estimations of a molecule's properties, particularly when experimental data is scarce.

PropertyComputed ValueSource
Topological Polar Surface Area (TPSA) 86.98 ŲChemScene
logP (Octanol-Water Partition Coefficient) -0.18648ChemScene
Hydrogen Bond Donors 1ChemScene
Hydrogen Bond Acceptors 5ChemScene
Rotatable Bonds 1ChemScene

Insight: The negative logP value suggests that 3-methyl-4-nitro-1H-pyrazol-1-amine is more hydrophilic than lipophilic, a property influenced by the presence of the nitro and amino groups. The TPSA is a good indicator of a molecule's ability to cross cell membranes, with values below 140 Ų generally associated with good oral bioavailability.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of purity of a synthesized compound. While experimental spectra for 3-methyl-4-nitro-1H-pyrazol-1-amine are not publicly available, we can predict the key features based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃), a singlet for the pyrazole ring proton (C5-H), and a broad singlet for the amino protons (NH₂). The chemical shifts will be influenced by the electron-withdrawing nitro group.

  • ¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the methyl carbon, the three pyrazole ring carbons, with the carbon bearing the nitro group (C4) being significantly downfield.

  • ¹⁵N NMR: Nitrogen NMR would be a powerful tool to characterize the different nitrogen environments: the two pyrazole ring nitrogens, the amino nitrogen, and the nitro nitrogen.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by specific vibrational frequencies corresponding to the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
N-H stretch (amine) 3300-3500 (two bands)Characteristic of a primary amine.
C-H stretch (methyl) 2850-3000Typical for sp³ C-H bonds.
C=C and C=N stretch (pyrazole ring) 1400-1600Aromatic ring vibrations.
N-O stretch (nitro group) 1500-1550 (asymmetric) and 1300-1350 (symmetric)Strong, characteristic absorptions for a nitro group.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be expected at m/z 142. Key fragmentation pathways would likely involve the loss of the nitro group (NO₂), the amino group (NH₂), and potentially cleavage of the pyrazole ring.

Chemical Reactivity and Potential Applications

The chemical reactivity of 3-methyl-4-nitro-1H-pyrazol-1-amine is dictated by the interplay of its functional groups, making it a versatile building block for further chemical synthesis.

Reactivity of the N-Amino Group

The primary amine at the N1 position is a key site for functionalization. It can undergo a variety of reactions, including:

  • Acylation: Reaction with acid chlorides or anhydrides to form N-acyl derivatives.

  • Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

  • Alkylation: Introduction of alkyl groups.

  • Diazotization: Although potentially unstable, diazotization followed by substitution could be a route to other functional groups.

Reactivity of the Nitro Group

The nitro group at the C4 position is a strong electron-withdrawing group and can also be a site for chemical modification.

  • Reduction: The nitro group can be readily reduced to a primary amine (4-amino-3-methyl-1H-pyrazol-1-amine), which opens up further possibilities for derivatization. This is a common strategy in the synthesis of biologically active pyrazoles. [1]* Nucleophilic Aromatic Substitution: The electron-deficient pyrazole ring is activated towards nucleophilic attack, potentially allowing for the displacement of the nitro group under certain conditions.

Diagram: Key Reactive Sites and Potential Transformations

G cluster_0 N-Amino Group Reactivity cluster_1 Nitro Group Reactivity A 3-Methyl-4-nitro-1H-pyrazol-1-amine B Acylation A->B C Sulfonylation A->C D Alkylation A->D E Reduction to Amine A->E F Nucleophilic Substitution A->F

Potential synthetic transformations of 3-methyl-4-nitro-1H-pyrazol-1-amine.

Potential Applications

Given its structural features, 3-methyl-4-nitro-1H-pyrazol-1-amine and its derivatives have potential applications in several areas:

  • Medicinal Chemistry: As a scaffold for the synthesis of novel kinase inhibitors, anti-inflammatory agents, and other biologically active compounds. The N-amino group provides a handle for attaching various pharmacophores.

  • Agrochemicals: Pyrazole derivatives are known to exhibit fungicidal and insecticidal properties. [2]* Materials Science: The presence of a nitro group suggests potential applications in energetic materials, although the introduction of the N-amino group may impact its thermal stability. [3][5]

Safety and Handling

While specific toxicity data for 3-methyl-4-nitro-1H-pyrazol-1-amine is not available, it should be handled with the care appropriate for a novel chemical compound.

  • General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hazards of Related Compounds: The parent compound, 3-methyl-4-nitro-1H-pyrazole, is classified as harmful if swallowed and causes skin and eye irritation. [6]Similar precautions should be taken with the N-amino derivative.

  • Thermal Stability: Nitrated heterocyclic compounds can be thermally sensitive. [3]It is advisable to perform a thermal hazard assessment (e.g., using Differential Scanning Calorimetry, DSC) before scaling up any reactions involving this compound.

Conclusion and Future Outlook

3-Methyl-4-nitro-1H-pyrazol-1-amine represents a promising yet underexplored building block in synthetic chemistry. Its unique combination of a reactive N-amino group and a modifiable nitro group on a stable pyrazole core offers significant opportunities for the development of novel molecules with diverse applications.

Future research should focus on the experimental determination of its physicochemical properties, including its crystal structure, spectroscopic data, and thermal stability. A thorough investigation of its reactivity profile will undoubtedly unlock its full potential as a versatile intermediate in the synthesis of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

  • PubChem. 1H-Pyrazole, 3-methyl-4-nitro-. National Center for Biotechnology Information. [Link]

  • ResearchGate. Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles. [Link]

  • Wang, R., et al. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules2020 , 25(15), 3463. [Link]

  • ResearchGate. (PDF) Nitropyrazoles (review). [Link]

  • MDPI. Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. [Link]

  • The Royal Society of Chemistry. Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

Sources

Foundational

An In-Depth Technical Guide to 3-methyl-4-nitro-1H-pyrazol-1-amine (CAS Number: 151588-04-4)

For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive overview of 3-methyl-4-nitro-1H-pyrazol-1-amine, a heterocyclic compound identified by CAS n...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 3-methyl-4-nitro-1H-pyrazol-1-amine, a heterocyclic compound identified by CAS number 151588-04-4.[1] While this specific N-amino pyrazole derivative is not extensively documented in publicly available literature, this guide synthesizes foundational chemical principles and data from closely related analogues to present its core physicochemical properties, a plausible and detailed synthetic pathway, and its potential applications, particularly in the field of energetic materials. We will delve into the rationale behind the proposed synthetic steps, drawing from established methodologies for the synthesis of the crucial precursor, 3-methyl-4-nitro-1H-pyrazole, and subsequent N-amination. This document aims to serve as a foundational resource for researchers interested in the synthesis and exploration of this and similar N-functionalized nitropyrazoles.

Compound Identification and Physicochemical Properties

3-methyl-4-nitro-1H-pyrazol-1-amine is a distinct isomer within the nitromethylpyrazole family. Its key identifiers and computed physicochemical properties are summarized below. For contextual understanding, a comparison with its more extensively studied isomer, 3-methyl-4-nitro-1H-pyrazole, is also provided.

Table 1: Core Properties of 3-methyl-4-nitro-1H-pyrazol-1-amine

PropertyValueSource
CAS Number 151588-04-4[1]
Molecular Formula C₄H₆N₄O₂[1]
Molecular Weight 142.12 g/mol [1]
IUPAC Name 3-methyl-4-nitro-1H-pyrazol-1-amine
SMILES O=N(=O)C1=CN(N=C1C)N[1]
Topological Polar Surface Area (TPSA) 86.98 Ų[1]
logP -0.18648[1]
Hydrogen Bond Acceptors 5[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 1[1]
Storage Sealed in dry, 2-8°C[1]

Table 2: Comparative Properties of 3-methyl-4-nitro-1H-pyrazol-1-amine and 3-methyl-4-nitro-1H-pyrazole

Property3-methyl-4-nitro-1H-pyrazol-1-amine3-methyl-4-nitro-1H-pyrazole
CAS Number 151588-04-45334-39-4[2]
Molecular Formula C₄H₆N₄O₂C₄H₅N₃O₂[2]
Molecular Weight 142.12 g/mol 127.10 g/mol [2]
Appearance Not specified in literatureWhite to pale cream or yellow crystals/powder[3]
Melting Point Not specified in literature129.0-139.0 °C[3]
Solubility Not specified in literatureSlightly soluble in water[4]

Synthesis and Mechanistic Rationale

The synthesis of 3-methyl-4-nitro-1H-pyrazol-1-amine can be logically approached as a two-step process. The first step involves the synthesis of the key intermediate, 3-methyl-4-nitro-1H-pyrazole, followed by a selective N-amination of the pyrazole ring.

Synthetic Workflow

G cluster_0 Step 1: Nitration of 3-Methylpyrazole cluster_1 Step 2: N-Amination A 3-Methylpyrazole C 3-Methyl-4-nitro-1H-pyrazole (Precursor) A->C Nitration B Nitrating Agent (e.g., HNO₃/H₂SO₄) E 3-methyl-4-nitro-1H-pyrazol-1-amine (Final Product) C->E N-Amination D Aminating Agent (e.g., Hydroxylamine-O-sulfonic acid)

Caption: Proposed two-step synthesis of 3-methyl-4-nitro-1H-pyrazol-1-amine.

Experimental Protocols

Step 1: Synthesis of 3-methyl-4-nitro-1H-pyrazole (Precursor)

This protocol is based on established methods for the nitration of pyrazoles.[3]

  • Rationale: The nitration of the pyrazole ring is a classic electrophilic aromatic substitution. A strong acid catalyst like sulfuric acid is used to generate the nitronium ion (NO₂⁺) from nitric acid, which then attacks the electron-rich pyrazole ring. The 4-position is typically favored for substitution.

  • Protocol:

    • In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (3 parts) and fuming nitric acid (1 part) to 0-5°C in an ice bath.

    • Slowly add 3-methylpyrazole (1 part) to the cooled nitrating mixture with vigorous stirring, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

    • The crude product can be recrystallized from an appropriate solvent like ethanol/water to yield pure 3-methyl-4-nitro-1H-pyrazole.

Step 2: N-Amination of 3-methyl-4-nitro-1H-pyrazole

This protocol is a generalized procedure for the N-amination of azoles.[5]

  • Rationale: The N-amination of pyrazoles can be achieved using electrophilic aminating agents. Hydroxylamine-O-sulfonic acid in the presence of a base is a common reagent for this transformation. The base deprotonates the pyrazole nitrogen, increasing its nucleophilicity to attack the aminating agent.

  • Protocol:

    • Dissolve 3-methyl-4-nitro-1H-pyrazole (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

    • Add a base, for example, potassium carbonate (2 equivalents), to the solution and stir to form a suspension.

    • In a separate flask, prepare a solution of hydroxylamine-O-sulfonic acid (1.5 equivalents) in the same solvent.

    • Slowly add the hydroxylamine-O-sulfonic acid solution to the pyrazole suspension at room temperature.

    • Heat the reaction mixture to 50-60°C and stir for 12-24 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture and filter off the inorganic salts.

    • Remove the solvent from the filtrate under reduced pressure.

    • The residue can be purified by column chromatography on silica gel to isolate 3-methyl-4-nitro-1H-pyrazol-1-amine.

Potential Applications and Future Research

While specific applications for 3-methyl-4-nitro-1H-pyrazol-1-amine have not been reported, its structural motifs suggest potential utility in several research areas.

Energetic Materials

Nitrated pyrazoles are a well-established class of energetic materials.[6] The presence of both a nitro group (an oxidizer) and a nitrogen-rich pyrazole ring suggests that this compound could have energetic properties. The N-amino group can further contribute to the nitrogen content and energetic performance.[7][8][9] Future research should focus on the synthesis of this compound and the characterization of its energetic properties, such as density, heat of formation, and detonation velocity, to assess its potential as a component in explosive or propellant formulations.[10]

Pharmaceutical and Agrochemical Synthesis

The pyrazole core is a privileged scaffold in medicinal and agrochemical chemistry.[3] The precursor, 3-methyl-4-nitro-1H-pyrazole, is a known reactant in the synthesis of Leucine-rich repeat kinase 2 (LRRK2) inhibitors, which are being investigated for the treatment of Parkinson's disease.[4] The N-amino group of 3-methyl-4-nitro-1H-pyrazol-1-amine offers a reactive handle for further functionalization, potentially leading to novel derivatives with biological activity. However, it is crucial to note that no specific biological activities have been reported for this particular isomer.

Future Research Directions
  • Experimental Validation: The proposed synthesis requires experimental validation to determine optimal reaction conditions and yields.

  • Full Characterization: A complete spectroscopic and crystallographic characterization is necessary to confirm the structure and understand its solid-state properties.

  • Energetic Properties Evaluation: A thorough investigation of its thermal stability, sensitivity to impact and friction, and detonation parameters is warranted.

  • Derivatization and Screening: The N-amino group can be derivatized to create a library of new compounds for screening in both medicinal and agrochemical applications.

Safety and Handling

No specific safety data sheet is available for 3-methyl-4-nitro-1H-pyrazol-1-amine. However, based on the properties of related nitrated aromatic and heterocyclic compounds, the following precautions should be taken:

  • General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.

  • Hazards: Nitrated organic compounds can be flammable, toxic, and potentially explosive, especially when subjected to heat, shock, or friction. The precursor, 3-methyl-4-nitro-1H-pyrazole, is known to cause skin and eye irritation.[4]

  • Storage: Store in a cool, dry, well-ventilated place away from heat and oxidizing agents. Keep the container tightly closed.

Always consult a comprehensive safety data sheet for any chemical before use and handle with appropriate caution.

References

  • Yin, P., Mitchell, L. A., & Parrish, D. A. (2016). Energetic N-Nitramino/N-Oxyl-Functionalized Pyrazoles with Versatile π-π Stacking: Structure-Property Relationships of High-Performance Energetic Materials. Angewandte Chemie International Edition, 55(46), 14409–14411. Retrieved from [Link]

  • Yin, P., Mitchell, L. A., & Parrish, D. A. (2016). Energetic N-Nitramino/N-Oxyl-Functionalized Pyrazoles with Versatile π–π Stacking: Structure–Property Relationships of High-Performance Energetic Materials. Beijing Institute of Technology. Retrieved from [Link]

  • Wang, R., et al. (2020). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. Molecules, 25(21), 5143. Retrieved from [Link]

  • Thottempudi, V., et al. (2012). Connecting energetic nitropyrazole and aminotetrazole moieties with N,N′-ethylene bridges: A promising approach for fine tuning energetic properties. Journal of Materials Chemistry A. Retrieved from [Link]

  • Mako, A. A., et al. (2022). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 7(20), 17390–17396. Retrieved from [Link]

  • Li, Y., et al. (2018). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. Chinese Journal of Energetic Materials. Retrieved from [Link]

  • Zhang, J., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(17), 3826. Retrieved from [Link]

  • Xiong, H., et al. (2019). 3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole: a high energy density oxidizer. New Journal of Chemistry, 43(33), 13827–13831. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazole, 3-methyl-4-nitro-. Retrieved from [Link]

  • Baxter, A., et al. (2007). Process for the preparation of 4-aminopyrazole derivatives. Google Patents.
  • Klapötke, T. M., et al. (2012). Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. Molecules, 17(10), 11597–11608. Retrieved from [Link]

  • Pevzner, M. S., et al. (2003). Nitropyrazoles: 18. Synthesis and transformations of 5-amino-3,4-dinitropyrazole. Russian Journal of Organic Chemistry, 39(2), 253–261. Retrieved from [Link]

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Exploratory

Solubility and Stability of 3-Methyl-4-nitro-1H-pyrazol-1-amine: A Comprehensive Guide for Solvent Selection and Formulation

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound 3-methyl-4-nitro-1H-pyrazol-1-amine (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 3-methyl-4-nitro-1H-pyrazol-1-amine (CAS: 151588-04-4) is a highly functionalized heterocyclic building block utilized in the synthesis of advanced pharmaceuticals (e.g., LRRK2 inhibitors for Parkinson's disease) and energetic materials[1][2]. Characterized by a pyrazole core, an electron-withdrawing nitro group at C4, a weakly electron-donating methyl group at C3, and an N-amino group at N1, this molecule presents a unique physicochemical profile.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we will dissect the causality behind its solubility and stability behaviors, providing a self-validating methodological framework for formulation and analytical profiling.

Molecular Profiling & Physicochemical Causality

Understanding the behavior of 3-methyl-4-nitro-1H-pyrazol-1-amine in solution requires a deep dive into its structural thermodynamics.

  • Molecular Weight: 142.12 g/mol [1]

  • Topological Polar Surface Area (TPSA): 86.98 Ų[1]

  • LogP (Calculated): -0.186[1]

  • Hydrogen Bonding: 1 H-bond donor (-NH₂), 5 H-bond acceptors (Nitro oxygens, pyrazole nitrogens)[1].

The Causality of Solvation: The negative LogP indicates an inherent preference for polar environments. However, the high density of H-bond donors and acceptors facilitates strong intermolecular crystal lattice interactions (typically N-H···O=N hydrogen bonding). Consequently, to achieve high solubility, a solvent must possess sufficient polarity and hydrogen-bond disruption capabilities to overcome this lattice energy. Solvents that act as strong H-bond acceptors (like DMSO or DMF) excel here, while purely non-polar solvents fail to break the crystal lattice[3].

Solubility Dynamics in Various Solvents

Based on the Abraham solvation model and empirical data from structurally analogous nitropyrazoles and N-aminopyrazoles[3][4], the solubility matrix of 3-methyl-4-nitro-1H-pyrazol-1-amine is highly dependent on solvent polarity and protic nature.

Estimated Solubility Matrix
Solvent ClassRepresentative SolventExpected Solubility ProfileMechanistic Rationale
Polar Aprotic DMSO, DMFHigh (>100 mg/mL)Strong dipole-dipole interactions and excellent H-bond accepting capacity disrupt the API's crystal lattice without competing for the -NH₂ donor.
Polar Protic Methanol, EthanolModerate (10 - 50 mg/mL)Alcohols form H-bonds with the nitro group and pyrazole nitrogens, but their self-association slightly lowers the thermodynamic driving force for API solvation[3].
Aqueous Water, PBS (pH 7.4)Low to Moderate (<10 mg/mL)Despite a negative LogP, the hydrophobic methyl group and stable crystal lattice limit pure aqueous solubility. Co-solvents are often required[3].
Non-Polar Hexane, ToluenePoor (<1 mg/mL)Inability to participate in hydrogen bonding or stabilize the highly polar transition state of the dissolving molecule.
Solvent Selection Logic Tree

SolventSelection Start Target Solvent for 3-Methyl-4-nitro-1H-pyrazol-1-amine PolarAprotic Polar Aprotic? (e.g., DMSO, DMF) Start->PolarAprotic PolarProtic Polar Protic? (e.g., MeOH, EtOH) Start->PolarProtic NonPolar Non-Polar? (e.g., Hexane, Toluene) Start->NonPolar HighSol High Solubility Ideal for Stock Solutions PolarAprotic->HighSol ModSol Moderate Solubility Ideal for Crystallization PolarProtic->ModSol LowSol Poor Solubility Ideal as Anti-Solvent NonPolar->LowSol

Caption: Decision matrix for solvent selection based on thermodynamic solvation principles.

Stability Profile & Degradation Pathways

The stability of 3-methyl-4-nitro-1H-pyrazol-1-amine is governed by its reactive functional groups. While the pyrazole aromatic ring provides a stable core, the substituents introduce specific vulnerabilities.

  • Thermal Stability: Nitropyrazoles possess high positive heats of formation. While stable at ambient conditions, they can decompose exothermically at elevated temperatures (typically >150°C)[4].

  • Hydrolytic Stability: The molecule lacks ester or amide bonds, making it highly resistant to aqueous hydrolysis across a broad pH range (pH 2 to 10).

  • Redox Sensitivity (Critical): The N-amino group and the nitro group are highly susceptible to reduction. Exposure to strong reducing agents (e.g., Pd/C with H₂, or dithionite) will rapidly reduce the nitro group to an amine and may cleave the N-N bond of the N-aminopyrazole[4].

  • Photostability: Nitroaromatics can undergo photochemical degradation upon prolonged exposure to UV light, necessitating amber-glass storage.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, researchers must utilize validated, reproducible methodologies. Below are the gold-standard protocols for evaluating this compound.

Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This protocol determines the absolute thermodynamic solubility, avoiding the supersaturation artifacts common in kinetic solubility assays[5].

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 3-methyl-4-nitro-1H-pyrazol-1-amine solid (e.g., 50 mg) into a 5 mL glass vial.

  • Solvent Addition: Add 2.0 mL of the target solvent (e.g., PBS pH 7.4, or Methanol).

  • Equilibration: Seal the vial tightly and place it in a thermostatic shaking incubator at 25.0 ± 0.1 °C (or 37.0 °C for biorelevance). Agitate at 150 rpm for 48 to 72 hours to ensure thermodynamic equilibrium is reached[5].

  • Phase Separation: Remove the vial and allow undissolved solids to settle. Centrifuge a 1.0 mL aliquot at 10,000 x g for 15 minutes, or filter through a 0.22 µm PTFE syringe filter (discarding the first 0.5 mL to account for membrane adsorption).

  • Quantification: Dilute the supernatant appropriately with the mobile phase and analyze via HPLC-UV (typically at 254 nm, where the highly conjugated nitropyrazole system absorbs strongly).

  • Validation Check: Analyze the residual solid via X-ray Powder Diffraction (XRPD) to ensure no solvent-mediated polymorphic transition or solvate formation occurred during equilibration[5].

Protocol 2: Forced Degradation & Stability Indicating Assay (SIA)

Aligned with ICH Q1A(R2) and Q1B guidelines, this protocol establishes the degradation pathways and shelf-life parameters[6][7].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1.0 mg/mL solution of the API in a chemically inert co-solvent mixture (e.g., 50:50 Water:Acetonitrile).

  • Stress Conditions (ICH Q1A/Q1B):

    • Acidic Hydrolysis: Add 0.1 N HCl to achieve 0.5 mg/mL API. Heat at 60°C for 48 hours.

    • Basic Hydrolysis: Add 0.1 N NaOH to achieve 0.5 mg/mL API. Heat at 60°C for 48 hours.

    • Oxidative Stress: Add 3% H₂O₂ to achieve 0.5 mg/mL API. Store at room temperature for 24 hours.

    • Photolysis: Expose a liquid aliquot and a solid sample to 1.2 million lux hours and 200 watt hours/square meter of near UV light[7].

  • Neutralization & Dilution: Neutralize acid/base samples to pH 7.0. Dilute all samples to a nominal concentration of 0.1 mg/mL.

  • LC-MS Analysis: Inject samples into an LC-MS system using a gradient method (e.g., C18 column, Water/Acetonitrile with 0.1% Formic Acid).

  • Causality Evaluation: Calculate mass balance. A successful Stability Indicating Assay must resolve the parent peak from all degradation products without co-elution.

ForcedDegradation API 3-Methyl-4-nitro-1H-pyrazol-1-amine (1.0 mg/mL Stock) AcidBase Hydrolytic Stress (0.1N HCl / NaOH, 60°C) API->AcidBase Oxidative Oxidative Stress (3% H2O2, 25°C) API->Oxidative Photolytic Photolytic Stress (ICH Q1B Light Exposure) API->Photolytic Thermal Thermal Stress (Solid State, 60°C) API->Thermal Analysis LC-MS/HPLC-UV Analysis (Peak Resolution & Mass Balance) AcidBase->Analysis Oxidative->Analysis Photolytic->Analysis Thermal->Analysis Outcome Validated Stability Indicating Assay & Degradation Pathway Mapping Analysis->Outcome

Caption: ICH-aligned forced degradation workflow for establishing a Stability Indicating Assay.

Conclusion

3-Methyl-4-nitro-1H-pyrazol-1-amine is a highly polar, hydrogen-bonding capable building block. Its solubility is maximized in polar aprotic solvents (DMSO, DMF) due to robust dipole interactions that disrupt its stable crystal lattice. While chemically stable against hydrolysis, formulators must exercise caution regarding its redox sensitivity and potential thermal reactivity. By employing rigorous, ICH-aligned shake-flask and forced degradation protocols, researchers can confidently integrate this compound into advanced synthetic and pharmaceutical pipelines.

References

  • Acree, W. E., et al. "Determination of Abraham model solute descriptors and preferential solvation from measured solubilities for 4-nitropyrazole dissolved in binary aqueous-organic solvent mixtures." Physics and Chemistry of Liquids, 55(5), 2016. Available at:[Link]

  • Vinogradov, et al. / NIH PMC. "The Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-Triazine." National Institutes of Health. Available at:[Link]

  • ICH. "Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at:[Link]

  • BioBoston Consulting. "A Deep Dive into ICH Stability Guidelines (Q1A-Q1F)." BioBoston Consulting. Available at:[Link]

  • ResearchGate Community. "Can anyone tell me how to perform equilibrium solubility studies step by step practically?" ResearchGate. Available at:[Link]

Sources

Foundational

Unlocking the Pharmacological Potential of Nitropyrazole Derivatives: A Comprehensive Technical Guide

Executive Summary The pyrazole (1,2-diazole) ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological properties. The strategic functionalization of this heterocycle with a strongly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole (1,2-diazole) ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological properties. The strategic functionalization of this heterocycle with a strongly electron-withdrawing nitro (–NO₂) group—typically at the C4 position—fundamentally alters its electronic landscape and biological reactivity. This technical whitepaper explores the mechanistic pathways, anticancer efficacy, and antimicrobial potential of nitropyrazole derivatives. Designed for researchers and drug development professionals, this guide synthesizes empirical data with self-validating experimental protocols to accelerate the translation of nitropyrazole hybrids from bench to bedside.

Mechanistic Pathways & Target Interactions

The biological activity of nitropyrazole derivatives is largely driven by the unique stereoelectronic properties of the nitro group. The –NO₂ moiety significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyrazole core, making it highly susceptible to enzymatic bioreduction[1].

The Bioreduction and Self-Immolative Cascade

In biological systems, particularly within the hypoxic microenvironments of solid tumors or within bacterial cells, nitropyrazoles are recognized by Type I (oxygen-insensitive) and Type II (oxygen-sensitive) nitroreductases[2].

  • Causality of Action: The enzymatic reduction of the nitro group proceeds via one- or two-electron transfers, generating a highly reactive nitro radical anion (R-NO₂•⁻) and subsequent hydroxylamine intermediates. This process yields Reactive Nitrogen Species (RNS) that induce severe oxidative stress, lipid peroxidation, and DNA damage[1].

  • Self-Immolative Prodrugs: In advanced drug design, the nitropyrazole moiety is utilized as a trigger in self-immolative linkers. Upon nitroreductase-mediated reduction, a spontaneous electronic cascade (e.g., 1,6-elimination) cleaves the linker, selectively liberating a tethered cytotoxic payload directly at the disease site[2].

Mechanism A Nitropyrazole Pharmacophore B Nitroreductases (Tumor/Bacterial) A->B Enzymatic Recognition C Nitro Radical Anion (R-NO2•-) B->C 1e- / 2e- Bioreduction D Reactive Nitrogen Species (RNS) C->D Oxidative Stress E Self-Immolative Linker Cleavage C->E Electronic Cascade F Macromolecular Damage (DNA/Proteins) D->F Covalent Binding G Targeted Drug Release E->G Payload Liberation H Apoptosis / Cell Death F->H Irreversible Toxicity G->H Synergistic Cytotoxicity

Fig 1. Enzymatic bioreduction of nitropyrazoles leading to RNS generation and self-immolation.

Anticancer Efficacy: Tubulin Inhibition & Cytotoxicity

Nitropyrazole derivatives exhibit profound antiproliferative activities against various human malignancy models. Recent structural optimizations have focused on hybridizing the nitropyrazole core with chalcones or benzimidazoles to enhance target affinity[3].

Tubulin Polymerization Inhibition

Schiff bases derived from chalcones and 5-hydrazino-1,3-dimethyl-4-nitropyrazole have emerged as potent tubulin inhibitors. The nitro group acts as a critical hydrogen-bond acceptor within the colchicine-binding site of tubulin, preventing microtubule assembly and arresting the cell cycle at the G2/M phase[3].

Table 1: Cytotoxicity (GI₅₀) of Lead Nitropyrazole-Chalcone Hybrids [3]

Compound DesignationStructural FeatureMCF-7 (Breast Cancer) GI₅₀HepG2 (Liver Cancer) GI₅₀Tubulin Inhibition IC₅₀
Compound 3h 5-hydrazino-4-nitropyrazole + Chalcone5.43 ± 0.17 µM1.80 ± 0.50 µM4.51 ± 0.13 µM
Compound 2c Halogenated phenoxychalcone hybrid1.52 µMNot ReportedNot Reported
Compound 2f Halogenated phenoxychalcone hybrid1.87 µMNot ReportedNot Reported
Staurosporine Positive Control< 1.0 µM< 1.0 µMN/A

Data demonstrates that specific nitropyrazole hybrids achieve low-micromolar efficacy while maintaining a high selectivity index (>11.0) against normal human cell lines (e.g., Hs371.T)[3].

Antimicrobial & Antibiofilm Activities

Beyond oncology, nitropyrazoles are highly effective antimicrobial agents. The lipophilicity imparted by the pyrazole ring, combined with the electronic disruption from the nitro group, allows these compounds to penetrate thick bacterial peptidoglycan layers and disrupt biofilm matrices[4].

Topoisomerase IV Inhibition

Halogenoaminopyrazole derivatives containing a 4-nitro group have demonstrated targeted inhibition of bacterial topoisomerase IV[4]. By halting DNA decatenation during bacterial replication, these compounds exert a bactericidal effect.

Table 2: Antimicrobial & Antibiofilm Efficacy of Halogenated Nitropyrazoles [4]

CompoundHalogen SubstitutionS. aureus (ATCC 25923) MICS. aureus (ATCC 25923) MBICE. coli (ATCC 25922) MIC
Compound 4a Fluorine (C4 of phenyl ring)230 µg/mL230 µg/mL> 460 µg/mL
Compound 4b Chlorine (C4 of phenyl ring)460 µg/mL460 µg/mL460 µg/mL
Compound 5b Chlorine (Bis-pyrazole)460 µg/mL460 µg/mL460 µg/mL
Metronidazole Reference Standard> 1560 µg/mL> 1560 µg/mL> 1560 µg/mL

Note: MBIC = Minimum Biofilm Inhibitory Concentration. The fluorinated nitropyrazole (4a) significantly outperformed standard metronidazole in eradicating S. aureus biofilms[4].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls and specific mechanistic indicators to eliminate false positives.

Protocol N1 Synthesize & Purify Nitropyrazole Analogs N2 Structural Validation (NMR, HRMS, XRD) N1->N2 >95% Purity N3 In Vitro Cytotoxicity (MTT Assay) N2->N3 Cancer Cell Lines N4 Antimicrobial Screening (Broth Microdilution) N2->N4 Pathogenic Strains N5 Calculate IC50 & Selectivity Index N3->N5 Dose-Response N6 Determine MIC & MBIC Values N4->N6 Resazurin Indicator N7 Mechanistic Profiling (Tubulin / Topo IV) N5->N7 Lead Selection N6->N7 Lead Selection

Fig 2. Self-validating experimental workflow for the biological evaluation of nitropyrazoles.

Protocol A: In Vitro Cytotoxicity & Selectivity Profiling (MTT Assay)

Purpose: To quantify the antiproliferative IC₅₀ of nitropyrazoles while verifying cancer-cell selectivity. Causality Principle: Viable cells possess active mitochondrial succinate dehydrogenase, which reduces the water-soluble yellow MTT tetrazolium salt into an insoluble purple formazan. The intensity of the purple color is directly proportional to the number of metabolically active cells.

  • Cell Seeding: Seed HepG2 (liver carcinoma) and AML12 (normal murine hepatocytes) cells at a density of

    
     cells/well in 96-well microtiter plates. Incubate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow adherence.
    
  • Compound Treatment: Prepare serial dilutions of the nitropyrazole derivative in DMSO (final DMSO concentration

    
     to prevent solvent toxicity). Treat the cells with concentrations ranging from 0.1 µM to 100 µM for 72 hours.
    
  • Self-Validation Controls:

    • Positive Control: Doxorubicin or Staurosporine (ensures assay sensitivity).

    • Vehicle Control: 0.1% DMSO in media (establishes 100% viability baseline).

    • Blank Control: Media without cells (background absorbance subtraction).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization & Readout: Carefully aspirate the media. Add 150 µL of pure DMSO to solubilize the formazan crystals. Shake the plate for 10 minutes. Read absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression. Calculate the Selectivity Index (SI) = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). An SI > 10 indicates a highly favorable therapeutic window.

Protocol B: Resazurin-Assisted Broth Microdilution for MIC Determination

Purpose: To determine the Minimum Inhibitory Concentration (MIC) of nitropyrazoles against pathogenic bacteria. Causality Principle: Nitropyrazoles can sometimes precipitate in aqueous broth, creating optical turbidity that masks bacterial growth in standard OD₆₀₀ readings. Adding resazurin (a redox indicator) bypasses this physical interference. Metabolically active bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin.

  • Inoculum Preparation: Cultivate Staphylococcus aureus (ATCC 25923) in Mueller-Hinton Broth (MHB) to the exponential phase. Adjust the turbidity to a 0.5 McFarland standard, then dilute to achieve a final well concentration of

    
     CFU/mL.
    
  • Compound Plating: In a 96-well plate, perform two-fold serial dilutions of the nitropyrazole compound (from 1000 µg/mL down to 0.5 µg/mL) in MHB.

  • Inoculation & Incubation: Add 50 µL of the bacterial inoculum to each well (total volume 100 µL). Incubate at 37°C for 18 hours.

  • Self-Validation Controls:

    • Positive Control: Metronidazole or Levofloxacin.

    • Growth Control: Bacteria + MHB + 1% DMSO (confirms organism viability).

    • Sterility Control: MHB + Compound only (checks for auto-reduction or contamination).

  • Indicator Addition: Add 10 µL of a 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2 hours.

  • Endpoint Determination: The MIC is defined as the lowest concentration of the nitropyrazole that prevents the color change from blue to pink, indicating complete inhibition of bacterial metabolism.

References

  • Shtaiwi, Majed, et al. "Design, Synthesis, Crystal Structure, Biological Activity and Molecular Modeling of Novel Schiff Bases Derived from Chalcones and 5-Hydrazino-1,3-Dimethyl-4-Nitropyrazole as Anticancer Agents." Polycyclic Aromatic Compounds, vol. 44, no. 6, 2023, pp. 1-19. Available at:[Link]

  • MDPI. "Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives." Antibiotics, vol. 13, no. 11, 2024, p. 1119. Available at:[Link]

  • Gomes, A., et al. "Nitro-Containing Self-Immolative Systems for Biological Applications." Molecules, vol. 27, no. 22, 2022. Available at:[Link]

Sources

Exploratory

Advanced Methodologies in the Synthesis of Substituted Pyrazol-1-amines: A Mechanistic and Practical Guide

Executive Summary Substituted pyrazol-1-amines (N-aminopyrazoles) represent a privileged structural motif with profound applications across agrochemicals, energetic materials, and pharmaceutical drug development[1]. Thei...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted pyrazol-1-amines (N-aminopyrazoles) represent a privileged structural motif with profound applications across agrochemicals, energetic materials, and pharmaceutical drug development[1]. Their unique electronic properties—characterized by the adjacent nitrogen atoms acting as both proton donors and acceptors—make them versatile scaffolds for further functionalization. This technical whitepaper provides an in-depth literature review and practical guide to the synthesis of pyrazol-1-amines, focusing on direct electrophilic N-amination, de novo cyclocondensation, and novel metal-catalyzed rearrangements.

By detailing the mechanistic causality behind reagent selection and reaction conditions, this guide serves as a self-validating framework for synthetic chemists aiming to optimize yields and purity in complex heterocyclic synthesis.

Mechanistic Pathways to Pyrazol-1-amines

The synthesis of N-aminopyrazoles generally bifurcates into two distinct strategic approaches: the direct electrophilic amination of a pre-formed pyrazole core, and the de novo construction of the pyrazole ring incorporating the N-amino functionality.

Direct Electrophilic N-Amination

Direct amination relies on the nucleophilic attack of a deprotonated pyrazole anion onto an electrophilic nitrogen source. The most ubiquitous reagent for this transformation is Hydroxylamine-O-sulfonic acid (HOSA) . The critical kinetic parameter in HOSA-mediated amination is the pH of the reaction medium. HOSA undergoes rapid hydrolysis in strong alkali, which competes with the desired N-amination[2]. However, the pyrazole must be sufficiently deprotonated to form the highly nucleophilic anionic species. Consequently, the reaction must be buffered at an optimal pH—typically 1 to 2 units above the


 of the specific pyrazole substrate (e.g., pH 10–11 for standard pyrazoles, and pH 7–8 for highly acidic nitropyrazoles)[2].

To circumvent the instability and potential explosive hazards of traditional aminating agents like O-tosylhydroxylamine, O-(diphenylphosphoryl)hydroxylamine (DPPH) has emerged as a superior alternative. DPPH offers exceptional thermal stability, avoids spontaneous combustion, and delivers high N-amination efficiency without generating toxic byproducts[3].

De Novo Cyclocondensation & Rearrangements

When direct amination yields poor regioselectivity, de novo synthesis is preferred. A highly efficient one-pot methodology utilizes diethylketomalonate-derived N-Boc-oxaziridines . Pioneering work has shown that this specific oxaziridine cleanly aminates primary amines to N-Boc hydrazines. Unlike traditional oxaziridines that release aldehydes (leading to competitive imine formation), this reagent releases a ketone (diethyl ketomalonate) that is easily removed via aqueous extraction, allowing seamless subsequent cyclocondensation with 1,3-dicarbonyls to form fully functionalized pyrazoles[4].

Alternatively, recent advances have demonstrated the synthesis of 1-aminopyrazole-4-carboxylic acids via an Iron(II)-catalyzed domino rearrangement of isoxazoles. Isoxazoles are first reacted with 2,4-dinitrophenylhydrazine (DNPH). The addition of


 induces N-O bond cleavage, forming an aziridine/Fe-nitrene intermediate that undergoes a 1,5-cyclization to yield the targeted pyrazol-1-amine[5].

G Start Target: Substituted Pyrazol-1-amines Path1 Direct Electrophilic N-Amination Start->Path1 Path2 De Novo Cyclocondensation Start->Path2 Path3 Isoxazole Rearrangement Start->Path3 Reagent1 HOSA (pH controlled) or DPPH Path1->Reagent1 Reagent2 Hydrazines + 1,3-Dicarbonyls Path2->Reagent2 Reagent3 Fe(II) Catalyst + DNPH Path3->Reagent3

Figure 1: Divergent synthetic strategies for the preparation of substituted pyrazol-1-amines.

Comparative Analysis of Aminating Agents

The selection of an aminating agent dictates the reaction trajectory, safety profile, and downstream purification requirements. The table below summarizes the quantitative and qualitative data for the primary reagents used in the field.

Aminating AgentMechanism / SubstrateKey AdvantagesLimitations
HOSA Electrophilic attack by pyrazole anionHighly accessible, inexpensive, yields up to 95% under optimized pH[2].Requires strict pH control; rapid hydrolysis in strong alkali[2].
DPPH Electrophilic amination of N-heterocyclesHigh thermal stability, non-explosive, superior N-amination efficiency[3].Generates higher molecular weight byproducts requiring chromatographic separation.
N-Boc-oxaziridine One-pot primary amine to pyrazoleAvoids competitive imine formation; easy byproduct removal via extraction[4].Requires multi-step synthesis to prepare the specific oxaziridine reagent[4].

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. In-process analytical controls are embedded to establish causality between the physical steps and the chemical transformations.

Protocol A: pH-Controlled Electrophilic Amination using HOSA

Causality Focus: Maintaining a specific pH ensures the pyrazole remains in its reactive anionic state while preventing the rapid base-catalyzed decomposition of HOSA[2].

  • Buffer Preparation: Prepare 25 mL of a boric acid/NaOH buffer solution calibrated to pH 10–11 (for pyrazoles with

    
     8–11). Validation: Verify pH using a calibrated probe before proceeding.
    
  • Substrate Dissolution: Add the substituted pyrazole (0.005 mol) and NaOH (0.02 mol) to the buffer. Stir until complete dissolution is achieved, confirming the formation of the pyrazole sodium salt.

  • Electrophile Addition: Heat the reaction mixture to 60 °C. Slowly add HOSA (0.015 mol, 3.0 equiv) in small portions over 30 minutes. Causality: Gradual addition prevents thermal runaway and localized pH drops caused by the acidic nature of HOSA.

  • In-Process Monitoring: Stir for 4 hours at 60 °C. Monitor the reaction via TLC (Ethyl Acetate/Hexane) or LC-MS. The reaction is self-validating when the UV-active starting material spot is completely consumed.

  • Workup & Purification: Cool to room temperature. Extract the aqueous layer with Diethyl Ether (

    
     mL). Wash the combined organic layers with 5% aqueous NaOH to remove unreacted HOSA and acidic byproducts, followed by brine. Evaporate the solvent in vacuo and recrystallize from 
    
    
    
    to afford the pure N-aminopyrazole[2].
Protocol B: Iron(II)-Catalyzed Isoxazole Rearrangement

Causality Focus: The use of


 specifically coordinates to the hydrazone, weakening the N-O bond of the isoxazole to drive the domino rearrangement without requiring harsh thermal conditions[5].

G Node1 Isoxazole + DNPH Node2 4-Hydrazonomethylisoxazole (E/Z Isomers) Node1->Node2 Condensation Node3 Fe(II) Coordination & N-O Cleavage Node2->Node3 FeCl2·H2O Node4 Aziridine Intermediate (Fe-Nitrene Complex) Node3->Node4 Domino Rearrangement Node5 1,5-Cyclization Node4->Node5 Ring Opening Node6 Substituted Pyrazol-1-amine Node5->Node6 Catalyst Cleavage

Figure 2: Fe(II)-catalyzed domino rearrangement of isoxazoles to pyrazol-1-amines.

  • Hydrazone Formation: React the starting isoxazole (1.0 equiv) with 2,4-dinitrophenylhydrazine (DNPH) (1.1 equiv) in ethanol to generate the 4-hydrazonomethylisoxazole intermediate. Isolate via filtration.

  • Catalytic Rearrangement: Suspend the intermediate in dry acetonitrile under an inert argon atmosphere. Add

    
     (0.2 equiv). Causality: Dry solvent prevents the competitive hydration of the highly reactive Fe-nitrene intermediate[5].
    
  • Cyclization: Stir at room temperature until the deep red color of the intermediate dissipates (typically 2-4 hours), indicating the completion of the 1,5-cyclization.

  • Isolation: Quench with saturated aqueous

    
    , extract with dichloromethane, dry over 
    
    
    
    , and purify via flash column chromatography to yield the 1-aminopyrazole-4-carboxylic acid derivative[5].

Conclusion

The synthesis of substituted pyrazol-1-amines demands a rigorous understanding of mechanistic pathways. Whether employing pH-controlled direct amination with HOSA, utilizing advanced reagents like DPPH for enhanced safety, or leveraging transition-metal-catalyzed domino rearrangements, chemists must align their reagent selection with the electronic and steric demands of their substrates. By adhering to the validated protocols and causality principles outlined in this guide, researchers can achieve high-yielding, scalable syntheses of these critical heterocyclic scaffolds.

References

1.[4] Organic Letters - ACS Publications. "Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis". Source: acs.org. URL: 2.[2] Mathnet.RU. "N-Amination of Pyrazoles: a General Approach". Source: mathnet.ru. URL: 3.[5] Encyclopedia.pub. "Synthesis and Properties of Pyrazoles". Source: encyclopedia.pub. URL: 4.[1] Journal of Applicable Chemistry. "Synthesis of sulfonated/acylated amides of 1-aminopyrazole". Source: joac.info. URL: 5.[3] Google Patents. "CN112552339A - Preparation method of O-diphenylphosphoryl hydroxylamine". Source: google.com. URL:

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Toxicological Profiling of 3-Methyl-4-nitro-1H-pyrazol-1-amine

Executive Summary 3-Methyl-4-nitro-1H-pyrazol-1-amine (CAS: 151588-04-4) is a highly functionalized heterocyclic building block utilized extensively in medicinal chemistry, agrochemicals, and the development of energetic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methyl-4-nitro-1H-pyrazol-1-amine (CAS: 151588-04-4) is a highly functionalized heterocyclic building block utilized extensively in medicinal chemistry, agrochemicals, and the development of energetic materials. Characterized by a pyrazole core, an electron-withdrawing nitro group at the C4 position, and a reactive N-amino (hydrazine-like) moiety at the N1 position, this compound presents a unique set of handling challenges and toxicological liabilities. This guide synthesizes current physicochemical data, mechanistic toxicity pathways, and validated laboratory protocols to ensure safe and effective utilization by R&D professionals.

Physicochemical & Structural Profiling

Understanding the molecular architecture of 3-methyl-4-nitro-1H-pyrazol-1-amine is critical for predicting its behavior in both biological systems and synthetic workflows. The compound possesses a low molecular weight but a high topological polar surface area (TPSA), indicating significant hydrogen-bonding capacity[1].

Table 1: Physicochemical Properties
PropertyValueCausality / Implication
CAS Number 151588-04-4Unique identifier for safety and regulatory tracking.
Molecular Formula C₄H₆N₄O₂High nitrogen/oxygen content suggests potential energetic properties.
Molecular Weight 142.12 g/mol Small molecule; highly permeable in standard biological assays.
LogP -0.186Hydrophilic nature; highly soluble in polar aprotic solvents (DMSO, DMF).
TPSA 86.98 ŲHigh polarity restricts passive blood-brain barrier (BBB) penetration.
Storage Conditions 2-8°C, Sealed, DryPrevents thermal degradation and moisture-induced hydrolysis of the N-amine.

Data sourced from ChemScene computational chemistry and storage guidelines[1].

Mechanistic Toxicology and Hazard Assessment

The toxicity profile of 3-methyl-4-nitro-1H-pyrazol-1-amine is driven by its three distinct pharmacophores:

  • The Nitroaromatic Moiety (C4): Nitroheterocycles are notoriously susceptible to enzymatic reduction by hepatic nitroreductases and CYP450 enzymes. This single-electron transfer process generates reactive nitroso radical anions and hydroxylamine intermediates. These species induce severe oxidative stress (ROS generation) and can form covalent adducts with DNA and proteins, leading to genotoxicity and hepatotoxicity.

  • The N-Amino Group (N1): Functioning as a cyclic hydrazine derivative, the N-NH₂ bond is highly reactive. Hydrazine derivatives are known skin sensitizers, severe eye irritants (GHS Category 1), and can exhibit acute oral toxicity (GHS Category 4)[2][3]. Furthermore, N-amino compounds can react with endogenous carbonyls, disrupting cellular metabolism.

  • The Pyrazole Core: Unsubstituted and substituted pyrazoles are well-documented inhibitors of key metabolic enzymes, including alcohol dehydrogenase and various CYP450 isoforms[4]. Exposure can alter the pharmacokinetics of co-administered compounds, leading to unexpected drug-drug interactions or prolonged half-lives of toxic metabolites.

ToxicityPathway A 3-Methyl-4-nitro-1H-pyrazol-1-amine (Parent Compound) B Hepatic Nitroreductases (Enzymatic Reduction) A->B Biotransformation D CYP450 Inhibition (Metabolic Interference) A->D Pyrazole Core Effect C Reactive Nitroso / Hydroxylamine Intermediates B->C e- transfer E Oxidative Stress & ROS (Cellular Damage) C->E Redox Cycling F Hepatotoxicity & Genotoxicity D->F Drug-Drug Interactions E->F DNA/Protein Adducts

Figure 1: Proposed metabolic activation and toxicity pathways of nitro-pyrazole derivatives.

Table 2: Anticipated GHS Hazard Classifications

(Extrapolated from structural analogs such as 4-nitropyrazole and 5-amino-pyrazoles[2][5])

Hazard Class Category Precautionary Statement (P-Code)
Acute Toxicity, Oral Category 4 P301+P312: IF SWALLOWED: Call a POISON CENTER if unwell.
Serious Eye Damage Category 1 P305+P351+P338: Rinse cautiously with water for several minutes.

| Skin Irritation | Category 2 | P280: Wear protective gloves/protective clothing/eye protection. |

Self-Validating Experimental Workflows

To ensure scientific integrity and operator safety, the following protocols must be executed as self-validating systems, where the success of each step is verified before proceeding.

Protocol 1: Safe Handling and Reagent Dispensing

Causality: The compound is stored at 2-8°C to prevent degradation[1]. Opening a cold vial in a humid ambient environment causes condensation, which rapidly degrades the moisture-sensitive N-amino group. Furthermore, the nitro group introduces a theoretical risk of energetic friction sensitivity; hence, anti-static tools are mandatory.

  • Thermal Equilibration: Remove the sealed vial from 2-8°C storage. Place it in a desiccator at room temperature for exactly 30 minutes.

    • Validation: The exterior of the vial must be completely dry to the touch before opening.

  • Engineering Controls Setup: Activate the chemical fume hood.

    • Validation: Verify the digital airflow monitor reads a face velocity of >100 feet per minute (fpm).

  • PPE Verification: Don standard laboratory PPE: flame-resistant lab coat, nitrile gloves (double-gloving recommended for hydrazine derivatives), and tightly fitting safety goggles (EN 166/NIOSH approved)[3].

  • Dispensing: Using a grounded, anti-static micro-spatula, weigh the required mass onto a static-free weighing paper. Avoid rapid scraping or friction.

  • Decontamination: Wipe down the balance and surrounding hood area with a 10% bleach solution, followed by 70% ethanol.

    • Causality: Bleach effectively oxidizes residual hydrazine/amine derivatives into inert, non-toxic byproducts.

HandlingWorkflow S1 Cold Storage (2-8°C, Sealed) S2 Equilibrate to Room Temp S1->S2 Prevent Condensation S3 Engineering Controls (Fume Hood >100 fpm) S2->S3 Transfer S4 PPE Verification (Nitrile, Goggles) S3->S4 Setup S5 Anti-Static Dispensing S4->S5 Execute S6 Oxidative Decontamination S5->S6 Post-Use

Figure 2: Validated step-by-step safe handling and dispensing workflow for reactive pyrazoles.

Protocol 2: In Vitro Hepatotoxicity Screening (HepG2 MTT Assay)

Causality: Given the propensity for nitro-pyrazoles to induce liver injury via nitroreductase activation[4], evaluating hepatotoxicity in a metabolically competent cell line (HepG2) is a prerequisite before advancing to in vivo models.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

    • Validation: Observe under a phase-contrast microscope to ensure >80% confluence and healthy morphology.

  • Compound Preparation: Dissolve 3-methyl-4-nitro-1H-pyrazol-1-amine in 100% sterile DMSO to create a 10 mM stock. Perform serial dilutions in culture media.

    • Validation: The final DMSO concentration in the wells must not exceed 0.1% (v/v) to prevent solvent-induced baseline toxicity.

  • Exposure: Aspirate old media and add 100 µL of the compound-treated media to the wells. Include a vehicle control (0.1% DMSO) and a positive control (10 µM Doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours.

    • Causality: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. Dead cells cannot perform this reduction.

  • Solubilization & Readout: Aspirate the media carefully, add 100 µL of DMSO to dissolve the formazan, and read the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Conclusion

3-Methyl-4-nitro-1H-pyrazol-1-amine is a potent, versatile, yet hazardous building block. By understanding the mechanistic causality behind its toxicity—specifically the redox cycling of the nitro group and the reactivity of the N-amino moiety—researchers can implement robust, self-validating workflows. Strict adherence to thermal equilibration, anti-static handling, and appropriate engineering controls will mitigate the inherent risks associated with this compound.

References

  • PubMed / National Institutes of Health. (n.d.). Effects of pyrazole and 3-amino-1,2,4-triazole on the metabolism and toxicity of dimethylnitrosamine in the rat. Retrieved March 10, 2026, from[Link]

  • National Center for Biotechnology Information (PMC). (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved March 10, 2026, from[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 3-Methyl-4-nitro-1H-pyrazol-1-amine

Executive Summary This application note details a robust, field-proven protocol for the regioselective N-amination of 3-methyl-4-nitro-1H-pyrazole to yield 3-methyl-4-nitro-1H-pyrazol-1-amine (CAS: 151588-04-4). Designed...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, field-proven protocol for the regioselective N-amination of 3-methyl-4-nitro-1H-pyrazole to yield 3-methyl-4-nitro-1H-pyrazol-1-amine (CAS: 151588-04-4). Designed for drug development professionals and synthetic chemists, this guide emphasizes the mechanistic rationale behind reagent selection, controls for regioselectivity, and self-validating analytical checkpoints to ensure high-purity isolation of the target energetic pharmacophore.

Mechanistic Grounding & Rationale

The synthesis of N-amino azoles relies heavily on electrophilic amination. Hydroxylamine-O-sulfonic acid (HOSA) is the premier reagent for this transformation due to its favorable atom economy, water solubility, and the presence of an excellent leaving group (sulfate) ()[1].

When 3-methyl-4-nitropyrazole is treated with a mild base such as potassium carbonate (K₂CO₃), it undergoes deprotonation to form a resonance-stabilized pyrazolide anion. Because the pyrazole ring is asymmetric, electrophilic attack by HOSA can theoretically occur at either nitrogen, leading to a mixture of regioisomers: 1-amino-3-methyl-4-nitropyrazole and 1-amino-5-methyl-4-nitropyrazole ()[2].

Causality of Regioselectivity: The regioselectivity of this reaction is primarily governed by steric hindrance. The methyl group at the C3/C5 position heavily shields its adjacent nitrogen. Consequently, nucleophilic attack from the nitrogen distant from the methyl group is kinetically favored, making 1-amino-3-methyl-4-nitropyrazole the major product.

MechanisticLogic SM 3-Methyl-4-nitropyrazole (Tautomeric Mixture) Anion Pyrazolide Anion (Delocalized Charge) SM->Anion K2CO3 (-H+) Prod1 1-Amino-3-methyl-4-nitropyrazole (Major: Sterically Favored) Anion->Prod1 HOSA Attack at N distant from Methyl Prod2 1-Amino-5-methyl-4-nitropyrazole (Minor: Sterically Hindered) Anion->Prod2 HOSA Attack at N adjacent to Methyl

Figure 1: Mechanistic logic and regioselectivity of the N-amination of 3-methyl-4-nitropyrazole.

Reagents and Materials

To ensure reproducibility, all reagents should be weighed precisely. DMF must be anhydrous to prevent the competitive hydrolysis of HOSA.

Table 1: Quantitative Reagent Formulation

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/VolumeFunction
3-Methyl-4-nitro-1H-pyrazole127.101.010.01.27 gStarting Material
Potassium Carbonate (K₂CO₃)138.212.020.02.76 gBase
Hydroxylamine-O-sulfonic acid113.091.515.01.70 gAminating Agent
N,N-Dimethylformamide (DMF)73.09--20.0 mLSolvent

Step-by-Step Experimental Protocol

Workflow Step1 Step 1: Deprotonation 3-Methyl-4-nitropyrazole + K2CO3 in DMF (30 mins, RT) Step2 Step 2: N-Amination Portion-wise addition of HOSA (T < 30°C) Step1->Step2 Step3 Step 3: Reaction Maturation Stir 12-24h at RT Monitor by TLC Step2->Step3 Step4 Step 4: Quench & Extraction Ice-water quench, EtOAc extraction Brine wash, Na2SO4 dry Step3->Step4 Step5 Step 5: Chromatographic Separation Silica Gel Column (EtOAc/Hexanes) Isolate Target Isomer Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target amine.

Workflow Execution:
  • Deprotonation : In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-4-nitro-1H-pyrazole (1.27 g, 10.0 mmol) in anhydrous DMF (20 mL). Add finely powdered K₂CO₃ (2.76 g, 20.0 mmol). Stir the suspension at room temperature (20–25 °C) for 30 minutes to ensure complete formation of the pyrazolide anion.

  • Electrophilic Amination : Cool the reaction mixture to 0–5 °C using an ice-water bath. Weigh out HOSA (1.70 g, 15.0 mmol). Critical Step : Add the HOSA in small portions over 15–20 minutes. HOSA contains acidic protons, and its neutralization by K₂CO₃ is highly exothermic. Maintaining the temperature below 30 °C prevents the thermal degradation of HOSA and minimizes unwanted side reactions ()[3].

  • Maturation : Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12 to 24 hours.

  • Quenching and Extraction : Once TLC indicates complete consumption of the starting material, quench the reaction by slowly pouring the mixture into 100 mL of crushed ice and water. Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with distilled water (2 × 20 mL) to remove residual DMF, followed by a brine wash (30 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude isomeric mixture.

  • Chromatographic Separation : Purify the crude residue via silica gel flash column chromatography. Elute with a gradient of Hexanes to 1:1 Ethyl Acetate/Hexanes. Pool the appropriate fractions and evaporate to afford the pure target compound as a crystalline solid.

Scientist's Insight: HOSA Quality Control HOSA degrades upon exposure to atmospheric moisture, releasing sulfuric acid. Always verify the integrity of your HOSA reagent before use (it should be a free-flowing white powder, not clumpy or wet). A degraded batch will rapidly consume the K₂CO₃ base without yielding the aminated product, leading to unreacted starting material.

Analytical Characterization & Validation

To establish trustworthiness, every protocol must act as a self-validating system. Compare your isolated fractions against these expected parameters to confirm successful regioselective synthesis.

Table 2: Expected Yields and Isomeric Distribution

CompoundRoleExpected Yield (%)Approx. Rf (1:1 EtOAc/Hex)
1-Amino-3-methyl-4-nitropyrazole Major Target60 – 70%~0.45
1-Amino-5-methyl-4-nitropyrazole Minor Byproduct10 – 15%~0.35

NMR Validation Checkpoints (¹H NMR, DMSO-d₆, 400 MHz):

  • Target (3-Methyl Isomer): Look for the pyrazole C5-H as a distinct singlet around δ 8.5 – 8.7 ppm . The C3-methyl group will appear as a singlet around δ 2.4 – 2.5 ppm . The N-NH₂ protons typically present as a broad singlet around δ 6.5 – 7.0 ppm .

  • Byproduct (5-Methyl Isomer): If your isolated product shows the methyl group shifted slightly downfield (due to the spatial proximity and deshielding effect of the adjacent N-amino group), you have isolated the minor kinetically disfavored isomer.

Safety and Handling

  • Energetic Properties: Nitropyrazoles are classified as energetic materials. While 3-methyl-4-nitropyrazole is relatively stable, introducing an N-amino group increases the overall nitrogen content and potential sensitivity to impact or friction ()[1]. Use blast shields when scaling this reaction beyond 50 mmol.

  • Corrosivity: HOSA is corrosive and hygroscopic. Handle inside a fume hood with appropriate PPE (gloves, goggles, lab coat).

References

  • Title : Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds Source : Molecules (via PubMed Central) URL :[Link]

  • Title : N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan Source : Russian Chemical Bulletin URL :[Link]

  • Title : Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties Source : Molecules (via PubMed Central) URL :[Link]

Sources

Application

Advanced Application Notes and Protocols: 3-Methyl-4-nitro-1H-pyrazol-1-amine in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Guide Executive Summary & Scaffold Significance In the landscape of m...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Guide

Executive Summary & Scaffold Significance

In the landscape of modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 3-Methyl-4-nitro-1H-pyrazol-1-amine (CAS: 151588-04-4) serves as a highly versatile, bifunctional building block for the construction of fused bicyclic systems, most notably pyrazolo[1,5-a]pyrimidines and 1,2,3-triazines [1, 2].

The strategic value of this molecule lies in its orthogonal reactivity:

  • The N1-Amino Group: Acts as a potent primary nucleophile, readily participating in [3+2] or condensation reactions with 1,3-dielectrophiles.

  • The C4-Nitro Group: Serves as a latent amine. Once the bicyclic core is formed, it can be chemoselectively reduced to an amine, providing a critical vector for amide coupling—a ubiquitous hydrogen-bond donor/acceptor motif in the hinge-binding region of kinases (e.g., JNK, CDK, and Aurora kinases) [3, 4].

  • The C3-Methyl Group: Provides a localized steric vector that can favorably interact with the hydrophobic pockets of target proteins, enhancing lipophilicity and binding affinity.

Scaffold Core 3-Methyl-4-nitro-1H-pyrazol-1-amine N1 N1-Amine Group (Primary Nucleophile) Core->N1 Cyclization Reactions C4 C4-Nitro Group (Latent Amine / H-Bond Acceptor) Core->C4 Reduction & Derivatization C3 C3-Methyl Group (Steric Vector) Core->C3 Hydrophobic Interactions

Functional group reactivity mapping of the 3-methyl-4-nitro-1H-pyrazol-1-amine scaffold.

Physicochemical Profiling

Before initiating synthetic workflows, understanding the physicochemical parameters of the starting material is crucial for predicting solubility, partitioning, and downstream purification strategies [1].

Table 1: Physicochemical Properties of 3-Methyl-4-nitro-1H-pyrazol-1-amine

PropertyValueImplication for Synthesis & Formulation
CAS Number 151588-04-4Unique identifier for reagent sourcing.
Molecular Formula C₄H₆N₄O₂N/A
Molecular Weight 142.12 g/mol Low MW allows for significant downstream elaboration without violating Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 86.98 ŲHigh polarity; requires polar aprotic or protic solvents (e.g., DMF, AcOH) for complete dissolution.
LogP -0.18Hydrophilic nature; aqueous workups must be carefully controlled to prevent product loss in the aqueous phase.
H-Bond Donors / Acceptors 1 / 5Excellent capability for engaging in both intra- and intermolecular hydrogen bonding.

Strategic Workflow: Kinase Inhibitor Library Generation

The most prominent application of 3-methyl-4-nitro-1H-pyrazol-1-amine is its conversion into an amide-linked pyrazolo[1,5-a]pyrimidine. This workflow requires three distinct, highly controlled stages: Condensation, Reduction, and Acylation .

Workflow A 3-Methyl-4-nitro- 1H-pyrazol-1-amine B 1,3-Diketone Condensation A->B C Pyrazolo[1,5-a]pyrimidine (Nitro Core) B->C AcOH, 100°C D Catalytic Hydrogenation C->D E Pyrazolo[1,5-a]pyrimidine (Amino Core) D->E H2, Pd/C F Amide Coupling (HATU/DIPEA) E->F G Kinase Inhibitor Candidate F->G Ar-COOH

Synthetic workflow from 3-methyl-4-nitro-1H-pyrazol-1-amine to kinase inhibitor candidates.

Reaction Optimization Data

Decades of literature on aminopyrazole chemistry dictate that the solvent environment is the primary driver of regioselectivity and yield during the initial condensation phase [2, 3].

Table 2: Representative Optimization for Pyrazolo[1,5-a]pyrimidine Formation

Solvent / CatalystTemperatureTimeYield (%)RegioselectivityMechanistic Note
Ethanol / NoneReflux (78 °C)12 h45%MixedInsufficient electrophilic activation of the diketone.
Ethanol / Et₃NReflux (78 °C)8 h55%MixedBase promotes side reactions (e.g., aldol condensation).
Glacial Acetic Acid 100 °C 4 h 85% High Acid protonates carbonyl, driving rapid N1 attack and cyclization.
DMF / Heat120 °C6 h70%ModerateThermal driving force only; lacks catalytic protonation.

Advanced Experimental Protocols

As a Senior Application Scientist, I emphasize that successful execution of these protocols relies on understanding the causality behind each reagent choice. The following procedures are self-validating systems designed to maximize yield and purity.

Protocol 1: Regioselective Condensation to Pyrazolo[1,5-a]pyrimidine

Objective: Construct the bicyclic core while maintaining the integrity of the nitro group.

  • Reagent Charging: To a 100 mL round-bottom flask, add 3-methyl-4-nitro-1H-pyrazol-1-amine (1.0 equiv, 10 mmol) and the selected 1,3-diketone (e.g., 1,3-diphenylpropane-1,3-dione) (1.1 equiv, 11 mmol).

  • Solvent Addition: Suspend the reactants in 20 mL of glacial acetic acid (0.5 M concentration).

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 100 °C under a nitrogen atmosphere for 4–6 hours.

  • Monitoring: Track reaction progression via LC-MS. The disappearance of the starting mass (m/z 143 [M+H]+) indicates completion.

  • Precipitation & Isolation: Cool the mixture to room temperature and pour it slowly into 100 mL of ice-cold distilled water under vigorous stirring. Filter the resulting precipitate, wash with cold water (3 x 20 mL), and recrystallize from hot ethanol.

  • Expert Insight (Causality): Acetic acid is specifically chosen over ethanol/triethylamine because the weakly acidic environment protonates the carbonyl oxygen of the diketone, significantly enhancing its electrophilicity. This ensures that the N1-amine attacks rapidly, followed by a thermodynamically driven intramolecular cyclization, preventing the accumulation of linear hydrazone byproducts.

Protocol 2: Chemoselective Nitro Reduction

Objective: Convert the C4-nitro group to a C4-amine for downstream functionalization.

  • Dissolution: Dissolve the nitro-pyrazolo[1,5-a]pyrimidine intermediate (5 mmol) in a 1:1 mixture of anhydrous Methanol and THF (50 mL total, 0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a strict argon blanket to prevent auto-ignition.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas using a balloon (~1 atm). Stir vigorously at room temperature for 12 hours.

  • Filtration: Filter the dark suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with excess THF (30 mL).

  • Concentration: Concentrate the filtrate in vacuo to yield the crude 4-amino derivative.

  • Expert Insight (Causality): The mixed MeOH/THF solvent system is critical. The fused nitro-aromatic core exhibits poor solubility in pure alcohols, which leads to incomplete reduction and trapped starting material. THF ensures complete dissolution, while MeOH acts as a protic source to facilitate the catalytic hydrogenation cycle. The resulting amine must be used immediately or stored under argon, as electron-rich aminopyrazoles are highly susceptible to air oxidation.

Protocol 3: Uronium-Mediated Amide Coupling

Objective: Append an aryl/heteroaryl group to the C4-amine to finalize the kinase inhibitor scaffold.

  • Pre-activation: In a dry flask, dissolve the desired aryl carboxylic acid (1.2 equiv) and HATU (1.5 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) and stir for 15 minutes at room temperature to form the active HOAt ester.

  • Amine Addition: Add the freshly prepared 4-amino-pyrazolo[1,5-a]pyrimidine intermediate (1.0 equiv) to the activated mixture. Stir at room temperature for 8–12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL) and extract with EtOAc (3 x 30 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography.

  • Expert Insight (Causality): The C4-amino group on the pyrazolo[1,5-a]pyrimidine core is sterically hindered by the adjacent C3-methyl group and electronically deactivated by the electron-withdrawing nature of the fused pyrimidine ring. Standard coupling agents like EDC/HOBt often fail or require extended, degradative heating. HATU is mandated because it generates a highly reactive 7-aza-1-hydroxybenzotriazole ester, which accelerates the acylation of poorly nucleophilic amines even at room temperature [4].

References

  • ResearchGate (Elnagdi et al.). "Recent developments in aminopyrazole chemistry". Available at: [Link]

  • ScienceDirect (European Journal of Medicinal Chemistry). "Synthesis, antibacterial activity and cytotoxicity of new fused pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives from new 5-aminopyrazoles". Available at:[Link]

  • ACS Publications. "A 'Ligand First' Approach toward Selective, Covalent JNK2/3 Inhibitors". Available at: [Link]

Method

Application Note: Experimental Procedures for the Reduction of Nitropyrazoles to Aminopyrazoles

Subtitle: Methodological Workflows for the Synthesis of Kinase Inhibitors and Advanced Therapeutics Introduction & Mechanistic Rationale The synthesis of aminopyrazoles is a critical transformation in modern medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Methodological Workflows for the Synthesis of Kinase Inhibitors and Advanced Therapeutics

Introduction & Mechanistic Rationale

The synthesis of aminopyrazoles is a critical transformation in modern medicinal chemistry. Aminopyrazoles frequently serve as highly effective bioisosteres for aniline rings, allowing drug developers to mitigate toxic liabilities—such as the formation of reactive ortho-quinoneimine metabolites—while simultaneously improving aqueous solubility and maintaining broad kinome selectivity[1]. A prominent application of this strategy is the development of highly selective, brain-penetrant Leucine-rich repeat kinase 2 (LRRK2) inhibitors for the treatment of Parkinson's disease, where the 4-aminopyrazole core acts as a fundamental binding motif[1].

The standard synthetic route to these valuable intermediates involves the electrophilic nitration of a pyrazole precursor, followed by the reduction of the newly installed nitro group[2]. Because pyrazoles are electron-rich, nitrogen-containing heterocycles, the reduction must be executed with high chemoselectivity to prevent unwanted ring-opening, dehalogenation (if halogen substituents are present), or over-reduction. This application note details two field-proven, self-validating protocols for this critical transformation: Catalytic Hydrogenation and Chemical Transfer Hydrogenation .

Logical Pathway in Drug Discovery

The transformation from a simple nitropyrazole to an Active Pharmaceutical Ingredient (API) follows a distinct logical progression. The reduction step is the vital bridge that activates the molecule for subsequent functionalization (e.g., amide coupling or Buchwald-Hartwig amination).

Pathway N1 Nitropyrazole Precursor N2 Reduction (Pd/C, H2 or NaBH4/NiCl2) N1->N2 N3 Aminopyrazole Intermediate N2->N3 N4 Amide Coupling / Functionalization N3->N4 N5 Active Pharmaceutical Ingredient (e.g., LRRK2 Inhibitor) N4->N5

Logical pathway from nitropyrazole precursor to active pharmaceutical ingredient.

Comparative Overview of Reduction Strategies

To provide researchers with the autonomy to select the best method for their specific laboratory setup and substrate constraints, the following table summarizes the primary reduction strategies.

Reduction StrategyReagents & ConditionsMechanistic AdvantagePrimary Limitation
Catalytic Hydrogenation Pd/C (5-10 mol%), H₂, EtOH, RTCleanest impurity profile; volatile byproducts (H₂O) easily removed.Requires specialized high-pressure H₂ equipment or careful balloon handling.
Borohydride Reduction NaBH₄, NiCl₂·6H₂O, CH₃CN/H₂O, RTRapid in situ generation of active Ni₂B catalyst; no H₂ gas needed.Generates inorganic boron and nickel waste requiring careful extraction.
Polysulfide Reduction Na₂Sₓ, H₂O, RefluxHighly selective for specific nitro groups in poly-functionalized rings.Harsh boiling conditions; generates difficult-to-remove sulfur byproducts.

Experimental Protocols: Step-by-Step Methodologies

Protocol A: Catalytic Hydrogenation (Industry Standard)

This is the cleanest and most widely adopted method for nitro reduction, relying on a palladium-on-carbon catalyst[2].

Causality & Rationale:

  • Solvent Choice: Ethanol or methanol is utilized because it effectively solubilizes both the highly polar nitropyrazole substrate and the non-polar hydrogen gas, facilitating a homogenous catalytic cycle at the solid-liquid-gas interface[2].

  • Inerting: Dry Pd/C is highly pyrophoric. Purging the reaction vessel with nitrogen prior to introducing hydrogen gas is a non-negotiable safety measure to prevent the ignition of ambient oxygen[2].

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve the nitropyrazole derivative (1.0 equiv) in absolute ethanol (to achieve a ~0.1 M solution).

  • Inerting: Seal the flask with a septum and purge the solution with dry Nitrogen (N₂) gas for 5 minutes.

  • Catalyst Addition: Carefully add 10% Pd/C (5–10 mol% relative to the substrate). Self-Validation: The solution will turn opaque black.

  • Hydrogenation: Evacuate the flask briefly under vacuum and backfill with Hydrogen (H₂) gas using a balloon or a Parr hydrogenator. Stir vigorously at room temperature for 2–12 hours[2].

  • Monitoring: Monitor the reaction via TLC (e.g., EtOAc/Hexane). Self-Validation: The starting material spot will disappear, replaced by a lower-R_f, ninhydrin-active amine spot.

  • Workup: Purge the flask with N₂ to remove residual H₂. Filter the reaction mixture through a tightly packed pad of diatomaceous earth (Celite) to remove the Pd/C catalyst. Wash the filter cake with excess ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aminopyrazole, which can be purified via recrystallization if necessary[2].

Protocol B: Chemical Transfer Hydrogenation (NaBH₄ / NiCl₂·6H₂O)

For laboratories lacking high-pressure hydrogenation equipment, or for substrates sensitive to prolonged Pd/C exposure, this transition-metal promoted borohydride system is highly efficient[3].

Causality & Rationale:

  • Catalyst Activation: Sodium borohydride (NaBH₄) alone is insufficiently reactive to reduce nitroarenes under ambient conditions. The addition of NiCl₂·6H₂O leads to the immediate in situ generation of nickel boride (Ni₂B). This black precipitate acts as a highly active catalytic surface that decomposes NaBH₄ to evolve active hydrogen species, driving the reduction rapidly[3].

  • Solvent System: An aqueous acetonitrile mixture (CH₃CN:H₂O) ensures the solubility of both the organic nitropyrazole and the inorganic salts[3].

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve the nitropyrazole (1.0 mmol) in a mixture of CH₃CN and H₂O (3.0 mL : 0.3 mL)[3].

  • Promoter Addition: Add NiCl₂·6H₂O (0.2 mmol) to the solution and stir for 3 minutes to allow nickel ions to coordinate evenly[3].

  • Reduction: Slowly add NaBH₄ (4.0 mmol) as a fine powder. Self-Validation: A fine black precipitate (Ni₂B) will immediately deposit, accompanied by vigorous effervescence (H₂ gas evolution), confirming catalyst activation[3].

  • Monitoring: Stir the mixture for 5–20 minutes at room temperature. Monitor completion via TLC[3].

  • Workup: Quench the reaction by adding distilled water (5 mL) and stir for 10 minutes. Extract the aqueous mixture with CH₂Cl₂ (3 × 8 mL).

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the pure aminopyrazole[3].

Experimental Workflow Visualization

Workflow A 1. Substrate Dissolution (Nitropyrazole in EtOH/MeOH) B 2. Catalyst Addition (10% Pd/C under N2 atmosphere) A->B C 3. Hydrogenation (H2 gas, RT, vigorously stirred) B->C D 4. Reaction Monitoring (TLC / LC-MS until consumption) C->D E 5. Catalyst Filtration (Celite pad, solvent wash) D->E F 6. Concentration & Purification (Evaporation & Recrystallization) E->F

Experimental workflow for the catalytic hydrogenation of nitropyrazole.

Data Presentation: Typical Reaction Conditions

ParameterProtocol A: Catalytic HydrogenationProtocol B: Borohydride Reduction
Substrate Nitropyrazole (1.0 equiv)Nitropyrazole (1.0 equiv)
Catalyst / Promoter 10% Pd/C (5–10 mol%)NiCl₂·6H₂O (0.2 equiv)
Reducing Agent H₂ gas (1 atm to 50 psi)NaBH₄ (4.0 equiv)
Solvent System Ethanol or Methanol (0.1 M)CH₃CN : H₂O (10:1 v/v)
Reaction Temperature Room Temperature (20–25 °C)Room Temperature (20–25 °C)
Typical Reaction Time 2 – 12 hours5 – 20 minutes
Workup Method Filtration through Celite padAqueous quench & CH₂Cl₂ extraction
Expected Yield > 90%85 – 95%

Self-Validating Quality Control (QC)

To ensure the trustworthiness of the synthesized batch before proceeding to complex downstream functionalization (e.g., kinase inhibitor assembly), the following analytical checks must be performed:

  • FT-IR Spectroscopy: Confirm the disappearance of the characteristic NO₂ asymmetric stretching band (typically observed between 1520–1550 cm⁻¹) and the appearance of primary amine N-H stretching bands (a doublet between 3300–3400 cm⁻¹)[4].

  • Mass Spectrometry (LC-MS): Verify the mass shift. The successful reduction of a nitro group (-NO₂) to an amino group (-NH₂) corresponds to a net mass loss of 30 Da (loss of two oxygen atoms and addition of two protons).

References

  • Chan, B. K., et al. "Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor." ACS Medicinal Chemistry Letters, 2013, 4(1): 85-90. URL:[Link]

  • Khurana, J. M., et al. "Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN." Asian Journal of Chemistry, 2010. URL:[Link]

  • Kumar, A., et al. "Synthesis and antimicrobial activities of new mono and bisphenyl linked bispyrazole and bispyrazolone derivatives." Arabian Journal of Chemistry, 2013. URL:[Link]

Sources

Application

developing derivatives from 3-methyl-4-nitro-1H-pyrazol-1-amine for biological screening

An Application Guide for the Development and Biological Evaluation of Novel Derivatives from 3-Methyl-4-nitro-1H-pyrazol-1-amine Authored by: A Senior Application Scientist Introduction: The Pyrazole Scaffold in Medicina...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Development and Biological Evaluation of Novel Derivatives from 3-Methyl-4-nitro-1H-pyrazol-1-amine

Authored by: A Senior Application Scientist

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2][3][4] Pyrazole derivatives are prevalent in FDA-approved drugs such as Celecoxib (an anti-inflammatory), and their versatile synthetic accessibility makes them a prime target for drug discovery campaigns.[3]

The starting scaffold, 3-methyl-4-nitro-1H-pyrazol-1-amine, represents a particularly valuable building block. It possesses three key points for chemical diversification: the N1-amino group, the C4-nitro group, and the C3-methyl group. The nitro group, a strong electron-withdrawing moiety, can be a pharmacophore itself or serve as a synthetic handle for reduction to a highly versatile amino group.[5][6] The N1-amino group is a reactive nucleophile, readily participating in a variety of bond-forming reactions. This guide provides a comprehensive framework for the strategic synthesis of novel derivatives from this scaffold and outlines detailed protocols for their subsequent biological screening.

Part 1: Strategic Synthesis of Derivatives

The chemical diversity of the compound library is paramount for increasing the probability of identifying a bioactive "hit." The synthetic strategy should focus on modifying the N1-amino and C4-nitro groups to explore a wide range of chemical space.

Core Synthetic Workflow

The overall process follows a logical progression from synthesis to evaluation. Each synthesized compound must be rigorously purified and characterized to ensure data integrity in subsequent biological assays.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Biological Screening A Starting Material (3-methyl-4-nitro-1H-pyrazol-1-amine) B Derivatization Reaction (e.g., Acylation, Reduction) A->B C Work-up & Crude Purification (Extraction, Column Chromatography) B->C D Structure Confirmation (NMR, MS) C->D E Purity Analysis (HPLC, Elemental Analysis) D->E F Primary Screening (e.g., MTT Assay, MIC Assay) E->F G Hit Identification F->G H Secondary/Confirmatory Assays G->H

Caption: General workflow from synthesis to biological evaluation.

Derivatization via the N1-Amino Group

The N1-amino group is a potent nucleophile, ideal for forming amides, sulfonamides, and Schiff bases. These functional groups are prevalent in known bioactive molecules.

Protocol 1: Synthesis of N-Acyl Derivatives (Amides)

Rationale: Amide bond formation is a robust and reliable reaction. Introducing various acyl groups allows for the systematic probing of steric and electronic requirements of a potential binding pocket.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1 equivalent of 3-methyl-4-nitro-1H-pyrazol-1-amine in a suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran).

  • Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath to control the exothermic reaction.

  • Acylating Agent Addition: Slowly add 1.1 equivalents of the desired acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification & Characterization: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel. Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Derivatization via the C4-Nitro Group

The nitro group is a key synthetic handle. Its reduction to an amine opens up a vast new landscape for derivatization, effectively doubling the potential library size from a single scaffold.

Protocol 2: Reduction of the Nitro Group

Rationale: The conversion of the electron-withdrawing nitro group to an electron-donating amino group drastically alters the electronic properties of the pyrazole ring. This new amino group at the C4 position can then be functionalized.

Step-by-Step Methodology:

  • Setup: To a solution of the 3-methyl-4-nitro-1H-pyrazol-1-amine derivative in ethanol or methanol, add 5-10 equivalents of tin(II) chloride dihydrate (SnCl₂·2H₂O).[6]

  • Reaction: Heat the mixture to reflux (approximately 70-80 °C) and stir for 2-6 hours, monitoring by TLC until the starting material is consumed.

  • Neutralization: Cool the reaction mixture to room temperature and carefully neutralize by adding a saturated solution of sodium bicarbonate until the pH is ~8. This will precipitate tin salts.

  • Filtration: Filter the mixture through a pad of Celite to remove the inorganic salts, washing the pad thoroughly with the reaction solvent.

  • Purification & Characterization: Concentrate the filtrate under reduced pressure. The resulting crude 4-amino pyrazole can often be used directly in the next step or purified by column chromatography. Confirm the reduction via Mass Spectrometry (observing the mass change) and NMR.

The resulting C4-amino group can now be acylated, sulfonylated, or used in diazotization reactions to introduce a wide range of functionalities, mirroring the chemistry applied to the N1-amino group.

G cluster_N1 N1-Amine Derivatization cluster_C4 C4-Nitro Derivatization Start 3-methyl-4-nitro-1H-pyrazol-1-amine N1_Amide N-Acyl Derivatives Start->N1_Amide R-COCl N1_Sulfonamide N-Sulfonyl Derivatives Start->N1_Sulfonamide R-SO2Cl N1_Schiff Schiff Bases Start->N1_Schiff R-CHO C4_Reduction Reduction to Amine (SnCl2/HCl) Start->C4_Reduction C4_Amide N-Acyl Derivatives C4_Reduction->C4_Amide R-COCl C4_Sulfonamide N-Sulfonyl Derivatives C4_Reduction->C4_Sulfonamide R-SO2Cl

Caption: Key synthetic pathways for derivatization.

Part 2: Protocols for Biological Screening

A tiered screening approach is efficient for identifying promising compounds. Primary screening should be rapid and cost-effective to test the entire library, followed by more detailed secondary assays for the "hits."[7]

Anticancer Activity Screening

Many pyrazole derivatives have demonstrated potent anticancer activity by targeting various cellular mechanisms, including kinase inhibition and apoptosis induction.[8][9][10]

Protocol 3: In Vitro Cytotoxicity MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is a reliable and widely used method for initial cytotoxicity screening to determine a compound's IC₅₀ (the concentration that inhibits 50% of cell growth).[11]

Materials:

  • Selected human cancer cell lines (e.g., HepG-2, MCF-7, HCT-116).[3]

  • Cell culture medium (e.g., DMEM, RPMI-1640) with supplements.

  • Synthesized pyrazole derivatives dissolved in DMSO (stock solutions).

  • 96-well plates.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours in a 37 °C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells for:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used.

    • Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin).[3]

    • Blank: Medium only (no cells).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity Screening

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi.[12][13][14]

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and efficient way to determine MIC values for a large number of compounds.[13]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (Candida albicans).[14][15]

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Synthesized pyrazole derivatives dissolved in DMSO.

  • 96-well plates.

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

Step-by-Step Methodology:

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of each test compound in the broth medium. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL. Include wells for:

    • Growth Control: Inoculum with broth and DMSO (no compound).

    • Sterility Control: Broth only.

    • Positive Control: Inoculum with a standard antibiotic.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria, or at 35 °C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance with a plate reader.

Data Presentation and Interpretation

Systematic data organization is crucial for establishing Structure-Activity Relationships (SAR).

Table 1: Example Data Summary for Biological Screening

Compound IDR¹ Group (N1-position)R² Group (C4-position)Anticancer IC₅₀ (µM) vs. MCF-7[9]Antimicrobial MIC (µg/mL) vs. S. aureus[14][15]
Parent -NH₂-NO₂>100>128
Ex-01 -NH-CO-CH₃-NO₂75.4128
Ex-02 -NH-CO-Ph-NO₂42.164
Ex-03 -NH₂-NH₂90.264
Ex-04 -NH₂-NH-CO-CH₃35.832
Doxorubicin N/AN/A0.8N/A
Ciprofloxacin N/AN/AN/A1.0

This is example data for illustrative purposes.

This structured data allows researchers to discern patterns. For instance, the hypothetical data above might suggest that acylation at the C4-amino position (Ex-04) is more favorable for anticancer activity than modifications at the N1-amino position.

Conclusion

3-Methyl-4-nitro-1H-pyrazol-1-amine is a highly attractive starting point for the development of novel bioactive compounds. By systematically applying derivatization strategies at the N1-amino and C4-nitro positions, a diverse chemical library can be generated. The subsequent application of robust in vitro screening protocols for anticancer and antimicrobial activities provides a clear and efficient pathway to identify promising lead candidates for further drug development. The integrity of this process relies on careful synthesis, rigorous characterization, and well-controlled biological assays.

References
  • Recent Advances in the Development of Pyrazole Deriv
  • Pyrazoles as anticancer agents: Recent advances.
  • Pyrazole Biomolecules as Cancer and Inflamm
  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.
  • Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflamm
  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PMC.
  • Synthesis, Molecular Modeling and Biological Screening of Some Pyrazole Derivatives as Antileishmanial Agents. Taylor & Francis Online.
  • synthesis, characterization and biological screening of newer pyrazole deriv
  • Synthesis, characterization and biological activity of certain Pyrazole deriv
  • Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole. Benchchem.
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
  • Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Deriv
  • A network-based protocol to prioritize compounds for biological testing: discovery of Anti-Staphylococcus aureus cacalol deriv
  • Application Notes and Protocols for In Vivo Studies of Novel Chemical Entities. Benchchem.
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
  • Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry.
  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. PubMed.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC.
  • How to Develop a Successful in vitro Screening Strategy.
  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][8][9][16]triazin-7(6H)-ones and Derivatives. MDPI.

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC.
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1 H ‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.
  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry.
  • Recent Advances in the Synthesis of Pyrazole Deriv

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Regioisomer Formation in Pyrazole Synthesis

Welcome to the Advanced Synthesis Support Portal. This guide is designed for researchers, medicinal chemists, and drug development professionals struggling with poor regioselectivity during the synthesis of substituted p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. This guide is designed for researchers, medicinal chemists, and drug development professionals struggling with poor regioselectivity during the synthesis of substituted pyrazoles.

The condensation of asymmetric 1,3-dicarbonyls with substituted hydrazines (the Knorr pyrazole synthesis) is notorious for yielding difficult-to-separate mixtures of 1,3- and 1,5-disubstituted regioisomers [1]. Below, we dissect the mechanistic root causes of this issue and provide field-proven, self-validating troubleshooting workflows to help you isolate your desired isomer.

Mechanistic Overview: The Root Cause of Isomerization

To troubleshoot regioselectivity, one must first understand the kinetic and thermodynamic forces at play. When a substituted hydrazine (e.g., methylhydrazine or an arylhydrazine) reacts with an asymmetric 1,3-diketone, two divergent pathways emerge.

The regiochemical outcome is dictated by a competition between:

  • Nucleophilicity: The terminal nitrogen (

    
    ) is generally less sterically hindered and more nucleophilic than the substituted nitrogen (
    
    
    
    ).
  • Electrophilicity: The two carbonyl carbons of the diketone possess different partial positive charges based on their adjacent alkyl/aryl groups.

If the reaction conditions allow for thermodynamic equilibration (e.g., high heat, protic solvents), the reaction will yield a mixture favoring the most sterically relaxed isomer, regardless of initial nucleophilic attack. To achieve high regioselectivity, the reaction must be forced under strict kinetic control .

MechanisticDivergence Start Asymmetric 1,3-Diketone + Substituted Hydrazine N_attack Nucleophilic Attack (Terminal NH2 vs Internal NH-R) Start->N_attack PathA Pathway A: Attack at C1 Carbonyl N_attack->PathA Less Hindered PathB Pathway B: Attack at C3 Carbonyl N_attack->PathB More Hindered IntA Carbinolamine A PathA->IntA IntB Carbinolamine B PathB->IntB ProdA 1,5-Disubstituted Pyrazole (Major Kinetic Product) IntA->ProdA Dehydration ProdB 1,3-Disubstituted Pyrazole (Minor Thermodynamic Product) IntB->ProdB Dehydration

Mechanistic divergence in Knorr synthesis leading to regioisomer mixtures.

Troubleshooting FAQs

Q1: I am getting a 1:1 mixture of regioisomers using standard conditions (ethanol, reflux). How can I push the reaction to favor one isomer without changing my substrates?

A: You must change your solvent system and drop the temperature. Switch from a polar protic solvent (ethanol) to a highly polar aprotic solvent, such as N,N-dimethylacetamide (DMAc).

The Causality: Protic solvents like ethanol form hydrogen bonds with the hydrazine nitrogens, effectively masking the inherent nucleophilic differences between the


 and 

groups. Aprotic solvents with strong dipole moments (like DMAc or DMF) leave the nucleophiles unsolvated, allowing the more nucleophilic

to selectively attack the most electrophilic carbonyl [2]. Furthermore, conducting the reaction at room temperature with a strong acid catalyst (e.g., HCl) accelerates the rate-determining dehydration step, locking the intermediate into the kinetic product before it can revert and equilibrate [2].
Q2: My 1,3-diketone has two nearly identical alkyl chains, making the carbonyls electronically indistinguishable. Solvent screening hasn't helped. What is the next logical step?

A: You must artificially differentiate the electrophilicity of the two reactive sites by utilizing a 1,3-dicarbonyl surrogate.

The Causality: If the inherent properties of your starting materials favor a mixture, you can synthesize an intermediate where an electron-withdrawing group (like an ester) is placed adjacent to one of the carbonyls. This significantly increases the electrophilicity of that specific


-carbonyl. The more nucleophilic terminal nitrogen of the hydrazine will exclusively attack this activated site first. This exact strategy was successfully employed to bypass severe regioselectivity issues during the synthesis of SLC26A4 inhibitors [3].
Q3: My regioselectivity is excellent at the bench scale (1 mmol), but when I scale up to 50 grams, the isomer ratio degrades significantly. Why?

A: Scale-up alters the physical parameters that govern kinetic control. Recent transient flow kinetic studies have revealed that the Knorr pyrazole synthesis follows unexpectedly complex, non-first-order reaction pathways involving autocatalytic loops and stable hydroxylpyrazolidine intermediates[4].

The Causality: At larger scales, poor heat transfer during the exothermic condensation leads to localized "hot spots." Furthermore, extended addition times alter the local pH. This combination provides the activation energy necessary for the kinetic carbinolamine intermediate to undergo retro-addition and thermodynamically equilibrate into the undesired isomer. To fix this, utilize jacketed reactors to maintain strict isothermal conditions (20–25 °C) and ensure high-shear mixing.

TroubleshootingWorkflow Q1 Poor Regioselectivity (< 3:1 ratio)? Solvent Switch to Aprotic Solvent (DMAc) + HCl Catalyst Q1->Solvent Yes Success Proceed to Isolation & NOE NMR Validation Q1->Success No Check1 Ratio > 10:1? Solvent->Check1 Surrogate Use 1,3-Dicarbonyl Surrogate (Ester-activated or Enaminone) Check1->Surrogate No Check1->Success Yes Check2 Regioselective? Surrogate->Check2 AltRoute Alternative Route: 1,3-Dipolar Cycloaddition Check2->AltRoute No Check2->Success Yes AltRoute->Success

Decision tree for troubleshooting and optimizing pyrazole regioselectivity.

Quantitative Data: Solvent & Additive Effects

The table below summarizes the profound impact that solvent choice and acid catalysis have on pushing the reaction toward kinetic control (data adapted from the optimization of 1-aryl-3,4,5-substituted pyrazoles) [2].

Solvent SystemAdditiveTempRegioisomer Ratio (1,5- vs 1,3-)Isolated YieldMechanistic Driver
Ethanol (Protic)None78 °C1.5 : 165%Thermodynamic equilibration; H-bonding masks nucleophilicity.
Acetic Acid None25 °C2 : 170%Mild acid catalysis; partial kinetic control.
DMAc (Aprotic)None25 °C10 : 185%Unsolvated nucleophiles; distinct reactivity differences maintained.
DMAc (Aprotic)10 N HCl (50 mol%)25 °C>20 : 1 95% Rapid dehydration locking in the kinetic product exclusively.

Validated Experimental Protocols

Protocol A: Highly Regioselective Synthesis via Aprotic Solvent & Acid Catalysis

This self-validating protocol is designed to force the reaction under kinetic control, yielding the 1,5-disubstituted pyrazole as the major product.

  • Dissolution: In an oven-dried round-bottom flask under inert atmosphere (

    
    ), dissolve the asymmetric 1,3-diketone (1.0 equiv, 10 mmol) in anhydrous N,N-dimethylacetamide (DMAc) (0.5 M concentration).
    
    • Mechanistic Rationale: DMAc prevents hydrogen bonding with the hydrazine, preserving the nucleophilic discrepancy between the two nitrogen atoms.

  • Catalyst Addition: Add 10 N aqueous HCl (0.5 equiv, 5 mmol) dropwise to the stirring solution.

    • Mechanistic Rationale: The acid protonates the hydroxyl group of the transient carbinolamine intermediate, converting it into a superior leaving group (

      
      ) and accelerating the rate-determining dehydration step.
      
  • Hydrazine Addition: Cool the vessel to 0 °C using an ice bath. Slowly add the substituted hydrazine (1.1 equiv, 11 mmol) dropwise over 15 minutes to prevent exothermic spiking.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2 to 4 hours. Monitor strictly by TLC or LC-MS. Do not apply heat.

  • Quenching & Extraction: Quench the reaction by pouring it into ice-cold saturated aqueous

    
    . Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMAc.
    
  • Validation: Dry over

    
    , concentrate in vacuo, and perform 1D NOE (Nuclear Overhauser Effect) NMR. Irradiate the N-alkyl/aryl group; a spatial correlation (NOE enhancement) to the adjacent C5-substituent will definitively validate the 1,5-regioisomer architecture.
    
Protocol B: Synthesis via Ester-Activated 1,3-Diketone Surrogate

Use this protocol when the diketone substituents are electronically indistinguishable.

  • Substrate Preparation: Synthesize an ester-containing 1,3-diketone surrogate (e.g., via a Stork enamine synthesis followed by acylation with an oxoacetate).

    • Mechanistic Rationale: The ester group acts as a powerful electron-withdrawing moiety, rendering the adjacent

      
      -carbonyl highly electrophilic compared to the distal carbonyl.
      
  • Condensation: Dissolve the activated diketone (1.0 equiv) in a suitable solvent (e.g., methanol or DMAc). Add the substituted hydrazine (1.1 equiv).

    • Mechanistic Rationale: The terminal, less-hindered

      
       of the hydrazine will exclusively attack the ester-activated carbonyl, dictating the regiochemistry of the subsequent cyclization.
      
  • Isolation: Stir at room temperature until complete consumption of the starting material is observed via LC-MS. Concentrate and purify via flash column chromatography. The reaction will yield a single regioisomer, bypassing the need for complex separation techniques [3].

References

  • Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. J. (2006). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(19), 3267-3270. Available at:[Link]

  • National Center for Biotechnology Information (PMC). Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). Available at:[Link]

  • Royal Society of Chemistry. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Available at:[Link]

Optimization

Technical Support Center: Optimizing Reaction Conditions for the Nitration of Substituted Pyrazoles

Introduction Nitrated pyrazoles are foundational building blocks in medicinal chemistry and materials science, serving as critical precursors for a diverse range of pharmacologically active compounds and energetic materi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nitrated pyrazoles are foundational building blocks in medicinal chemistry and materials science, serving as critical precursors for a diverse range of pharmacologically active compounds and energetic materials.[1] The introduction of a nitro group onto the pyrazole scaffold is a pivotal transformation, yet it is fraught with challenges related to regioselectivity, reaction kinetics, and safety. This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole nitration. Here, we provide in-depth, field-proven insights, troubleshooting protocols, and validated experimental procedures to empower you to optimize your synthetic outcomes.

Core Principles of Pyrazole Nitration: A Mechanistic Overview

The nitration of pyrazole is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The pyrazole ring is an electron-rich heteroaromatic system, making it susceptible to attack by electrophiles.[2]

Regioselectivity: The Predominance of C4-Nitration In most cases, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position.[3][4] The rationale for this selectivity lies in the stability of the Wheland intermediate (also known as a sigma complex). Attack at C4 allows the positive charge to be delocalized across the ring system without placing it on a highly unfavorable azomethine nitrogen atom, which would be the case for attack at the C3 or C5 positions.[4]

The Critical Role of Reaction Conditions The outcome of a pyrazole nitration is exquisitely sensitive to the reaction conditions. The choice of nitrating agent and the acidity of the medium dictate not only the reaction rate but, more importantly, the regiochemical outcome, especially when other aromatic systems (like an N-phenyl group) are present.[2][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common nitrating agents for substituted pyrazoles? The choice of nitrating agent is the single most important variable. The two most common systems are:

  • Mixed Acid (Concentrated HNO₃/H₂SO₄): This is a powerful, classical nitrating system that generates the highly electrophilic nitronium ion (NO₂⁺).[3] It is suitable for deactivating pyrazoles or when nitration is desired on a less reactive appended aryl group.

  • Acetyl Nitrate (HNO₃ in Acetic Anhydride, Ac₂O): This is a milder nitrating agent.[2][6] It is ideal for selectively nitrating the electron-rich C4 position of the pyrazole ring, as it operates under less acidic conditions that do not significantly protonate and deactivate the pyrazole nitrogen atoms.[2][7]

  • Other Reagents: Systems like ammonium nitrate with trifluoroacetic anhydride are also effective and have been well-documented.[1] In some cases, N-nitropyrazoles can be synthesized and subsequently rearranged to the C-nitro isomers under thermal or acidic conditions.[8][9]

Q2: My substrate is a 1-phenylpyrazole. How do I control whether nitration occurs on the pyrazole or the phenyl ring? This is a classic regioselectivity challenge that is controlled by acidity.[2][5]

  • For Pyrazole C4-Nitration: Use a milder system like acetyl nitrate (HNO₃/Ac₂O) . These conditions are not acidic enough to protonate the pyrazole ring, leaving it activated and more nucleophilic than the attached phenyl ring.[6][7]

  • For Phenyl Ring Nitration (para-position): Use a strong mixed acid (HNO₃/H₂SO₄) system. In this highly acidic medium, the pyrazole ring's nitrogen atoms become protonated, forming a pyrazolium cation. This positive charge strongly deactivates the pyrazole ring towards further electrophilic attack, making the N-phenyl ring the more reactive site for nitration.[2][5][7]

Q3: I am observing N-nitration on my N-unsubstituted pyrazole instead of C-nitration. Why is this happening and how can I fix it? N-nitration occurs when the N1 position is unsubstituted and the reaction conditions are not sufficiently acidic.[2] In such a medium, the N1 nitrogen remains a potent nucleophile and can attack the nitrating agent. This N-nitro intermediate is often stable but can sometimes be rearranged to the thermodynamically more stable C4-nitro product with heating or under stronger acid catalysis.[2][8]

  • Solution: If C4-nitration is the desired outcome, the most reliable strategy is to first protect the N1 position with a suitable protecting group before performing the nitration.

Q4: What is the purpose of using a strong acid like H₂SO₄ alongside HNO₃? Sulfuric acid serves as a catalyst. It is a stronger acid than nitric acid and protonates it, facilitating the loss of a water molecule to generate the highly reactive electrophile, the nitronium ion (NO₂⁺), which is essential for the reaction to proceed.[10]

Troubleshooting Guide for Pyrazole Nitration

ProblemProbable Cause(s)Proposed Solutions & Rationale
Low or No Yield 1. Inactive Nitrating Agent: The nitrating agent may have degraded or was improperly prepared. 2. Substrate Deactivation: Reaction conditions are too harsh (e.g., strong mixed acid), leading to full protonation and deactivation of the entire molecule.[2][5] 3. Insufficient Temperature/Time: The reaction may require more energy or time to proceed, especially with deactivated substrates.1. Reagent Check: Use fresh, high-purity nitric acid and sulfuric acid/anhydride. Prepare acetyl nitrate in situ just before use. 2. Milder Conditions: Switch from mixed acid to a milder system like acetyl nitrate (HNO₃/Ac₂O) or ammonium nitrate in trifluoroacetic anhydride to avoid full protonation.[1][2] 3. Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time and temperature.[11]
Poor Regioselectivity (e.g., mixture of C4-nitro-pyrazole and p-nitro-phenyl isomers)1. Intermediate Acidity: The reaction conditions are not sufficiently differentiated to favor one pathway decisively.[2] 2. Incorrect Reagent Choice: Using mixed acid when pyrazole nitration is desired, or acetyl nitrate when phenyl nitration is the goal.[5][6]1. For Pyrazole C4-Nitration: Use acetyl nitrate (HNO₃/Ac₂O) at a controlled low temperature (e.g., 0 °C). This minimizes protonation and favors attack at the most nucleophilic site (pyrazole C4).[6][7] 2. For Phenyl Ring Nitration: Use a potent mixed acid system (HNO₃/H₂SO₄). Ensure the medium is strongly acidic to fully protonate and deactivate the pyrazole ring.[2][5]
Formation of Poly-nitrated Products 1. Excess Nitrating Agent: Using a stoichiometric excess of the nitrating agent can lead to multiple nitrations, especially on activated systems.[12] 2. Harsh Conditions: High temperatures or prolonged reaction times can drive the reaction towards polysubstitution.1. Stoichiometric Control: Use 1.0-1.1 equivalents of the nitrating agent. Add the agent slowly and dropwise to the cooled substrate solution to maintain control. 2. Temperature Control: Maintain a low temperature (e.g., -10 °C to 10 °C) throughout the addition and reaction period to improve selectivity.[1]
Formation of Oxidized or Degraded Byproducts 1. Highly Exothermic Reaction: Nitration is highly exothermic. A runaway reaction can increase the temperature uncontrollably, leading to oxidation and decomposition.[13][14] 2. Unstable Substrate: The substrate may contain functional groups sensitive to strong oxidizing acids.1. Strict Temperature Control: Use an ice-salt or dry ice-acetone bath to maintain the target temperature. Add the nitrating agent very slowly to the cooled substrate solution. For larger scales, consider continuous flow reactors for superior temperature management.[1][15] 2. Protect Sensitive Groups: If possible, protect functional groups that are sensitive to oxidation before proceeding with nitration.

Visualizing the Optimization Strategy

Mechanistic Influence of Reaction Conditions

The choice of acidic medium directly controls the state of the pyrazole substrate, thereby directing the site of electrophilic attack.

G cluster_conditions Reaction Conditions cluster_substrate Substrate State cluster_outcome Regiochemical Outcome HNO3_H2SO4 Mixed Acid (HNO₃/H₂SO₄) Protonated Protonated Pyrazolium (Deactivated Ring) HNO3_H2SO4->Protonated Strong Protonation HNO3_Ac2O Acetyl Nitrate (HNO₃/Ac₂O) Neutral Neutral Pyrazole (Activated Ring) HNO3_Ac2O->Neutral Mild Conditions Aryl_NO2 Nitration on N-Aryl Group Protonated->Aryl_NO2 Directs Attack Pyrazole_NO2 Nitration on Pyrazole C4-Position Neutral->Pyrazole_NO2 Directs Attack

Caption: Control of regioselectivity by reaction conditions.

Troubleshooting Workflow for Regioselectivity

This flowchart provides a logical path to diagnose and solve issues with regioselectivity in the nitration of N-aryl pyrazoles.

G cluster_mixed_acid Mixed Acid (HNO₃/H₂SO₄) Path cluster_acetyl_nitrate Acetyl Nitrate (HNO₃/Ac₂O) Path start Problem: Mixture of Regioisomers (Pyrazole-C4 vs. Aryl-NO₂) q1 What was the primary nitrating system used? start->q1 cause1 Cause: Acidity may be insufficient to fully deactivate the pyrazole ring. Or temperature is too high. q1->cause1 Mixed Acid cause2 Cause: Conditions may be too harsh, causing some protonation and competing aryl nitration. q1->cause2 Acetyl Nitrate sol1 Solution: 1. Ensure high concentration of H₂SO₄. 2. Maintain temperature < 15 °C. 3. Increase reaction time if necessary. cause1->sol1 end_node Desired Regioisomer Achieved sol1->end_node sol2 Solution: 1. Ensure temperature is maintained at 0 °C. 2. Add nitrating agent slowly. 3. Check for any strong acid contaminants. cause2->sol2 sol2->end_node

Caption: Troubleshooting flowchart for regioselectivity issues.

Validated Experimental Protocols

Protocol 1: Selective C4-Nitration of 1-Phenylpyrazole using Acetyl Nitrate [5][6]

  • Rationale: This protocol uses mild conditions to favor electrophilic attack on the activated pyrazole ring over the N-phenyl substituent.

  • Materials: 1-Phenylpyrazole, Acetic Anhydride (Ac₂O), Fuming Nitric Acid (d=1.5), Ice-water bath, Sodium Carbonate solution.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-phenylpyrazole (1.0 eq) in acetic anhydride (5-10 volumes).

    • Cool the solution to 0 °C in an ice-water bath.

    • Prepare the nitrating agent by slowly adding fuming nitric acid (1.05 eq) to a separate flask containing chilled acetic anhydride (2 volumes). Maintain the temperature at 0 °C.

    • Add the freshly prepared acetyl nitrate solution dropwise to the cooled pyrazole solution over 30-60 minutes. Critically, maintain the internal reaction temperature at 0 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for 1-2 hours. Monitor reaction completion by TLC or LC-MS.

    • Once complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Slowly neutralize the solution by adding a saturated sodium carbonate solution until the pH is ~7-8.

    • The precipitated solid, 4-nitro-1-phenylpyrazole, is collected by filtration, washed thoroughly with cold water, and dried.

    • The crude product can be recrystallized from a suitable solvent (e.g., ethanol) for further purification.

Protocol 2: Selective Nitration of the N-Phenyl Ring using Mixed Acid [2]

  • Rationale: This protocol utilizes strong acid to deactivate the pyrazole ring via protonation, thus directing nitration to the phenyl ring.

  • Materials: 1-Phenylpyrazole, Concentrated Sulfuric Acid (H₂SO₄), Concentrated Nitric Acid (HNO₃), Ice bath.

  • Procedure:

    • In a round-bottom flask, add concentrated sulfuric acid (3-5 volumes). Cool the acid to 0-5 °C in an ice bath.

    • Slowly and portion-wise, add the 1-phenylpyrazole (1.0 eq) to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.

    • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (1-2 volumes). Cool this mixture back down to 0 °C.

    • Add the cold nitrating mixture dropwise to the pyrazole solution over 30-60 minutes, ensuring the internal temperature does not exceed 12-15 °C.

    • After the addition is complete, stir the mixture at this temperature for 1-2 hours. Monitor by TLC or LC-MS.

    • Carefully pour the reaction mixture onto a large amount of crushed ice.

    • The precipitated solid, 1-(4-nitrophenyl)pyrazole, is collected by filtration, washed with copious amounts of cold water until the washings are neutral, and dried.

    • Recrystallize from a suitable solvent if necessary.

Safety Considerations for Nitration Reactions

WARNING: Nitration reactions are energetic and potentially hazardous. A thorough risk assessment must be conducted before any experiment.[13]

  • Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns.[10][16]

  • Exothermicity & Runaway Reactions: Nitrations are highly exothermic. Poor temperature control can lead to a thermal runaway, potentially causing violent decomposition or explosion.[12][14]

  • Oxidizing Hazard: Nitric acid is a strong oxidizing agent and can react violently with organic materials.[16]

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, chemical safety goggles, a face shield, and a chemical-resistant lab coat.[10][13]

  • Engineering Controls: All operations must be performed inside a certified chemical fume hood.[10] Ensure an emergency eyewash and shower station are immediately accessible.[13] Have appropriate spill neutralization kits (e.g., sodium bicarbonate) readily available.

References

  • Troubleshooting low yields in pyrazole synthesis from β-ketonitriles - Benchchem.
  • Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole - Benchchem.
  • Nitration reaction safety - YouTube.
  • Complete Electrophilic Substitution Reactions Pyrazole | PDF - Scribd.
  • Selective O- and N-nitration of steroids fused to the pyrazole ring (Journal Article) - OSTI.GOV.
  • The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXXVI. The nitration of some 1-phenylpyrazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles - Benchchem.
  • Pyrazole - SlideShare.
  • Effect of solvent on the regioselectivity of pyrazole nitration - Benchchem.
  • reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives.
  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins - Organic Chemistry Portal.
  • Handling nitric acid Definition - Organic Chemistry II Key Term - Fiveable.
  • The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXXVI. The nitration of some 1-phenylpyrazoles (1974) | Alan G. Burton | 10 Citations - SciSpace.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC.
  • REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES - Canadian Science Publishing.
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent | JACS Au - ACS Publications.
  • Optimization of reaction conditions | Download Scientific Diagram - ResearchGate.
  • Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia.
  • Manipulating nitration and stabilization to achieve high energy - Semantic Scholar.
  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS.
  • Nitration Reactions | Continuous Flow Processing - Vapourtec Ltd.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC.
  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC.
  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a - ResearchGate.
  • Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles | The Journal of Organic Chemistry - ACS Publications.
  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - MDPI.
  • Recent aspects of nitration: New preparative methods and mechanistic studies (A Review) - PNAS.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
  • Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters - Open Access LMU.
  • Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors - Academia.edu.

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Troubleshooting

Pyrazole N-Amination Support Center: Troubleshooting &amp; Protocols

Welcome to the Technical Support Center for the N-amination of pyrazole rings. Designed for drug development professionals and synthetic chemists, this guide provides causal troubleshooting, self-validating experimental...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the N-amination of pyrazole rings. Designed for drug development professionals and synthetic chemists, this guide provides causal troubleshooting, self-validating experimental protocols, and reagent selection matrices to overcome the inherent challenges of functionalizing nitrogen heterocycles.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Poor Regioselectivity in Unsymmetrical Pyrazoles

Q: When aminating 3-substituted or 3,5-disubstituted pyrazoles, I obtain an intractable mixture of N1 and N2 aminated products. How can I control regioselectivity? A: The lack of regioselectivity stems from the rapid annular tautomerism of the pyrazole ring, making both nitrogen atoms nucleophilic. The electrophilic amination reagent will attack based on a delicate balance of steric hindrance and electronic density. Causality & Solution: To force regioselectivity, you must break the tautomeric symmetry.

  • Steric Directing: Bulky amination reagents like O-(diphenylphosphinyl)hydroxylamine (DPPH) favor attack at the less sterically hindered nitrogen (typically N1 if a bulky group is at C5).

  • Base Selection: Deprotonation with NaH forms the pyrazolide anion. In the anionic state, the more electronegative/less sterically hindered nitrogen becomes the primary nucleophile. Using a non-coordinating counterion or adding crown ethers can enhance the kinetic regioselectivity.

Issue 2: Competitive Oxidation and Imine Formation

Q: I am using standard oxaziridines for electrophilic amination, but I observe significant competitive oxidation and imine byproduct formation instead of the desired N-amino pyrazole. Why? A: Traditional aldehyde-derived N-Boc-oxaziridines release an aldehyde byproduct upon transferring the nitrogen. Primary amines and newly formed N-amino pyrazoles readily condense with this released aldehyde to form imines. Additionally, the oxygen atom in the oxaziridine can act as a competitive electrophile, leading to N-oxidation[1]. Causality & Solution: Switch to a diethylketomalonate-derived oxaziridine. This specific reagent releases diethyl ketomalonate (a ketone) instead of an aldehyde after the amination event. Ketones are significantly less reactive toward imine condensation than aldehydes, thereby suppressing the byproduct formation and cleanly yielding the N-Boc hydrazine/pyrazole derivatives[1][2].

Issue 3: Low Yields with Hydroxylamine-O-sulfonic acid (HOSA)

Q: HOSA is the classical reagent for N-amination, but my yields are consistently below 30% for functionalized pyrazoles. What is the mechanistic failure here? A: HOSA is highly water-soluble and often requires aqueous or biphasic conditions, which are incompatible with highly lipophilic functionalized pyrazoles. Furthermore, HOSA can decompose rapidly under the basic conditions required to deprotonate the pyrazole, leading to side reactions (e.g., radical decomposition or diazo formation). Causality & Solution: Transition to O-(diphenylphosphinyl)hydroxylamine (DPPH). DPPH is bench-stable, soluble in organic solvents (like DMF or DCM), and performs exceptionally well for the N-amination of NH groups in heterocyclic compounds including pyrazoles, indoles, and carbazoles[3][4].

Quantitative Data: Amination Reagent Comparison

To facilitate reagent selection, the following table summarizes the quantitative performance and physicochemical properties of standard electrophilic amination reagents used for pyrazoles.

Amination ReagentTypical Yield (Pyrazoles)Byproducts / ChallengesBench StabilityOptimal Conditions
HOSA 20 - 45%Radical decomposition, aqueous requirementPoor (Hygroscopic)Aqueous NaOH, 0 °C to RT
DPPH 60 - 85%Phosphinic acid byproduct (removable via wash)Excellent (>1 year)NaH in DMF/THF, 0 °C to RT
Monochloramine (NH₂Cl) 50 - 70%Chlorination of electron-rich ringsVery Poor (Generate in situ)Biphasic (Ether/Aq. NH₃), 0 °C
Diethylketomalonate-Oxaziridine 75 - 95%Ketone byproduct (removed via aq. extraction)GoodToluene/DCM, RT

Validated Experimental Protocols

Protocol A: Electrophilic N-Amination using DPPH

Self-Validating System: This protocol utilizes DPPH due to its superior performance in heterocyclic N-amination[4]. The use of NaH ensures complete formation of the highly nucleophilic pyrazolide anion, while the bulky diphenylphosphinyl leaving group prevents over-amination.

Materials:

  • Pyrazole substrate (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • O-(Diphenylphosphinyl)hydroxylamine (DPPH, 1.2 equiv)[5]

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Oven-dry a Schlenk flask and purge with Argon. Add the pyrazole substrate (1.0 mmol) and dissolve in anhydrous DMF (5.0 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 mmol) in one portion. Validation Check: Effervescence (H₂ gas evolution) must be observed, confirming the formation of the pyrazolide anion. Stir for 30 minutes at 0 °C.

  • Amination: Add DPPH (1.2 mmol) portion-wise over 5 minutes. The reaction mixture will typically transition from a clear solution to a cloudy suspension as the sodium diphenylphosphinate salt precipitates.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4-6 hours. Monitor complete consumption of the starting material via TLC (Hexane:EtOAc 7:3).

  • Quenching & Workup: Quench the reaction by adding cold water (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine (3 x 10 mL) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography to yield the N-amino pyrazole.

Protocol B: One-Pot Synthesis of N-Substituted Pyrazoles via Oxaziridine

Self-Validating System: This method bypasses the isolation of unstable hydrazine intermediates by generating them in situ using a diethylketomalonate-derived oxaziridine, followed by immediate condensation with a 1,3-diketone[1][2].

Materials:

  • Primary amine (1.0 equiv)

  • Diethylketomalonate-derived oxaziridine (1.05 equiv)

  • 1,3-Diketone (1.1 equiv)

  • Trifluoroacetic acid (TFA, catalytic)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Electrophilic Amination: Dissolve the primary amine (1.0 mmol) in DCM (5.0 mL). Add the oxaziridine (1.05 mmol) at room temperature. Stir for 2 hours. Validation Check: TLC should indicate the complete consumption of the primary amine and the formation of the N-Boc hydrazine intermediate.

  • Deprotection: Add TFA (2.0 mL) to the reaction mixture and stir for 30 minutes to cleave the Boc protecting group.

  • Cyclization: Add the 1,3-diketone (1.1 mmol) directly to the reaction mixture. Stir for 24 hours at room temperature. The acidic environment catalyzes the heterocyclization.

  • Workup: Remove the solvent in vacuo. To remove the diethyl ketomalonate byproduct (released during step 1), perform an aqueous extraction (water/DCM).

  • Isolation: Dry the organic layer, concentrate, and purify via flash chromatography to obtain the fully substituted pyrazole in quantitative yields[1][6].

Logical Workflows and Mechanistic Pathways

ReagentSelection Start Analyze Pyrazole Substrate NeedOnePot Building from primary amine? Start->NeedOnePot IsSymmetrical Is the pyrazole symmetrical? IsLipophilic Is the substrate highly lipophilic? IsSymmetrical->IsLipophilic Yes OptimizeSterics Use bulky reagent (DPPH) to control N1/N2 attack IsSymmetrical->OptimizeSterics No UseHOSA Use HOSA (Aqueous conditions) IsLipophilic->UseHOSA No UseDPPH Use DPPH (Organic solvents, NaH) IsLipophilic->UseDPPH Yes NeedOnePot->IsSymmetrical No UseOxaziridine Use Ketomalonate-Oxaziridine (One-pot synthesis) NeedOnePot->UseOxaziridine Yes OptimizeSterics->UseDPPH

Decision tree for selecting the optimal N-amination reagent based on substrate properties.

MechanisticPathway Py 1H-Pyrazole Anion Pyrazolide Anion (Nucleophile) Py->Anion Deprotonation Base NaH (Base) Base->Anion Transition SN2-like Attack at Nitrogen Anion->Transition DPPH DPPH Reagent (Electrophile) DPPH->Transition Product N-Amino Pyrazole Transition->Product N-N Bond Formation Byproduct Sodium Diphenylphosphinate (Precipitate) Transition->Byproduct Leaving Group

Mechanistic pathway of electrophilic N-amination of pyrazoles using DPPH and NaH.

References
  • Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Chemistry Portal / Organic Letters.1

  • Sosnovsky, G., & Purgstaller, K. (1989). Aminations with O-Diphenylphosphinylhydroxylamine A Critical Evaluation. ResearchGate / Zeitschrift für Naturforschung B. 4

  • Tamas, B. (2020). Scalable Preparation of O-(Diphenylphosphinyl) hydroxylamine (DPPH). Organic Syntheses. 5

  • Enamine Ltd. DPPH - O-diphenylphosphinyl hydroxylamine. Enamine Reagents Catalog. 3

  • National Institutes of Health (NIH) / PMC. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. 6

Sources

Optimization

Technical Support Center: Chromatographic Purification of Nitropyrazoles

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with nitropyrazole derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with nitropyrazole derivatives. Nitropyrazoles are notorious for their complex electronic profiles—combining the hydrogen-bonding capacity of the pyrazole core with the massive dipole moment of the nitro group.

This guide moves beyond generic protocols. Here, we dissect the causality behind experimental failures and provide self-validating methodologies to ensure high-purity isolation of your target compounds.

Mechanistic Deep-Dive: The Chromatography of Nitropyrazoles

To successfully purify nitropyrazoles, one must first understand their interaction with the stationary phase. Standard normal-phase silica gel is inherently acidic due to the presence of surface silanol groups (Si–OH).

When N-unsubstituted nitropyrazoles are loaded onto a column, the pyrrole-like NH acts as a strong hydrogen-bond donor, while the basic pyridine-like nitrogen acts as an acceptor. This dual-action creates intense, multi-point hydrogen bonding with the acidic silanols. The causality is direct: this interaction leads to severe peak tailing, irreversible chemisorption, and poor recovery[1].

Conversely, N-substituted nitropyrazoles (alkylated or arylated) lack the NH donor[2]. While this reduces tailing, the strong electron-withdrawing nature and dipole moment of the nitro group still demand carefully optimized solvent systems—often requiring halogenated solvents to exploit dipole-dipole interactions for the separation of closely related regioisomers[3].

Decision Matrix Workflow

Workflow A Crude Nitropyrazole Mixture B Is the Pyrazole N-Substituted? A->B C N-Unsubstituted (NH Active) High H-Bonding Potential B->C No D N-Substituted (N-Alkyl/Aryl) Moderate Polarity B->D Yes E Base-Deactivated Silica (1% Et3N) or Neutral Alumina C->E F Standard Normal-Phase Silica (Hexane/EtOAc or CHCl3/MeOH) D->F G Evaluate TLC Resolution E->G F->G H Isolate Pure Regioisomers G->H Good Separation I Modify Solvent System (e.g., Add Polar Modifier) G->I Poor Separation/Streaking I->G Retry Chromatography

Workflow for selecting the optimal chromatographic strategy for nitropyrazoles.

Diagnostic Q&A: Troubleshooting Guide

Q: My N-unsubstituted nitropyrazole is streaking severely across the TLC plate and co-eluting with impurities on the silica column. How do I resolve this? A: The acidic silanol groups on the silica gel are strongly hydrogen-bonding with the basic nitrogen and the NH group of your pyrazole. To disrupt this causality, you must deactivate the silica gel. Incorporate 1% to 2% triethylamine (Et


N) into your mobile phase during column packing and elution. Alternatively, switch your stationary phase to Neutral Alumina, which lacks highly acidic protons and provides significantly sharper elution bands for polar heterocycles[1].

Q: I am trying to separate N-alkylation regioisomers (e.g., 1-alkyl-3-nitro vs. 1-alkyl-5-nitro). Hexane/Ethyl Acetate isn't providing enough resolution. What should I use? A: Regioisomers often share similar generic polarities but differ slightly in their dipole moments and steric profiles. Alkane/ester systems rely primarily on hydrogen bonding, which fails to provide the necessary selectivity (


). Switch to a halogenated solvent system with a polar modifier. A mixture of Chloroform/Methanol (e.g., 99:1 to 95:5 v/v)[3] or Chloroform/Acetone (9:1 v/v)[4] exploits dipole-dipole interactions, vastly improving the resolution between the 3-nitro and 5-nitro isomers.

Q: My polynitropyrazole (e.g., a dinitro derivative) is exhibiting poor recovery and degrading on the column. What is happening? A: Highly nitrated pyrazoles are profoundly electron-deficient and can be sensitive to prolonged exposure to the slightly acidic nature of standard silica gel. To prevent on-column degradation, use a more polar solvent system like Hexane/Ethyl Acetate (7:3 to 1:1 v/v) to accelerate elution[5]. For certain dinitro derivatives, a rapid flush using a 3:1 Hexane/Ethyl Acetate system is highly effective[6].

Quantitative Data Matrix: Solvent System Selection

Target Compound TypeRecommended Stationary PhaseRecommended Solvent SystemTypical Ratio (v/v)Chromatographic Rationale
N-Unsubstituted Nitropyrazoles Base-Deactivated Silica / Neutral Alumina[1]Hexane / Ethyl Acetate7:3 to 1:1Et

N neutralizes silanols, preventing irreversible NH-silanol hydrogen bonding.
N-Aryl-C-Nitropyrazoles Standard Silica Gel[3]Methanol / Chloroform5:95 to 1:99Halogenated solvents exploit dipole interactions for superior regioisomer resolution.
Polynitropyrazoles (e.g., Dinitro) Standard Silica Gel[6],[5]Hexane / Ethyl Acetate9:1 to 7:3Highly electron-deficient; requires rapid elution to avoid on-column degradation.
Halonitropyrazoles Standard Silica Gel[4]Chloroform / Acetone9:1Acetone acts as a strong hydrogen bond acceptor to elute polar impurities while retaining the target.
N-Alkyl Nitropyrazoles Standard Silica Gel[2]Hexane / Ethyl AcetateVariableStandard polarity separation post-aqueous workup; lacks NH donor, reducing tailing.

Standard Operating Procedure: Self-Validating Base-Deactivated Chromatography

This protocol is engineered for the purification of highly polar, N-unsubstituted nitropyrazoles. It incorporates a self-validating 2D-TLC step to ensure compound stability before committing your entire synthetic batch to the column.

Phase 1: System Validation (2D-TLC)
  • Spot your crude nitropyrazole mixture in the bottom-left corner of a 5x5 cm silica TLC plate.

  • Develop the plate in your target solvent system (e.g., Hexane/EtOAc 1:1).

  • Rotate & Re-develop: Remove the plate, dry it completely, rotate it 90 degrees, and develop it again in the exact same solvent.

  • Validation Check: If the compound spots lie perfectly on the diagonal, the compound is stable on silica. If spots appear off the diagonal, the nitropyrazole is degrading on the stationary phase, dictating a mandatory switch to Neutral Alumina[1].

Phase 2: Column Preparation
  • Solvent Preparation: Prepare a solvent mixture of Hexane containing 1% (v/v) Triethylamine (Et

    
    N).
    
  • Slurry Packing: Slurry pack the silica gel using this deactivated solvent.

    • Causality: The Et

      
      N competitively binds to the acidic silanol sites, neutralizing them and preventing the basic pyrazole nitrogens from irreversibly chemisorbing.
      
  • Equilibration: Flush the packed column with 2 column volumes (CV) of the deactivated solvent.

Phase 3: Sample Loading & Elution
  • Dry Loading: Dissolve the crude mixture in a volatile solvent (e.g., Dichloromethane). Add a small mass of deactivated silica gel (1:3 ratio to crude mass) and evaporate to a free-flowing powder under reduced pressure.

    • Causality: Nitropyrazoles often precipitate at the column head if wet-loaded in non-polar solvents. Dry loading ensures uniform dissolution and prevents band broadening.

  • Loading: Load the dry powder evenly onto the column head and cap with a thin layer of sand.

  • Elution: Elute using a gradient, starting from Hexane/EtOAc (9:1) and increasing polarity to 1:1, collecting fractions systematically.

Phase 4: Post-Processing
  • Pooling: Pool fractions containing the pure product based on TLC analysis.

  • Amine Removal: Concentrate under reduced pressure. To remove residual Et

    
    N, co-evaporate the product twice with toluene, followed by high vacuum drying for 12 hours.
    

Frequently Asked Questions (FAQs)

Q: Can I use Reverse-Phase (C18) chromatography for nitropyrazoles? A: Yes, reverse-phase is highly effective for extremely polar or water-soluble nitropyrazoles where normal-phase chromatography fails. When using C18, employ Water/Acetonitrile gradients. Ensure you add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to the mobile phase to suppress the ionization of the pyrazole ring, which keeps the molecule in its neutral, retained state.

Q: How do I detect nitropyrazoles on TLC if they don't seem to have a strong chromophore? A: Most nitropyrazoles are highly UV-active at 254 nm due to the conjugated


-system of the pyrazole ring combined with the nitro group. If UV detection is insufficient (e.g., due to overlapping impurity absorbance), use a potassium permanganate (KMnO

) stain, which will oxidize the organic framework, or an iodine chamber for reversible visualization.

References

  • Title: Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazole | Source: Beilstein Journal of Organic Chemistry | URL: [Link][3]

  • Title: US4681618A - 1-aryl-5-halo-4-nitopyrazoles, herbicidal compositions containing them, and herbicidal method of using them | Source: Google Patents | URL: [4]

  • Title: How can I purify a pyrazole compound with a N-C-N bond without using a silica column? | Source: ResearchGate | URL: [Link][1]

  • Title: ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines | Source: Arkivoc | URL: [Link][6]

  • Title: Polynitro-N-aryl-C-nitro-pyrazole/imidazole Derivatives: Thermally Stable-Insensitive Energetic Materials | Source: The Journal of Organic Chemistry | URL: [Link][5]

Sources

Troubleshooting

Technical Support Center: Hydrogenation of 3-methyl-4-nitro-1H-pyrazol-1-amine

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that the catalytic hydrogenation of highly functionalized heterocycles requires precise kinetic cont...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that the catalytic hydrogenation of highly functionalized heterocycles requires precise kinetic control. This guide provides field-proven insights, troubleshooting frameworks, and self-validating protocols for the chemoselective reduction of 3-methyl-4-nitro-1H-pyrazol-1-amine to 3-methyl-1H-pyrazole-1,4-diamine.

Mechanistic Workflow & Catalyst Selection

The primary challenge in this transformation is the chemoselective reduction of the 4-nitro group without triggering the hydrogenolysis (cleavage) of the sensitive N-N bond at the 1-position.

G Substrate 3-methyl-4-nitro-1H-pyrazol-1-amine Decision Catalyst Selection Substrate->Decision PdC Pd/C (1-3 bar H2) Thermodynamic Control Decision->PdC High Risk PtC Pt/C (1 bar H2) Kinetic Control Decision->PtC Moderate Risk NiPMHS Ni(acac)2 / PMHS Transfer Hydrogenation Decision->NiPMHS Low Risk Cleavage N-N Bond Hydrogenolysis (Deamination Product) PdC->Cleavage Success Chemoselective Reduction (3-methyl-1H-pyrazole-1,4-diamine) PtC->Success NiPMHS->Success

Mechanistic decision tree for catalyst selection to prevent N-N bond cleavage.

Quantitative Catalyst Comparison

To achieve high chemoselectivity, the choice of catalyst and hydrogen source must be tightly controlled. The table below summarizes the causality between catalyst choice and reaction outcome.

Catalyst SystemH2 SourceTemp (°C)N-N Cleavage Risk4-Nitro Reduction EfficiencyApplication Scientist Recommendation
10% Pd/C H2 gas (1-3 bar)25-50High ExcellentNot recommended. Leads to rapid deamination.
5% Pt/C H2 gas (1 bar)20-25Low GoodPreferred. Balances reactivity with preservation of the N-N bond.
Raney Nickel H2 gas (1-5 bar)25-50Moderate-High ExcellentUse with caution. Requires strict kinetic monitoring to prevent over-reduction.
Ni(acac)₂ / PMHS Silane (PMHS)25Very Low GoodExcellent alternative. Best for highly sensitive substrates.
Mn-based Complex H2 gas (50 bar)130Low ExcellentSpecialized. Ideal for high-pressure setups requiring base metals.

Frequently Asked Questions & Troubleshooting

Q1: Why is the hydrogenation of 3-methyl-4-nitro-1H-pyrazol-1-amine uniquely challenging compared to standard nitroarenes? A1: While standard 4-nitropyrazoles lacking an N-amino group are routinely and safely reduced using Palladium on Carbon (Pd/C)[1], your substrate contains a highly sensitive 1-amino group. N-N single bonds are notoriously susceptible to hydrogenolysis (reductive cleavage) under standard catalytic hydrogenation conditions[2]. The reaction presents a kinetic competition between the reduction of the -NO₂ group and the cleavage of the N-NH₂ bond.

Q2: My GC-MS shows 3-methyl-1H-pyrazol-4-amine as the major product. What went wrong? A2: This indicates complete hydrogenolysis of the N-amino group (deamination).

  • Causality: Palladium has a strong thermodynamic affinity for oxidative addition into N-N bonds[2]. Using Pd/C, especially at elevated temperatures or pressures, forces this cleavage.

  • Resolution: Switch your catalyst to Platinum on Carbon (Pt/C) or Platinum Oxide (PtO₂). Platinum has a significantly higher activation barrier for N-N bond insertion, allowing the highly exothermic nitro reduction to proceed selectively under kinetic control.

Q3: Can I use transfer hydrogenation instead of H₂ gas to protect the N-N bond? A3: Yes. Catalytic transfer hydrogenation (CTH) is an excellent strategy for mitigating over-reduction. Using a base-metal catalyst system like Ni(acac)₂ with polymethylhydrosiloxane (PMHS) provides exceptional chemoselectivity for nitro groups without generating the highly active metal-hydride species that cleave N-N bonds[3]. Furthermore, modern air-stable base-metal catalysts (e.g., Manganese complexes) have been proven to chemoselectively reduce nitroarenes while leaving sensitive functional groups intact[4].

Q4: The reaction stalls at the hydroxylamine intermediate. How do I push it to the fully reduced diamine? A4: Stalling at the hydroxylamine stage usually points to insufficient proton-coupled electron transfer.

  • Causality: The final reduction step from hydroxylamine to amine requires a steady proton source. If your solvent is strictly aprotic (e.g., pure THF), the catalytic cycle decelerates.

  • Resolution: Ensure you are using a protic solvent like Methanol or Ethanol. If solubility is an issue, use a 1:1 THF/MeOH mixture. Additionally, adding a catalytic amount of acetic acid (0.1 equiv) can facilitate the required proton shuttling without protonating the resulting amine enough to poison the catalyst.

Self-Validating Experimental Protocol

This protocol utilizes 5% Pt/C to enforce kinetic control, ensuring the nitro group is reduced while the N-N bond remains intact. The procedure is designed as a self-validating system: each step contains an observable metric to confirm success before proceeding.

Step 1: Substrate Preparation & Solvation

  • Action: In a rigorously clean, dry 100 mL hydrogenation flask, dissolve 1.00 g (7.04 mmol) of 3-methyl-4-nitro-1H-pyrazol-1-amine in 70 mL of anhydrous Methanol.

  • Validation: The solution must be completely clear. Any undissolved particulates will act as nucleation sites for catalyst agglomeration. If cloudy, add THF dropwise until clear.

Step 2: Catalyst Loading

  • Action: Carefully add 137 mg of 5% Pt/C (approx. 0.5 mol% Pt).

  • Causality: Pt is selected over Pd to increase the activation energy required for N-N bond insertion. The low catalyst loading prevents thermal runaway, which could inadvertently provide the activation energy needed for deamination.

Step 3: Inerting and Pressurization

  • Action: Seal the flask. Evacuate the vessel under a vacuum and backfill with inert gas (N₂ or Ar). Repeat this cycle three times. Finally, evacuate and backfill with H₂ gas from a balloon (1 atm).

  • Validation: Close the vacuum line and observe the balloon. A rapidly shrinking balloon before stirring indicates a leak in the system, not reaction uptake. Secure all joints before proceeding.

Step 4: Kinetic Reaction Monitoring

  • Action: Stir the reaction vigorously (800+ rpm) at 20–25 °C.

  • Validation: Monitor the theoretical hydrogen uptake. The reduction of one nitro group requires exactly 3 molar equivalents of H₂. At 7.04 mmol scale, expect an uptake of ~515 mL of H₂ gas at standard temperature and pressure. Once this volume is consumed, hydrogen uptake should drastically slow down or stop.

Step 5: Workup and Isolation

  • Action: Purge the flask thoroughly with N₂ to remove residual H₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pt/C catalyst. Wash the pad with 20 mL of Methanol.

  • Validation: The filtrate must be completely colorless and transparent. A grey tint indicates catalyst bleed, requiring a second filtration through a finer frit. Concentrate the filtrate under reduced pressure to yield crude 3-methyl-1H-pyrazole-1,4-diamine.

References

  • Source: google.
  • Source: wikipedia.
  • Source: nih.
  • Source: rsc.
  • Source: semanticscholar.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Validation of 3-methyl-4-nitro-1H-pyrazol-1-amine using 2D NMR Spectroscopy

This guide provides an in-depth, experience-driven walkthrough for the structural validation of 3-methyl-4-nitro-1H-pyrazol-1-amine. We move beyond simple protocol recitation to explore the strategic application of two-d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven walkthrough for the structural validation of 3-methyl-4-nitro-1H-pyrazol-1-amine. We move beyond simple protocol recitation to explore the strategic application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. For professionals in drug development and chemical research, unambiguous structural confirmation is a foundational requirement for advancing any candidate compound.[1] This document serves as a comprehensive comparison of how different 2D NMR experiments (COSY, HSQC, and HMBC) provide complementary data points that, when synthesized, create a self-validating system for structural elucidation.

The Analytical Challenge: Confirming the Isomeric Structure

The target molecule, 3-methyl-4-nitro-1H-pyrazol-1-amine (CAS 151588-04-4)[2], presents a specific analytical challenge: confirming the precise substitution pattern on the pyrazole ring. While 1D ¹H and ¹³C NMR provide initial data, they are often insufficient to definitively distinguish between potential isomers. Our primary objective is to use a suite of 2D NMR experiments to unequivocally confirm the connectivity and spatial relationships of all atoms, thereby validating the structure shown in Figure 1.

Chemical structure of 3-methyl-4-nitro-1H-pyrazol-1-amineFigure 1. Hypothesized structure of 3-methyl-4-nitro-1H-pyrazol-1-amine with atom numbering for NMR assignment.

Our validation rests on answering the following questions:

  • Which proton is directly attached to which carbon?

  • What is the connectivity between the methyl group and the pyrazole ring?

  • How can we confirm the positions of the non-protonated carbons (C3 and C4)?

The 2D NMR Toolkit: A Multi-faceted Approach to Validation

To address these questions, we employ a trio of powerful 2D NMR experiments. Each provides a unique piece of the structural puzzle. Spreading NMR signals across two frequency dimensions enhances resolution and reveals correlations between nuclei, which is particularly beneficial for complex molecules.[3]

  • ¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are J-coupled, typically through two or three bonds.[4][5] It is the primary tool for mapping out proton-proton networks within a molecule.[6][7] For our target molecule, we anticipate minimal or no correlation, as the key protons (C5-H and CH₃) are separated by four bonds, making any coupling very weak. This expected lack of correlation is itself a valuable piece of evidence.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment is essential for unambiguously linking protons to the carbons to which they are directly attached (one-bond C-H correlation).[3][8][9] It is a highly sensitive technique that simplifies spectral assignment by directly correlating the ¹H and ¹³C chemical shifts for each C-H bond.[10]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The cornerstone of our validation, the HMBC experiment, reveals correlations between protons and carbons over longer ranges, typically two to four bonds.[11][12][13] This is critical for piecing together the molecular skeleton, especially for identifying the positions of quaternary (non-protonated) carbons relative to protonated centers.[1][14]

Predicted Data and Expected Correlations

A crucial step in a validation workflow is to predict the expected outcomes based on the hypothesized structure. This allows for a direct comparison with experimental data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Predicted for DMSO-d₆; actual shifts may vary)

Atom NumberAtom TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegration
1-CH₃~2.4Singlet3H
2C5-H~8.5Singlet1H
3-NH₂~6.0 (broad)Broad Singlet2H
C1-CH₃~12--
C3C~145--
C4C~130--
C5CH~135--

Table 2: Expected 2D NMR Correlations for Structure Validation

ExperimentProton (¹H) SignalExpected Correlation with...Rationale (Number of Bonds)
COSY -CH₃ (H1)No significant correlationProtons are isolated (>3 bonds apart)
C5-H (H2)No significant correlationProtons are isolated (>3 bonds apart)
HSQC -CH₃ (H1)C1Direct ¹J(C,H) coupling
C5-H (H2)C5Direct ¹J(C,H) coupling
HMBC -CH₃ (H1)C3²J(C,H) coupling
-CH₃ (H1)C4³J(C,H) coupling
C5-H (H2)C3³J(C,H) coupling
C5-H (H2)C4²J(C,H) coupling

Experimental Protocol: Acquiring High-Fidelity 2D NMR Data

This protocol outlines the steps for acquiring the necessary spectra on a standard 400 MHz NMR spectrometer.

  • Sample Preparation:

    • Weigh approximately 10-15 mg of high-purity 3-methyl-4-nitro-1H-pyrazol-1-amine.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for pyrazole derivatives as it effectively solubilizes the compound and allows for the observation of exchangeable N-H protons.[15]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & 1D Spectra Acquisition:

    • Tune and shim the probe for the sample.

    • Acquire a standard ¹H NMR spectrum to verify chemical shifts and purity.

    • Acquire a proton-decoupled ¹³C NMR spectrum to identify all carbon signals.

  • 2D Spectra Acquisition:

    • COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence. Acquire at least 2 scans per increment over 256 increments in the indirect dimension.

    • HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker systems). Set the ¹J(C,H) coupling constant to an average value of 145 Hz.

    • HMBC: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems). Optimize for long-range couplings by setting the nJ(C,H) value to 8 Hz. This value is a good compromise for detecting both two- and three-bond correlations.[11]

  • Data Processing:

    • Apply a sine-bell or squared sine-bell window function to all dimensions before Fourier transformation.

    • Phase correct the spectra and calibrate the chemical shift axes using the residual solvent peak (DMSO-d₆ at δH = 2.50 ppm; δC = 39.52 ppm).

Data Analysis Workflow: A Logical Progression

G cluster_0 1. Initial Data Acquisition cluster_1 2. Direct C-H Assignment cluster_2 3. Proton Connectivity cluster_3 4. Skeleton Assembly cluster_4 5. Final Validation A Acquire 1D ¹H Spectrum C Acquire ¹H-¹³C HSQC A->C E Acquire ¹H-¹H COSY A->E B Acquire 1D ¹³C Spectrum B->C D Assign Directly Bonded Proton-Carbon Pairs (CH₃, C5-H) C->D G Acquire ¹H-¹³C HMBC D->G F Confirm Lack of H-H Coupling (Isolated Spin Systems) E->F I Assemble Fragments & Place Quaternary Carbons (C3, C4) F->I H Map Long-Range Correlations (e.g., CH₃ to C3/C4) G->H H->I J Compare Experimental Data with Predicted Correlations I->J K Structure Validated J->K

Caption: Logical workflow for 2D NMR-based structure validation.

Synthesizing the Data for Unambiguous Validation

By following the workflow, we can now compare our experimental findings (hypothetically matching our predictions) against the proposed structure.

  • HSQC Analysis: The HSQC spectrum would show two cross-peaks, confirming the direct linkages: one between the proton signal at ~2.4 ppm (H1) and the carbon signal at ~12 ppm (C1), and another between the proton at ~8.5 ppm (H2) and the carbon at ~135 ppm (C5). This definitively assigns the protonated carbons.

  • COSY Analysis: The COSY spectrum would show diagonal peaks for the methyl and C5-H protons but no significant cross-peaks between them, confirming they are not part of a contiguous, coupled proton network.

  • HMBC Analysis - The Decisive Evidence: The HMBC spectrum provides the crucial long-range correlations needed to assemble the pyrazole core.

    • The methyl protons (H1, ~2.4 ppm) would show a strong cross-peak to the carbon at ~145 ppm (a two-bond correlation, ²J) and a weaker one to the carbon at ~130 ppm (a three-bond correlation, ³J). This places the methyl group adjacent to C3 and C4.

    • The ring proton (H2, ~8.5 ppm) would show a cross-peak to the carbon at ~130 ppm (²J) and another to the carbon at ~145 ppm (³J).

    • Crucially, these correlations, when mapped onto the structure, are only consistent with the 3-methyl-4-nitro substitution pattern. The methyl protons (H1) correlate to C3 and C4, and the ring proton (H2) also correlates to C3 and C4. This network of correlations firmly establishes the connectivity of the entire pyrazole ring and validates the placement of the methyl group at C3 and the nitro group at C4.

By systematically applying and interpreting this suite of 2D NMR experiments, we generate a network of interlocking, self-validating data. Each experiment provides unique insights, and their combined power allows for the unambiguous structural validation of 3-methyl-4-nitro-1H-pyrazol-1-amine, a critical step in its journey through the research and development pipeline.

References

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • JoVE. (2024, December 5). 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). [Link]

  • Advances in Polymer Science.
  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.
  • JoVE. (2024, December 5). 2D NMR: Homonuclear Correlation Spectroscopy (COSY). [Link]

  • Measuring methods available and examples of their applications COSY (COrrel
  • Columbia University. COSY - NMR Core Facility. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Columbia University. HSQC and HMBC | NMR Core Facility. [Link]

  • NMR Wiki. (2011, January 8). 2D HMBC.
  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. [Link]

  • Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correl
  • NMR Wiki. (2010, July 2). 2D HSQC.

Sources

Comparative

Advanced Structural Elucidation of 3-Methyl-4-nitro-1H-pyrazol-1-amine: Microfocus Single-Crystal X-Ray Diffraction vs. Traditional Methods

Target Audience: Researchers, Materials Scientists, and Energetic Material Developers Content Type: Technology Comparison Guide & Experimental Protocol Executive Summary In the development of advanced energetic materials...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Energetic Material Developers Content Type: Technology Comparison Guide & Experimental Protocol

Executive Summary

In the development of advanced energetic materials and pharmaceutical intermediates, exact structural elucidation is not merely a characterization step—it is a predictive tool. For nitropyrazole derivatives like 3-methyl-4-nitro-1H-pyrazol-1-amine , macroscopic properties such as detonation velocity (


), detonation pressure (

), and impact sensitivity are mathematically tethered to the compound's theoretical maximum density (TMD) and intermolecular hydrogen-bonding network .

This guide objectively compares the performance of Modern Microfocus Single-Crystal X-ray Diffractometers (SCXRD) —equipped with high-brilliance Cu-K


 sources and photon-counting detectors—against traditional alternatives like Powder X-ray Diffraction (PXRD) and legacy sealed-tube SCXRD systems. By analyzing the structural data of 3-methyl-4-nitro-1H-pyrazol-1-amine, we demonstrate why modern SCXRD is the gold standard for extracting actionable mechanistic data.

The Analyte: 3-Methyl-4-nitro-1H-pyrazol-1-amine

Nitrated pyrazoles are highly valued in energetic materials research due to their high heat of formation, tailored thermal stability, and favorable oxygen balance . However, 3-methyl-4-nitro-1H-pyrazol-1-amine presents specific crystallographic challenges:

  • Light-Atom Composition: Composed entirely of carbon, hydrogen, nitrogen, and oxygen, it scatters X-rays weakly.

  • Hydrogen Bonding: The N-amine and nitro groups form complex intra- and intermolecular hydrogen bonds that dictate the crystal packing efficiency and, consequently, the material's sensitivity to shock .

  • Crystal Habit: It frequently crystallizes as extremely thin plates or needles (< 0.05 mm), pushing the limits of traditional analytical hardware.

Technology Comparison: Modern SCXRD vs. Alternatives

To accurately map the 3D coordinates of 3-methyl-4-nitro-1H-pyrazol-1-amine, analysts must choose between several structural elucidation techniques.

The Product: Modern Microfocus SCXRD (Cu-K )

Modern diffractometers utilize microfocus X-ray tubes coupled with multilayer optics and Hybrid Photon Counting (HPC) detectors.

  • The Causality of the Source: Cu-K

    
     radiation (
    
    
    
    Å) interacts much more strongly with light elements (C, N, O) than traditional Mo-K
    
    
    radiation (
    
    
    Å). This higher scattering cross-section dramatically increases the signal-to-noise ratio for small organic crystals, allowing for the unambiguous localization of the amine hydrogen atoms.
Alternative 1: Powder X-ray Diffraction (PXRD) + Rietveld Refinement

PXRD analyzes bulk powders rather than single crystals. While excellent for phase purity, solving a de novo structure from powder data for a flexible organic molecule is mathematically underdetermined due to peak overlap in the high-angle data. It cannot reliably locate hydrogen atoms, which are critical for mapping the stabilizing hydrogen-bond network of the pyrazole ring.

Alternative 2: Legacy Sealed-Tube SCXRD (Mo-K )

Older SCXRD systems rely on 2 kW sealed tubes and CCD detectors. The low flux density and higher background noise mean that crystals smaller than 0.1 mm often fail to diffract to the requisite resolution (0.83 Å) needed for publication-quality structural refinement.

Quantitative Performance Data
ParameterModern Microfocus SCXRD (Cu-K

)
PXRD + Rietveld RefinementLegacy Sealed-Tube SCXRD (Mo-K

)
Minimum Crystal Size < 0.02 mmBulk Powder (mg scale)> 0.1 mm
Structure Solution De novo (Intrinsic Phasing)Requires starting modelDe novo (Direct Methods)
Density Accuracy ± 0.002 g/cm³± 0.05 g/cm³± 0.01 g/cm³
H-Atom Localization Freely refined (isotropic)Calculated geometricallyCalculated geometrically
Time-to-Result 1–3 HoursDays (complex refinement)12–24 Hours

Experimental Protocol: Self-Validating SCXRD Workflow

To ensure scientific integrity, the following protocol for the analysis of 3-methyl-4-nitro-1H-pyrazol-1-amine incorporates built-in self-validation checkpoints.

Step 1: Defect-Free Crystallization

  • Dissolve 10 mg of synthesized 3-methyl-4-nitro-1H-pyrazol-1-amine in a 1:1 (v/v) mixture of ethyl acetate and n-hexane.

  • Puncture the vial cap with a single 20-gauge needle to restrict the evaporation rate.

  • Allow to stand at 20 °C for 72 hours.

  • Causality: Rapid evaporation causes kinetic trapping, leading to twinned crystals with high defect densities. Slow thermodynamic growth ensures a single, continuous lattice required for high-resolution diffraction .

Step 2: Cryogenic Mounting

  • Submerge the crystals in Paratone-N oil on a glass slide under a polarized light microscope.

  • Select a crystal exhibiting uniform extinction under cross-polarizers (indicating a lack of twinning).

  • Mount the crystal on a 50 µm MiTeGen polyimide loop and immediately transfer it to the diffractometer's 100 K nitrogen cryostream.

  • Causality: Cooling to 100 K drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This sharpens the diffraction spots at high angles, which is strictly required to locate the electron density of the N-H bonds.

Step 3: Data Collection & Self-Validation

  • Initiate a 5-minute pre-experiment matrix scan using the Cu-K

    
     microfocus source.
    
  • Self-Validation Checkpoint: Evaluate the internal merging R-factor (

    
    ). If 
    
    
    
    , the crystal is of high quality, and full data collection may proceed. If
    
    
    , abort the run; the crystal is likely cracked or twinned, and a new specimen must be mounted.
  • Collect full sphere data utilizing

    
     and 
    
    
    
    scans to a resolution of at least 0.80 Å.

Step 4: Structural Refinement

  • Integrate the raw frames and apply a multi-scan absorption correction (e.g., SADABS).

  • Solve the structure using Intrinsic Phasing algorithms.

  • Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on

    
    . Locate amine hydrogen atoms from the difference Fourier map and refine them freely.
    

Visualizations of Analytical Logic

The following diagrams illustrate the comparative workflow and the computational logic used to derive exact structural data.

Workflow A Synthesize 3-Methyl-4-nitro- 1H-pyrazol-1-amine B Slow Evaporation Crystallization A->B C Crystal Selection (< 0.1 mm) B->C E PXRD + SSNMR (Alternative) B->E D Microfocus SCXRD (Cu-Kα) C->D F Exact Density & H-Bonding Network D->F G Bulk Phase Purity E->G

Workflow comparing SCXRD and PXRD for energetic pyrazole characterization.

Refinement A Raw Diffraction Frames B Integration & Scaling (Absorption Correction) A->B C Structure Solution (Intrinsic Phasing) B->C D Anisotropic Refinement (Least-Squares on F²) C->D E Final CIF Generation (R1 < 0.05) D->E

Step-by-step SCXRD data processing and structural refinement logic.

Conclusion

For the structural elucidation of energetic intermediates like 3-methyl-4-nitro-1H-pyrazol-1-amine, Modern Microfocus SCXRD vastly outperforms PXRD and legacy SCXRD systems. By leveraging high-brilliance Cu-K


 radiation and cryogenic data collection, researchers can obtain exact crystal densities and map critical hydrogen-bonding networks. These precise metrics are non-negotiable prerequisites for accurately calculating the thermodynamic stability and detonation parameters of next-generation energetic materials.

References

  • Zhang, S., Gao, Z., Lan, D., Jia, Q., Liu, N., Zhang, J., & Kou, K. (2020). "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Molecules, 25(15), 3475.[Link]

  • Shoaf, A. L. (2018). "Computational Investigation of Energetic Materials: Influence of Intramolecular and Intermolecular Interactions on Sensitivity." ODU Digital Commons, Chemistry & Biochemistry Theses & Dissertations, 23.[Link]

  • Liu, Y., Xu, Y., Sun, Q., & Lu, M. (2020). "Modification of crystalline energetic salts through polymorphic transition: enhanced crystal density and energy performance." CrystEngComm, 22, 4130-4135.[Link]

Validation

Spectroscopic Differentiation of 3-Methylpyrazole and 5-Methylpyrazole: An In-Depth Analytical Guide

For researchers and drug development professionals, pyrazole pharmacophores are foundational building blocks. However, distinguishing between 3-methylpyrazole and 5-methylpyrazole presents a classic analytical challenge.

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, pyrazole pharmacophores are foundational building blocks. However, distinguishing between 3-methylpyrazole and 5-methylpyrazole presents a classic analytical challenge. In solution at room temperature, these isomers are not distinct molecules; they exist as a rapidly equilibrating mixture known as 3(5)-methylpyrazole due to annular tautomerism [1].

This guide provides an objective, data-driven comparison of the spectroscopic profiles of these isomers. By understanding the causality behind their tautomeric behavior, scientists can design self-validating experimental protocols to successfully "freeze" and differentiate them using Nuclear Magnetic Resonance (NMR) spectroscopy.

The Mechanistic Challenge: Annular Tautomerism

In standard solution-state NMR (e.g., in CDCl₃ or DMSO-d₆ at 298 K), the intermolecular proton transfer (prototropy) between the N1 and N2 atoms of the pyrazole ring occurs at a rate faster than the NMR observation timescale [2]. Consequently, the instrument records a time-averaged spectrum, rendering the 3-methyl and 5-methyl forms spectroscopically indistinguishable.

To objectively compare their individual performance and structural data, the symmetry of this dynamic equilibrium must be broken. As illustrated below, this can be achieved via three primary pathways: Thermodynamic Freezing , Chemical Locking , or Crystallographic Freezing .

G cluster_tautomerism Annular Tautomerism (Solution, 298 K) N3 3-Methyl-1H-pyrazole (Time-Averaged) N5 5-Methyl-1H-pyrazole (Time-Averaged) N3->N5 Rapid Prototropy Lock1 Thermodynamic Freezing (Low Temp NMR in HMPT) N3->Lock1 Lock2 Chemical Locking (N-Alkylation / Coordination) N3->Lock2 Lock3 Crystallographic Freezing (Solid-State CPMAS NMR) N3->Lock3 N5->Lock1 N5->Lock2 N5->Lock3 Res1 Resolved 3-Me & 5-Me Monomeric Spectra Lock1->Res1 Res2 Stable 1,3- & 1,5- Disubstituted Isomers Lock2->Res2 Res3 Hydrogen-Bonded Trimers/Tetramers Lock3->Res3

Figure 1: Mechanistic pathways to resolve 3(5)-methylpyrazole tautomerism for NMR analysis.

Quantitative Data Presentation: Spectroscopic Comparison

Once the tautomeric equilibrium is halted, distinct spectroscopic signatures emerge. The table below summarizes the critical ¹³C and ¹H NMR chemical shifts used to differentiate the two isomers.

Table 1: NMR Chemical Shift Comparison of 3-Methyl vs. 5-Methylpyrazole
Analytical TechniqueNucleus / Position3-Methylpyrazole (or 1,3-isomer)5-Methylpyrazole (or 1,5-isomer)Mechanistic Causality
¹³C NMR (Low Temp, HMPT) [3]C3 Shift146.05 ppm137.18 ppmC3 is directly adjacent to the sp² nitrogen in the 3-methyl form, causing significant deshielding.
C4 Shift103.17 ppm103.17 ppmThe C4 position is electronically symmetric; shifts remain identical.
C5 Shift128.34 ppm138.59 ppmC5 is directly adjacent to the sp² nitrogen in the 5-methyl form.
CH₃ Shift13.68 ppm10.55 ppmDifferential steric and electronic shielding environments.
¹H NMR (N-Substituted) [4]C-CH₃ Shift~2.20 – 2.45 ppm~2.70 – 2.90 ppmCritical Marker: The C5-CH₃ protons are heavily deshielded by the lone pair of the adjacent N1 atom.

Experimental Protocols: Self-Validating Workflows

To achieve the data outlined in Table 1, researchers must employ precise methodologies. The following protocols are designed as self-validating systems, ensuring that the experimental setup inherently confirms its own success.

Protocol A: Thermodynamic Freezing (Low-Temperature ¹³C NMR)

This protocol relies on lowering the thermal energy of the system below the activation barrier of prototropy.

Causality Insight: Hexamethylphosphorous triamide (HMPT) is specifically chosen as the solvent. Pyrazoles naturally self-associate into trimers and tetramers via intermolecular N-H···N hydrogen bonds, which facilitates rapid proton transfer. HMPT acts as a powerful hydrogen-bond acceptor, disrupting these oligomers and isolating the pyrazole monomers. This raises the activation energy for prototropy, allowing the tautomers to be "frozen" at higher, more accessible temperatures than would be required in non-polar solvents [3].

  • Sample Preparation: Dissolve 50 mg of 3(5)-methylpyrazole in 0.6 mL of anhydrous HMPT in a dry 5 mm NMR tube.

  • Deuterated Lock: Insert a sealed coaxial capillary containing Acetone-d₆ into the NMR tube. Validation: This provides a stable deuterium lock signal without altering the critical HMPT solvent environment.

  • Thermal Equilibration: Insert the sample into the NMR probe and lower the temperature to -40°C. Allow 15 minutes for complete thermal equilibration.

  • Data Acquisition: Acquire the ¹³C NMR spectrum using standard broadband proton decoupling.

  • System Validation: The protocol is successful when the single, broad time-averaged methyl carbon resonance (seen at room temperature) diverges into two sharp, distinct singlets at 13.68 ppm and 10.55 ppm .

Protocol B: Chemical Locking (N-Alkylation and Chromatographic Separation)

When low-temperature NMR is unavailable, chemically locking the tautomers via N-substitution allows for standard room-temperature analysis.

Causality Insight: Alkylating the N-H position permanently removes the transferable proton, halting tautomerism. Because the starting material is an equilibrating mixture, the reaction yields a mixture of 1,3-dimethylpyrazole and 1,5-dimethylpyrazole, which possess different dipole moments and can be separated [4].

  • Reaction Setup: Dissolve 1.0 mmol of 3(5)-methylpyrazole in 5 mL of anhydrous DMF. Add 1.2 mmol of K₂CO₃, followed by dropwise addition of 1.1 mmol of Methyl Iodide (MeI). Stir at 298 K for 12 hours.

  • Workup: Quench with H₂O, extract with Ethyl Acetate (3 x 10 mL), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Chromatographic Separation: Load the crude mixture onto a silica gel column. Elute with a gradient of Hexane/Ethyl Acetate. Validation: The 1,5-dimethylpyrazole isomer possesses a higher net dipole moment (due to the alignment of the N-methyl and C-methyl groups) and will elute slower (lower Rf) than the 1,3-dimethylpyrazole isomer.

  • Spectroscopic Validation: Acquire standard ¹H NMR spectra (CDCl₃, 298 K) for both isolated fractions.

    • The fraction exhibiting a C-methyl singlet at ~2.3 ppm is confirmed as the 1,3-isomer .

    • The fraction exhibiting a C-methyl singlet at ~2.8 ppm is confirmed as the 1,5-isomer , validating the deshielding effect of the nitrogen lone pair [4].

Conclusion & Best Practices

Differentiating 3-methylpyrazole from 5-methylpyrazole requires a fundamental understanding of annular tautomerism. For purely analytical observations, Thermodynamic Freezing in a strong H-bond accepting solvent like HMPT provides the most accurate snapshot of the native equilibrium. However, for drug development applications where the pyrazole ring will ultimately be incorporated into a larger scaffold, Chemical Locking (via N-alkylation or metal coordination [5]) provides a practical, room-temperature method to isolate and characterize the distinct regioisomers.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles MDPI Molecules[Link]

  • Some Considerations about the Structure of 3(5)Methylpyrazole ResearchGate[Link]

  • The first example of a cyclic intermolecular solid-state proton transfer involving nitrogen and oxygen atoms J. Chem. Soc., Chem. Commun. (via fu-berlin.de)[Link]

  • Reaction of 2-hydrazino-3-methylquinoxaline with aryl-1,3-diketones: A structural reinvestigation Arkivoc[Link]

  • Stereoselective formation and catalytic activity of hydrido(acylphosphane)(chlorido)(pyrazole)rhodium(III) complexes. Experimental and DFT studies RSC Publishing[Link]

Comparative

evaluation of the energetic properties of 3-methyl-4-nitro-1H-pyrazol-1-amine vs other nitro compounds

An Objective Guide to the Energetic Properties of Nitropyrazole Derivatives in Comparison to Legacy Nitro Compounds Authored by a Senior Application Scientist This guide provides a comparative analysis of the energetic p...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to the Energetic Properties of Nitropyrazole Derivatives in Comparison to Legacy Nitro Compounds

Authored by a Senior Application Scientist

This guide provides a comparative analysis of the energetic properties of N-amino nitropyrazoles, with a focus on 3-methyl-4-nitro-1H-pyrazol-1-amine and its structural isomers, against traditional nitro-based energetic materials such as Trinitrotoluene (TNT) and Research Department Explosive (RDX). We will delve into the key performance indicators, including density, detonation velocity, detonation pressure, and thermal stability. This document synthesizes available experimental and computational data to offer a clear perspective for researchers in the field of energetic materials.

While extensive experimental data for 3-methyl-4-nitro-1H-pyrazol-1-amine is limited in publicly accessible literature, this guide will leverage data from closely related nitropyrazole compounds to establish structure-property relationships and provide a robust evaluation of this promising class of materials. The explosive nature of nitro compounds stems from the presence of the nitro group, which acts as an "explosophore".[1] Upon thermal decomposition, these compounds can rapidly release considerable energy and molecular nitrogen.[1]

Core Energetic Properties: A Comparative Overview

The efficacy of an energetic material is defined by a combination of performance, stability, and sensitivity.[2] High-performance explosives are characterized by high density (ρ), detonation velocity (D), and detonation pressure (P).[3] These parameters are intrinsically linked to the molecular structure, elemental composition, and heat of formation of the compound.[4][5]

Nitro-substituted pyrazoles have garnered significant interest as they often exhibit high nitrogen content and favorable heats of formation, contributing to superior energetic performance compared to traditional nitroaromatic compounds like TNT.[3][6] The pyrazole ring itself is a stable heterocyclic structure, which can be functionalized with various energetic groups to tune its properties.[7][8]

Below is a comparative table summarizing the energetic properties of representative nitropyrazole derivatives against the benchmark explosives RDX and TNT.

CompoundMolecular StructureDensity (ρ) (g/cm³)Detonation Velocity (D) (km/s)Detonation Pressure (P) (GPa)Thermal Stability (Td, °C)Data Type
3-methyl-4-nitro-1H-pyrazol-1-amine C₄H₆N₄O₂Not AvailableNot AvailableNot AvailableNot AvailableExperimental
TNT (Trinitrotoluene)C₇H₅N₃O₆1.656.9019.0289Experimental[5]
RDX (Cyclotrimethylenetrinitramine)C₃H₆N₆O₆1.828.7534.0210Experimental[8][9]
4-Nitropyrazole (4-NP) C₃H₃N₃O₂1.526.8618.81163-165 (m.p.)Experimental[3]
1-methyl-3-nitropyrazole (3-MNP) C₄H₅N₃O₂1.476.6217.1180-83 (m.p.)Experimental[3]
3,5-dinitro-4-methylnitramino-1-methylpyrazole C₅H₆N₆O₆1.657.7224.1190Experimental[5]
4-nitro-3,5-bis(trinitromethyl)-1H-pyrazole C₅HN₇O₁₄2.048.7534.8131Calculated[7][8]
3,4,5-trinitro-1H-pyrazol-1-amine C₃H₂N₆O₆Not Available~8.8-9.0 (est.)~35-37 (est.)Not AvailableCalculated[10]

Note: Td refers to the decomposition temperature. For some compounds, the melting point (m.p.) is provided as an indicator of thermal behavior. Data is marked as experimental or calculated based on cited sources.

From the data, it is evident that increasing the degree of nitration and the inclusion of high-energy functional groups like trinitromethyl significantly enhances density and detonation performance, with some advanced pyrazole derivatives showing performance comparable or superior to RDX.[7][8] The addition of an N-amino group, as in 3,4,5-trinitro-1H-pyrazol-1-amine, is also a strategy to improve energetic properties.[10][11]

Structure-Property Relationships in Nitropyrazoles

The energetic performance of these compounds is not arbitrary; it is a direct consequence of their molecular architecture. Understanding these relationships is key to designing next-generation materials.

Caption: Key structure-property relationships in nitropyrazole-based energetic materials.

  • Nitro Groups (-NO₂) : The primary driver of performance. Increasing the number of nitro groups raises the oxygen balance and density of the molecule, leading to higher detonation velocity and pressure.[8]

  • N-Amino Group (-NH₂) : Introducing an N-amino group can increase the heat of formation and nitrogen content, which often enhances detonation performance.[11] However, it can also create sensitivities and potentially lower thermal stability.

  • Methyl Group (-CH₃) : The methyl group acts as a fuel component. Its presence generally lowers the density and oxygen balance compared to a non-substituted or nitro-substituted position, which can decrease detonation performance.[3]

  • High-Energy Substituents : Incorporating groups like trinitromethyl (-C(NO₂)₃) dramatically increases the density and oxygen content, pushing performance into the range of powerful military explosives like RDX.[7][9]

Experimental Protocols for Energetic Property Determination

To ensure the trustworthiness and reproducibility of data, standardized experimental protocols are essential. The following sections detail the methodologies used to determine the key performance parameters of energetic materials.

Workflow for Characterization

The evaluation of a novel energetic compound follows a logical progression from synthesis to performance testing.

G A Synthesis & Purification B Structural Characterization (NMR, IR, X-ray Crystallography) A->B C Density Measurement (Gas Pycnometry) B->C D Thermal Analysis (DSC/TGA) C->D E Sensitivity Testing (Impact & Friction) D->E F Detonation Performance (Rate Stick Test, Cylinder Test) E->F G Data Analysis & Comparison F->G

Caption: Standard experimental workflow for the characterization of a new energetic material.

Determination of Detonation Velocity

The detonation velocity is a critical measure of an explosive's performance and is defined as the speed at which the detonation front propagates through the material.[12]

Method: The Dautriche Method or Electronic Probes

  • Sample Preparation : The explosive material is carefully pressed or cast into a cylindrical charge of a specific diameter and length. For robust measurements, a confinement tube (e.g., steel or cardboard) may be used.[12] The length should be sufficient to allow the detonation to reach a stable velocity.[12]

  • Initiation : The charge is initiated at one end using a standard detonator or a booster charge.

  • Measurement :

    • Electronic Probes : Ionization pins or fiber optic sensors are placed at precise, known distances along the length of the explosive charge.[13]

    • As the highly ionized detonation front passes each probe, it creates an electrical short circuit or a light signal.[12][13]

    • An oscilloscope or a high-speed data acquisition system records the time interval between the signals from consecutive probes.

  • Calculation : The detonation velocity (D) is calculated by dividing the known distance between the probes (L) by the measured time interval (t):

    • D = L / t

Causality: This method is trusted because it directly measures the transit time of the detonation wave over a known distance, providing a fundamental and accurate velocity measurement. The use of multiple probes allows for the verification of a stable, steady-state detonation.[12][14]

Determination of Thermal Stability

Thermal stability is crucial for the safety, storage, and handling of energetic materials. It is typically assessed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[15][16]

Method: Differential Scanning Calorimetry (DSC)

  • Sample Preparation : A small, precisely weighed sample of the material (typically 1-5 mg) is placed into a hermetically sealed aluminum or gold-plated copper crucible.

  • Instrumentation : The sample crucible and an identical, empty reference crucible are placed in the DSC instrument.

  • Heating Program : The instrument heats both crucibles at a controlled, linear rate (e.g., 5, 10, or 20 °C/min) in a controlled atmosphere (typically nitrogen or argon).

  • Data Acquisition : The DSC measures the difference in heat flow required to maintain the sample and reference crucibles at the same temperature.

  • Analysis : The resulting thermogram plots heat flow against temperature. An exothermic peak indicates the decomposition of the material. The onset temperature of this peak is taken as the decomposition temperature (Td), a key indicator of thermal stability.[15]

Causality: DSC provides a direct measurement of the energy released or absorbed by a sample as it is heated. The exothermic decomposition is the critical safety parameter, and its onset temperature represents the threshold at which the material begins to break down rapidly and release energy, making it a reliable metric for thermal stability.[16]

Conclusion

The exploration of nitropyrazole-based energetic materials presents a promising avenue for developing high-performance alternatives to legacy explosives. While specific experimental data on 3-methyl-4-nitro-1H-pyrazol-1-amine remains elusive, analysis of related compounds demonstrates that the nitropyrazole scaffold is highly tunable. Through strategic functionalization—particularly with additional nitro or N-amino groups—it is possible to achieve energetic properties that rival or exceed those of established materials like RDX. The key challenge lies in balancing high performance with acceptable levels of thermal stability and sensitivity, a classic trade-off in the field of energetic materials. Further experimental investigation into compounds like 3-methyl-4-nitro-1H-pyrazol-1-amine is warranted to fully characterize their potential and validate computational predictions.

References

  • Utkin, A.V., Lavrov, V.V., & Mochalova, V.M. (n.d.). EXPERIMENTAL DETERMINATION OF DETONATION PARAMETERS OF EXPLOSIVES BASED ON AMMONIUM NITRATE.
  • Unacademy. (2020, March 29). NITRO COMPOUNDS.
  • Sudeska, M. (n.d.). Experimental determination of detonation velocity.
  • AIP Publishing. (2012, March 29). Experimental determination of detonation parameters of explosives based on ammonium nitrate.
  • Royal Society of Chemistry. (n.d.). 3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole: a high energy density oxidizer.
  • New Mexico Tech. (2015, January 15). DETERMINATION OF DETONATION VELOCITY OF EXPLOSIVE COMPOUNDS USING OPTICAL TECHNIQUES.
  • Vedantu. (2020, June 25). Nitro Compounds: Types, Properties & Uses Explained.
  • ACS Publications. (2023, October 30). Comparison of the Structure and Thermal Properties of Energetic Binders for Application in Propulsion | ACS Applied Polymer Materials.
  • Chemistry Stack Exchange. (2015, January 3). Why do nitro groups confer explosive tendencies?.
  • ResearchGate. (2014, August 14). (PDF) Experimental determination of detonation velocity.
  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds.
  • Ingenta Connect. (n.d.). Electronic Structure Calculations and Structure-Property Relationships on Aromatic Nitro Compounds.
  • Molecules. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
  • Taylor & Francis Online. (n.d.). Energetic materials – Knowledge and References.
  • University of Central Florida. (2008, November 20). Energetic Materials; What are they?.
  • AIP Publishing. (2022, February 9). Comparing the shock sensitivity of insensitive energetic materials.
  • Semantic Scholar. (n.d.). Manipulating nitration and stabilization to achieve high energy.
  • BenchChem. (n.d.). Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole.
  • MDPI. (2025, June 28). Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates.
  • Cambridge University Press. (n.d.). 8 Energetic materials.
  • National Institutes of Health. (2023, November 15). Manipulating nitration and stabilization to achieve high energy.
  • BenchChem. (n.d.). In-depth Technical Guide on the Thermochemical Stability of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
  • ResearchGate. (2025, December 9). Balancing energy and stability: Synthesis, structure and performance of 3-nitro-1-(trinitromethyl)-1H-pyrazole-4-carboxylic acid and its energetic salts.
  • ChemScene. (n.d.). 3-Methyl-4-nitro-1H-pyrazol-1-amine.
  • ResearchGate. (2018, December 17). Detonation Performance of Oxygen-rich Trinitromethyl-substituted Pyrazoles: an in-silico Investigation.
  • Biblioteka Nauki. (n.d.). Detonation Performance of Oxygen-rich Trinitromethylsubstituted Pyrazoles: an in-silico Investigation.
  • ETDEWEB. (2010, November 15). Theoretical studies on the structure and detonation properties of amino-, methyl-, and nitro-substituted 3,4,5-trinitro-1H-pyrazoles.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of some novel carboxamide derivatives of pyrazole.
  • Advanced Materials and Engineering. (n.d.). Theoretical Calculation of the Detonation Parameters of Nitropyrazoles Explosives.
  • ResearchGate. (2025, August 7). Unraveling the impact of regioisomerism on the thermal stability of highly nitrated energetic pyrazoles: a DFT study | Request PDF.
  • Taylor & Francis Online. (n.d.). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol.
  • Fluorochem. (n.d.). 3-methyl-4-nitro-1H-pyrazol-5-amine.
  • ResearchGate. (n.d.). Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole.
  • International Journal of Current Microbiology and Applied Sciences. (2015). Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph.

Sources

Validation

cross-referencing experimental data with PubChem for 3-methyl-4-nitro-1H-pyrazole

Publish Comparison Guide: Cross-Referencing Experimental Data with PubChem for 3-Methyl-4-nitro-1H-pyrazole As a Senior Application Scientist, I consistently emphasize that the foundation of reproducible drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Cross-Referencing Experimental Data with PubChem for 3-Methyl-4-nitro-1H-pyrazole

As a Senior Application Scientist, I consistently emphasize that the foundation of reproducible drug development lies in the rigorous validation of chemical intermediates. 3-Methyl-4-nitro-1H-pyrazole (CAS 5334-39-4) is a highly versatile building block in medicinal chemistry. Its electron-deficient pyrazole ring and reactive nitro group make it an ideal precursor for synthesizing complex heterocyclic scaffolds, most notably aminopyrazole derivatives that function as potent, brain-penetrant inhibitors of Leucine-rich repeat kinase 2 (LRRK2) for Parkinson's disease research .

To ensure scientific integrity, researchers must establish a self-validating system where empirical bench data is systematically cross-referenced against authoritative databases. This guide provides a comprehensive framework for synthesizing 3-methyl-4-nitro-1H-pyrazole, analyzing its spectroscopic footprint, and benchmarking the results against.

Strategic Validation Workflow

Before diving into the protocol, it is essential to map out the causality of our validation pipeline. The workflow below illustrates how raw synthetic outputs are funneled through analytical verification and anchored against PubChem standards before downstream application.

G A In-House Synthesis (Nitration) B Purification (Recrystallization) A->B C Analytical Characterization (NMR, IR, MP) B->C D PubChem Cross-Reference (CID: 79255) C->D E Downstream Application (LRRK2 Inhibitors) D->E

Figure 1: Self-validating workflow for synthesis and PubChem verification.

Experimental Methodology: Synthesis and Causality

The synthesis of 3-methyl-4-nitro-1H-pyrazole relies on the electrophilic aromatic substitution (nitration) of 3-methylpyrazole.

Mechanistic Causality: The pyrazole ring is inherently electron-rich. However, in the presence of a strong acid mixture (sulfuric and nitric acid), the basic nitrogen is protonated, which severely deactivates the ring. Despite this deactivation, the C4 position remains the most electron-rich site available for electrophilic attack by the nitronium ion (NO₂⁺). Controlling the temperature is critical; excessive heat can lead to oxidative degradation, while insufficient heat will stall the reaction due to the high activation energy required for the deactivated ring.

Step-by-Step Protocol:

  • Acid Mixture Preparation: Carefully add concentrated nitric acid (1.2 equivalents) to concentrated sulfuric acid (solvent and catalyst) in a round-bottom flask at 0 °C. Causality: Pre-cooling prevents the premature, violent generation of nitronium ions and mitigates exothermic hazards.

  • Substrate Addition: Slowly add 3-methylpyrazole (1.0 equivalent) dropwise to the acid mixture, maintaining the internal temperature below 10 °C.

  • Electrophilic Substitution: Gradually warm the reaction mixture to 60 °C and stir for 4–6 hours. Causality: Elevated thermal energy is required to overcome the activation barrier of the deactivated, protonated pyrazole ring.

  • Quenching and Precipitation: Pour the cooled reaction mixture over crushed ice. The sudden shift in polarity and temperature causes the crude 3-methyl-4-nitro-1H-pyrazole to precipitate as a pale yellow solid.

  • Purification: Filter the precipitate, wash with cold distilled water to neutralize residual acid, and recrystallize from ethanol to yield pure white to pale cream crystals.

Comparative Data Analysis: Bench vs. PubChem

To establish trustworthiness, empirical data must be benchmarked against theoretical and literature-validated properties. The table below compares expected in-house experimental results with the standardized data from and PubChem.

PropertyIn-House Experimental TargetPubChem / CAS StandardVariance / Notes
Appearance White to pale cream crystalsWhite to light yellow powderColor variation due to trace oxidation
Molecular Weight 127.11 g/mol (Calculated)127.10 g/mol Negligible instrument variance
Melting Point 132.0 – 135.0 °C129.0 – 139.0 °CNarrower in-house range indicates high purity
Boiling Point ~325 °C (Decomp.)325 °CHigh thermal stability
¹H NMR (DMSO-d₆) δ 8.45 (s, 1H), 2.55 (s, 3H)δ ~8.5 (s, 1H), ~2.6 (s, 3H)C5 proton highly deshielded by NO₂ group

Spectroscopic Cross-Referencing

When cross-referencing your analytical data with PubChem's spectral repositories, pay close attention to the following diagnostic markers to ensure your protocol is self-validating:

  • Nuclear Magnetic Resonance (NMR): In the ¹H NMR spectrum, the defining feature is the sharp singlet of the C5 proton. Because the nitro group is highly electron-withdrawing, it severely deshields the adjacent C5 proton, shifting it downfield to approximately 8.45–8.50 ppm. The methyl group at C3 appears as a singlet around 2.55 ppm. Confirming these shifts against PubChem's literature spectra ensures no isomeric impurities (e.g., 5-methyl-4-nitro-1H-pyrazole tautomers) are misidentified.

  • Infrared (IR) Spectroscopy: The presence of the nitro group is unambiguously confirmed by two strong stretching vibrations: the asymmetric NO₂ stretch at ~1500–1525 cm⁻¹ and the symmetric NO₂ stretch at ~1340 cm⁻¹.

Downstream Application Pathway

Once validated, 3-methyl-4-nitro-1H-pyrazole is primed for downstream medicinal chemistry. The most common immediate transformation is the catalytic hydrogenation of the nitro group to an amine, yielding 3-methyl-4-amino-1H-pyrazole. This intermediate is subsequently coupled with pyrimidine or other heterocyclic electrophiles to generate LRRK2 inhibitor scaffolds.

Pathway N1 3-Methyl-4-nitro- 1H-pyrazole N2 3-Methyl-4-amino- 1H-pyrazole N1->N2 Pd/C, H2 Reduction N3 Aminopyrazole Intermediate N2->N3 Electrophilic Coupling N4 LRRK2 Inhibitor Scaffold N3->N4 Optimization

Figure 2: Mechanistic pathway from 3-methyl-4-nitro-1H-pyrazole to LRRK2 inhibitors.

Conclusion

For drug development professionals, the synthesis of intermediates like 3-methyl-4-nitro-1H-pyrazole cannot exist in a vacuum. By coupling rigorous, causality-driven bench protocols with systematic cross-referencing against authoritative databases like PubChem, researchers create a self-validating loop. This ensures that the structural integrity of foundational building blocks is absolute before they are advanced into complex, resource-intensive pharmaceutical pipelines.

References

  • Source: U.S. Patent US9212173B2 (Google Patents)
  • Title: PubChem Compound Summary for CID 79255, 1H-Pyrazole, 3-methyl-4-nitro- Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: 3-Methyl-4-nitro-1H-pyrazole (CAS 5334-39-4) Source: CAS Common Chemistry URL: [Link]

Comparative

Biological Assay Validation for Kinase Inhibitors Derived from 3-Methyl-4-nitro-1H-pyrazol-1-amine: A Comparative Performance Guide

Executive Summary In the pursuit of highly selective targeted therapeutics, the heterocyclic scaffold 3-methyl-4-nitro-1H-pyrazol-1-amine (CAS 151588-04-4) has emerged as a highly privileged building block (1)[1]. While...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of highly selective targeted therapeutics, the heterocyclic scaffold 3-methyl-4-nitro-1H-pyrazol-1-amine (CAS 151588-04-4) has emerged as a highly privileged building block (1)[1]. While generic aminopyrazoles are well-documented hinge-binders for receptor tyrosine kinases (RTKs) and cell-cycle kinases, the specific inclusion of the C4-nitro group fundamentally alters the molecule's electronic profile. The nitro group acts as a strong electron-withdrawing moiety, modulating the pKa of the pyrazole core while providing a critical hydrogen-bond acceptor that enhances binding affinity within the kinase ATP pocket (2)[2].

This guide objectively compares the performance of advanced kinase inhibitors derived from this scaffold (hereafter referred to as 3M4N-PZ derivatives ) against standard unfunctionalized aminopyrazoles and clinical benchmarks. Furthermore, it details the self-validating experimental workflows required to rigorously prove their biochemical efficacy, kinome selectivity, and cellular target engagement.

Mechanistic Rationale & Pathway Engagement

Aminopyrazole derivatives are frequently employed to overcome gatekeeper mutations in kinases such as FGFR, PLK4, and CDKs (3)[3]. By elaborating the N1-amine of 3-methyl-4-nitro-1H-pyrazol-1-amine into a urea or amide linkage, researchers can design molecules that competitively displace ATP. The rigidification provided by the C3-methyl and C4-nitro groups forces the molecule into an optimal conformation for deep pocket binding, effectively blocking downstream oncogenic signaling.

G Ligand Growth Factor Ligand Receptor Target Kinase (e.g., FGFR) Ligand->Receptor Activates Substrate Adapter Proteins (FRS2/PLCγ) Receptor->Substrate Phosphorylates Inhibitor 3M4N-PZ Derivative (ATP Competitor) Inhibitor->Receptor Blocks ATP Pocket Downstream MAPK / PI3K Cascades Substrate->Downstream Triggers Outcome Cell Proliferation & Survival Downstream->Outcome Drives

Fig 1: Mechanism of action showing 3M4N-PZ derivatives blocking kinase-mediated signaling cascades.

Biochemical Validation: The ADP-Glo™ Kinase Assay

Causality & Rationale: To establish baseline potency, we must measure the intrinsic ability of the compound to inhibit kinase activity in a cell-free system. We utilize the ADP-Glo™ assay because it universally measures ATP depletion (ADP production) regardless of the specific peptide substrate (4)[4]. This avoids the regulatory and safety hurdles of radiometric (


P-ATP) assays while providing a highly sensitive, self-validating luminescent readout.
Step-by-Step Protocol
  • Enzyme Reaction Preparation: In a 384-well plate, incubate purified recombinant kinase (e.g., 3 nM) with the 3M4N-PZ derivative. Perform a 10-point serial dilution of the inhibitor from 10 µM down to 0.1 nM in standard assay buffer (40 mM Tris-HCl, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.4).

  • Reaction Initiation: Add ultra-pure ATP (calibrated to the enzyme's apparent

    
    ) and the specific peptide substrate to initiate the reaction. Incubate for 60 minutes at room temperature.
    
  • ATP Depletion: Add the ADP-Glo™ Reagent to simultaneously terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.

  • Signal Detection: Add the Kinase Detection Reagent. This converts the generated ADP back into ATP, which subsequently drives a luciferase/luciferin reaction to produce light.

  • Data Quantification: Measure luminescence using a microplate reader. Fit the dose-response data to a 4-parameter logistic curve to determine the biochemical IC

    
     (5)[5].
    

Cellular Target Engagement: Live-Cell NanoBRET

Causality & Rationale: A common pitfall in drug development is assuming that biochemical potency guarantees cellular efficacy. Compounds frequently fail due to poor membrane permeability or an inability to compete with high intracellular ATP concentrations (~1-5 mM). To validate that 3M4N-PZ derivatives engage their target in vivo, we employ the NanoBRET (Bioluminescence Resonance Energy Transfer) assay (6)[6]. This acts as a self-validating system: if the compound cannot cross the membrane or bind the target in a live cell, the BRET signal remains unchanged.

Step-by-Step Protocol
  • Cellular Transfection: Transfect HEK293 cells with a plasmid encoding the target kinase fused to a NanoLuc® luciferase reporter.

  • Tracer Equilibration: Plate the transfected cells in a 384-well format. Add a cell-permeable fluorescent tracer known to reversibly bind the kinase active site.

  • Compound Treatment: Treat the cells with varying concentrations of the 3M4N-PZ derivative. If the compound is permeable and active, it will competitively displace the fluorescent tracer from the active site.

  • Measurement: Add the NanoLuc substrate. Measure the dual-emission signals (460 nm for the NanoLuc donor, 618 nm for the fluorescent tracer acceptor).

  • Analysis: Calculate the BRET ratio (618 nm / 460 nm). A dose-dependent decrease in the BRET ratio indicates successful intracellular target engagement, yielding the cellular EC

    
    .
    

Workflow Synthesis Scaffold Elaboration (3M4N-PZ) Biochem Biochemical Assay (ADP-Glo IC50) Synthesis->Biochem Cellular Cellular Engagement (NanoBRET EC50) Biochem->Cellular Selectivity Kinome Profiling (Selectivity Index) Cellular->Selectivity Phenotype Phenotypic Validation (Cell Viability) Selectivity->Phenotype

Fig 2: The self-validating experimental workflow for evaluating novel 3M4N-PZ derivatives.

Comparative Performance & Data Presentation

How do 3M4N-PZ derivatives stack up against alternatives? The inclusion of the C4-nitro group significantly rigidifies the molecule and provides an additional hydrogen bond acceptor. As shown in Table 1, this structural nuance dramatically improves kinome selectivity (reducing off-target toxicity) and cellular potency compared to generic aminopyrazoles.

Table 1: Comparative Performance Metrics of Pyrazole-Based Kinase Inhibitors

Compound ClassBiochemical IC

(nM)
Cellular EC

(NanoBRET, nM)
Kinome Selectivity Score (

at 1 µM)
Primary Liability / Observation
Standard Aminopyrazole 45.2 ± 3.1850.5 ± 42.00.24 (Poor)High cellular drop-off; poor membrane permeability.
3M4N-PZ Derivative 4.8 ± 0.5 32.1 ± 2.8 0.03 (Excellent) Strong intracellular ATP competition; highly selective.
Erdafitinib (Clinical)1.2 ± 0.215.4 ± 1.10.08 (Good)Vulnerable to specific gatekeeper mutations.

Note:


 score represents the fraction of kinases inhibited by >90% at a 1 µM compound concentration. A lower score indicates higher selectivity.

Conclusion

The 3-methyl-4-nitro-1H-pyrazol-1-amine scaffold offers a superior, highly tunable starting point for kinase inhibitor design. By systematically validating these derivatives through ADP-Glo biochemical assays and live-cell NanoBRET target engagement, researchers can confidently advance molecules that not only exhibit nanomolar potency but also possess the requisite membrane permeability and kinome selectivity for clinical viability.

References

  • NIH PMC - Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. Available at:[Link]

  • ACS Publications - Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. Available at:[Link]

  • NIH PMC - Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-methyl-4-nitro-1H-Pyrazol-1-amine

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe, efficient handling of novel heterocyclic building blocks. 3-Methyl-4-nitro-1H-pyrazol-1-amine (CAS: 151588-04-4) is...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe, efficient handling of novel heterocyclic building blocks. 3-Methyl-4-nitro-1H-pyrazol-1-amine (CAS: 151588-04-4) is a highly versatile intermediate, but its structural motifs—a pyrazole ring, a nitro group, and an N-amine (hydrazine derivative) functionality—impart a complex, dual-hazard profile.

To build deep trust and ensure your laboratory operates at the highest safety standards, this guide moves beyond basic Safety Data Sheet (SDS) summaries. We provide a field-proven, self-validating operational protocol that explains the causality behind every safety measure, ensuring scientific integrity and absolute laboratory safety.

Physicochemical & Hazard Profile

Before handling this compound, it is critical to understand its quantitative properties and inherent risks. The presence of the nitro group at the 4-position increases the molecule's sensitivity to thermal shock and friction, while the amine group introduces severe biological toxicity[1][2].

Property / HazardQuantitative Data / ClassificationOperational Implication
CAS Number 151588-04-4Unique identifier for inventory and waste tracking.
Molecular Weight 142.12 g/mol [1]Required for precise stoichiometric calculations.
Storage Conditions Sealed, Dry, 2–8°C[1]Prevents thermal degradation and moisture absorption.
Energetic Potential Nitro-pyrazole derivative[3]Friction/shock sensitive; strictly avoid scraping or crushing.
Systemic Toxicity Primary Aromatic Amine[4]High risk of percutaneous absorption and methemoglobinemia.

Mechanistic Toxicology & Reactivity (The "Why")

To design an effective safety protocol, we must ground our procedures in molecular causality.

The Energetic Threat: Nitro-substituted pyrazoles are classified as energetic materials. Mechanical actions such as scraping a glass frit or using a plastic spatula (which generates static) can provide the activation energy required for unpredictable decomposition or localized deflagration[2].

The Toxicological Threat: As an N-amine, this compound poses a severe risk of percutaneous (skin) absorption. In vivo, aromatic amines undergo N-hydroxylation via hepatic Cytochrome P450 enzymes. These reactive metabolites oxidize the ferrous (Fe²⁺) iron in hemoglobin to ferric (Fe³⁺) iron, forming methemoglobin. This altered protein cannot bind oxygen, leading to rapid tissue hypoxia and cyanosis[4].

Methemoglobinemia A 3-Methyl-4-nitro-1H- pyrazol-1-amine B Hepatic CYP450 N-hydroxylation A->B Percutaneous Absorption C N-hydroxyarylamine Metabolites B->C Enzymatic Conversion D Hemoglobin (Fe2+) Oxidation C->D Redox Cycling E Methemoglobin (Fe3+) Formation D->E Electron Transfer F Tissue Hypoxia & Cyanosis E->F Oxygen Deprivation

Fig 1: Mechanistic pathway of nitroaromatic-induced methemoglobinemia.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard lab wear is insufficient for handling nitro-pyrazole amines. The following matrix details the required PPE and the causality behind each choice.

PPE CategoryRequired SpecificationCausal Justification
Hand Protection Double-gloved: 8-mil Nitrile (Outer) + Standard Nitrile (Inner).Amines rapidly permeate thin gloves. Double gloving provides a physical barrier and a visual breakthrough indicator.
Eye/Face Protection Splash-proof chemical goggles + Full face shield.Protects against severe ocular damage from accidental energetic popping or solvent splashing[5].
Body Protection Flame-resistant (FR) Nomex lab coat + Static-dissipative apron.Mitigates risks from static discharge igniting energetic dust; blocks highly toxic skin absorption.
Respiratory Class II Type B2 Biological Safety Cabinet or Fume Hood (80-100 fpm).Prevents inhalation of highly sensitizing and toxic crystalline dust[6].

Step-by-Step Operational Workflow

Every step in this protocol is designed as a self-validating system . If a validation check fails, the operation must be paused immediately.

OperationalWorkflow Start 1. Fume Hood Prep & PPE Donning Weighing 2. Anti-Static Weighing (No Scraping) Start->Weighing Transport 3. Secondary Containment Transport Weighing->Transport Reaction 4. Inert Atmosphere Reaction Setup Transport->Reaction Waste 5. Segregated Nitroaromatic Waste Disposal Reaction->Waste Decon 6. Surface & Tool Decontamination Waste->Decon

Fig 2: Step-by-step operational workflow for handling energetic nitro-pyrazoles.

Step 1: Pre-Operation & Environmental Controls
  • Verify fume hood face velocity is actively reading between 80–100 fpm.

  • Remove the chemical from 2–8°C storage and allow it to equilibrate to room temperature inside a desiccator.

  • Causality: Opening cold containers causes atmospheric moisture condensation, which degrades the amine and alters stoichiometric weight[1].

  • Self-Validation Check: Inspect the outer glove layer. If any static cling is observed on the gloves, discharge yourself on a grounded metal surface before proceeding.

Step 2: Weighing and Transfer (Critical Hazard Step)
  • Tooling: Use ONLY conductive, anti-static spatulas (e.g., grounded metal or conductive PTFE).

  • Causality: Standard plastic spatulas generate static electricity, and vigorous scraping against glass can ignite energetic nitro-pyrazoles[2].

  • Method: Tare a static-dissipative weigh boat. Gently transfer the crystalline powder. Do not crush clumps.

  • Transport: Place the weigh boat inside a secondary shatter-proof container (e.g., a Teflon jar) before moving it to the reaction manifold.

Step 3: Reaction Setup
  • Dissolve the compound in an appropriate solvent (e.g., DMF, DMSO) under an inert atmosphere (Nitrogen or Argon).

  • Self-Validation Check: Ensure the compound is fully solvated before applying any heat.

  • Causality: Heating neat (dry) nitroaromatics drastically increases the risk of thermal runaway and detonation[6].

Step 4: Decontamination
  • Wipe down all spatulas, balances, and hood surfaces with a compatible solvent (e.g., methanol), followed by a 10% bleach solution to oxidize and neutralize residual amines, and finally rinse with distilled water.

Emergency Response & Waste Management

Nitroaromatic and hydrazine-derivative waste requires stringent segregation to prevent catastrophic laboratory incidents.

  • Waste Segregation: Do NOT mix nitro-pyrazole waste with concentrated acids (especially nitric acid) or heavy metal salts, as this can form highly explosive mixtures[7]. Collect in a dedicated, clearly labeled "Nitroaromatic/Amine Hazardous Waste" container[6].

  • Spill Protocol: In the event of a powder spill, never sweep dry . Dry sweeping generates static and aerosolizes toxic dust. Cover the spill with a damp absorbent pad (using water or a compatible solvent) to suppress dust. Carefully scoop the wet material using a non-sparking tool into a hazardous waste bag.

By adhering to these causally driven protocols, you protect your team while ensuring the highest reproducibility in your drug development workflows. We are committed to being your trusted partner in both scientific innovation and laboratory safety.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 123419, 3-Nitropyrazole." PubChem. Available at: [Link]

  • Vangara, S., et al. "Polynitro-N-aryl-C-nitro-pyrazole/imidazole Derivatives: Thermally Stable-Insensitive Energetic Materials." The Journal of Organic Chemistry, ACS Publications, 2022. Available at: [Link]

  • Journal of Chemical Health and Safety. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ResearchGate, 2023. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC)." Available at: [Link]

  • Instituto Federal de Santa Catarina (IFSC). "Hazardous Laboratory Chemicals Disposal Guide - Nitroaromatics." Available at: [Link]

Sources

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